molecular formula C10H18O2 B2936272 (S)-(-)-Citronellic acid CAS No. 2111-53-7

(S)-(-)-Citronellic acid

Cat. No.: B2936272
CAS No.: 2111-53-7
M. Wt: 170.252
InChI Key: GJWSUKYXUMVMGX-VIFPVBQESA-N
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Description

(S)-citronellic acid is a citronellic acid that has (S)-configuration. It is a conjugate acid of a (S)-citronellate. It is an enantiomer of a (R)-citronellic acid.
(S)-(-)-Citronellic acid is a natural product found in Chamaecyparis obtusa with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3,7-dimethyloct-6-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWSUKYXUMVMGX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC=C(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2111-53-7
Record name (S)-(-)-Citronellic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of (S)-(-)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of (S)-(-)-Citronellic acid, a valuable chiral building block in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical properties, spectroscopic profile, synthetic methodologies, and applications. By emphasizing the causality behind its synthetic utility and grounding all claims in authoritative references, this guide serves as a practical resource for leveraging this compound in the design and synthesis of complex, stereochemically defined molecules.

Introduction: The Significance of this compound as a Chiral Synthon

This compound, systematically named (3S)-3,7-Dimethyl-6-octenoic acid, is a monoterpenoid and a chiral carboxylic acid.[1] Its structure is characterized by a C10 carbon backbone containing a carboxylic acid functional group, a stereocenter at the C3 position, and a terminal alkene.[2] This specific arrangement of functional groups, combined with its defined stereochemistry, makes it an invaluable starting material in asymmetric synthesis.

Chiral building blocks, or synthons, are foundational to modern pharmaceutical and fine chemical synthesis.[3][4] The biological activity of a drug is often dictated by its three-dimensional structure, where only one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even harmful.[5] this compound, being a readily available, enantiomerically pure molecule from the "chiral pool," allows scientists to introduce a specific stereocenter into a target molecule efficiently, bypassing the need for complex resolution steps or expensive asymmetric catalysts later in the synthetic sequence.[][7]

Physicochemical and Optical Properties

This compound is a colorless to pale-yellow liquid at room temperature.[2] Its physical and chemical properties are well-documented, providing a solid foundation for its use in various reaction conditions.

PropertyValueSource(s)
CAS Number 2111-53-7[2][8]
Molecular Formula C₁₀H₁₈O₂[2][9]
Molecular Weight 170.25 g/mol [1][8]
Appearance Colorless to pale-yellow liquid[2]
Density 0.926 g/mL at 25 °C
Boiling Point 115-120 °C at 0.4 mmHg[10]
Refractive Index (n20/D) 1.453
Optical Rotation ([α]25/D) -8° (neat)[11]
Solubility Insoluble in water; soluble in organic solvents like alcohol and oils.[12][13]
Flash Point >113 °C (>235.4 °F) - closed cup[14]

Spectroscopic Characterization

The structural features of this compound give rise to a distinct spectroscopic signature. While raw spectral data should always be acquired for lot-specific validation, the expected characteristics are as follows. Authoritative spectral data (NMR, IR) are publicly available for reference.[15][16]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton (COOH) typically downfield (>10 ppm). The vinyl proton on the trisubstituted double bond will appear as a triplet around 5.1 ppm. The protons of the two methyl groups attached to the double bond will be singlets around 1.6-1.7 ppm. The chiral methyl group at C3 will present as a doublet around 0.95 ppm. The remaining methylene and methine protons will appear as complex multiplets in the 1.1-2.4 ppm region.[16]

  • ¹³C NMR Spectroscopy : The carbon spectrum will show a signal for the carbonyl carbon of the carboxylic acid around 180 ppm. The two sp² hybridized carbons of the alkene will be visible at approximately 124 ppm and 131 ppm. The remaining sp³ hybridized carbons, including the distinct signals for the four methyl groups, will appear in the upfield region of the spectrum.[15]

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by a very broad O-H stretch from the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region. A sharp, strong C=O (carbonyl) stretch will be prominent around 1710 cm⁻¹. The C=C stretch of the alkene is expected to be a weaker band around 1670 cm⁻¹. C-H stretching and bending vibrations will also be present.[15]

  • Mass Spectrometry : The nominal mass of the molecule is 170 g/mol . Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 170, along with characteristic fragmentation patterns resulting from the loss of water, the carboxyl group, and cleavage of the hydrocarbon chain.[1][17]

Synthesis and Purification

While this compound can be sourced from natural products, a common and reliable synthetic route is the oxidation of the corresponding aldehyde, (S)-(-)-Citronellal.[11][18] The Pinnick oxidation is a particularly effective method for this transformation due to its high efficiency and tolerance of the alkene functionality, which is not oxidized under these conditions.

Detailed Protocol: Pinnick Oxidation of (S)-(-)-Citronellal

This protocol describes a standard lab-scale procedure. The causality for the choice of reagents is to generate the mild oxidant, chlorous acid, in situ, which selectively oxidizes the aldehyde without affecting the double bond. 2-Methyl-2-butene is used as a scavenger for the hypochlorite byproduct.

Materials:

  • (S)-(-)-Citronellal

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-(-)-Citronellal in a 3:1 mixture of t-BuOH and water.

  • Addition of Scavenger: Add a 5-fold molar excess of 2-methyl-2-butene to the solution. This acts as a scavenger for hypochlorous acid, preventing unwanted side reactions.

  • Preparation of Oxidant Solution: In a separate beaker, prepare an aqueous solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents).

  • Oxidation: Cool the flask containing the citronellal solution to 0 °C in an ice bath. Slowly add the oxidant solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Quench the reaction by adding water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution to remove unreacted acid and phosphate salts, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude this compound can be further purified by vacuum distillation or column chromatography to yield the final product with high purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification Start Dissolve (S)-Citronellal and 2-Methyl-2-butene in t-BuOH/H₂O Add Cool to 0°C and add oxidant solution dropwise Start->Add Oxidant Prepare aqueous solution of NaClO₂ and NaH₂PO₄ Oxidant->Add Stir Stir at room temperature (4-6 hours) Add->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with H₂O and extract with Et₂O Monitor->Quench Wash Wash organic layers (NaHCO₃, Brine) Quench->Wash Dry Dry (MgSO₄), filter, and concentrate Wash->Dry Purify Purify by vacuum distillation Dry->Purify End This compound Purify->End

Caption: Workflow for the Pinnick oxidation of (S)-(-)-Citronellal.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactivity of its two primary functional groups: the carboxylic acid and the terminal alkene. This allows for selective transformations at either end of the molecule.

  • Carboxylic Acid Moiety: The acid group can undergo standard transformations such as esterification, conversion to amides, reduction to the corresponding alcohol ((S)-(-)-Citronellol), or conversion to an acid chloride. These reactions provide a handle to link the chiral fragment to other molecules.

  • Alkene Moiety: The double bond is amenable to a wide range of reactions, including hydrogenation, epoxidation, dihydroxylation, and ozonolysis. These transformations allow for further functionalization and elaboration of the carbon skeleton while preserving the original stereocenter.

The "Chiral Pool" Concept

"Chiral pool" synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[3] this compound is a prime example of a chiral pool synthon. The logic is to build a complex target molecule around the pre-existing, "correct" stereocenter from the starting material. This approach is highly efficient as it avoids the often challenging and costly steps of creating chirality from scratch.

Chiral_Pool cluster_transform Synthetic Transformations ChiralPool Chiral Pool (e.g., (S)-Citronellic Acid) Mod1 Modify Carboxylic Acid (Esterification, Amidation) ChiralPool->Mod1 Preserves Stereocenter Target Complex Chiral Target (e.g., Pharmaceutical) Mod2 Modify Alkene (Epoxidation, Ozonolysis) Mod1->Mod2 Mod3 Chain Elaboration Mod2->Mod3 Mod3->Target Incorporates Original Chirality

Caption: Use of (S)-Citronellic acid in chiral pool synthesis.

Applications in Drug Discovery and Development

While well-known in the fragrance and flavor industries for its pleasant citrus-like odor[12][19][20], the true value of this compound for this audience lies in its application as a synthetic intermediate.

  • Synthesis of Bioactive Molecules: Its structure is a recurring motif in many natural products and has been used in the total synthesis of complex molecules. For instance, it was used in the synthesis of stereoisomers of the female sex pheromone of the German cockroach.[13]

  • Potential Therapeutic Properties: Research has indicated that citronellic acid itself possesses antimicrobial and anti-inflammatory properties.[11][19] This opens avenues for its use as a lead compound or pharmacophore in the development of new therapeutic agents.[19] For example, studies have shown it can inhibit the growth of bacteria like Staphylococcus aureus and Escherichia coli.[11]

  • Precursor to Other Chiral Building Blocks: Through simple chemical modifications, this compound can be converted into a variety of other useful chiral intermediates, such as (S)-citronellol and (S)-citronellal, expanding its utility.

The introduction of specific functional groups, such as a nitrile, can dramatically alter the pharmacokinetic profile and binding mode of a drug molecule, and chiral frameworks like the one provided by citronellic acid are essential for the precise positioning of such groups.[21] Its use aligns with the broader goals of drug discovery to efficiently construct stereochemically defined molecules for biological evaluation.[5][22]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. It is classified as a skin irritant and may be harmful in contact with skin.[23]

  • GHS Classification: Warning. GHS07 (Irritant).

  • Hazard Statements: H315 - Causes skin irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, eyeshields, and appropriate clothing to prevent skin exposure.[23]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[10] It is classified as a combustible liquid.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[23]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[14][23]

References

An In-depth Technical Guide to the Physical Properties of (S)-(-)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-Citronellic acid , a naturally occurring monoterpenoid, presents a chiral scaffold of significant interest in the fields of fine chemical synthesis, fragrance development, and pharmaceutical research. A thorough understanding of its physical properties is fundamental to its application, enabling precise control over reaction conditions, formulation development, and analytical characterization. This guide provides a comprehensive overview of the key physical characteristics of this compound, offering insights into its behavior and handling for scientific applications.

Chemical Identity and Molecular Structure

This compound is systematically named (3S)-3,7-Dimethyl-6-octenoic acid[1]. Its molecular structure consists of a ten-carbon chain with a carboxylic acid functional group, a chiral center at the C3 position, and a double bond between C6 and C7.

  • Molecular Formula: C₁₀H₁₈O₂[2][3][4][5]

  • Molecular Weight: 170.25 g/mol [2][6][3][4][5][7]

  • CAS Number: 2111-53-7[1][2][3][4][8][9]

  • Synonyms: (S)-(-)-3,7-Dimethyl-6-octenoic acid[2][3][4]

The structural attributes of this compound, particularly its chirality and the presence of both a hydrophilic carboxylic acid and a lipophilic carbon chain, are pivotal in determining its physical and chemical behavior.

Caption: 2D structure of this compound.

Macroscopic and Thermodynamic Properties

The physical state and thermodynamic constants of this compound are crucial for its storage, handling, and use in various experimental setups.

Physical State and Appearance

This compound is typically a colorless to pale-yellow liquid at room temperature[1][5]. Its distinct, often described as green-grassy, odor is a notable characteristic[10].

Thermal Properties

The boiling and melting points are critical for purification techniques such as distillation and for understanding the compound's phase behavior.

  • Boiling Point: The boiling point is reported under reduced pressure. Values include 115-120 °C at 0.4 mmHg and 121-122 °C at 1 mmHg[2][8][10]. A boiling point of 257°C at atmospheric pressure has also been reported for the racemic mixture[6].

  • Melting Point: While often a liquid at room temperature, a melting point of 121 - 122 °C / 1 mmHg has been listed, which likely refers to the boiling point at that pressure[5]. The racemic form has a reported melting point of 257°C, which is likely the boiling point as well[7].

Density and Refractive Index

These properties are useful for identification, purity assessment, and in the formulation of solutions.

  • Density: The density is consistently reported to be approximately 0.926 g/mL at 25 °C[2][8]. Another source lists a value of 0.923 g/mL at 25 °C[10].

  • Refractive Index: The refractive index (n20/D) is typically in the range of 1.453 to 1.454[2][8][10].

Optical Properties

As a chiral molecule, the specific rotation of this compound is a defining characteristic, essential for confirming its enantiomeric purity.

  • Specific Rotation: The specific optical rotation ([α]25/D) is reported as -8° (neat)[2]. Another source specifies a range of -9.0 to -7.0 degrees (neat)[9]. This negative sign indicates its levorotatory nature.

Solubility Profile

The solubility of this compound is dictated by its amphiphilic character, possessing both a polar carboxylic acid head and a nonpolar hydrocarbon tail.

  • Water Solubility: It is generally considered insoluble or almost insoluble in water[7][10][11].

  • Organic Solvent Solubility: It is soluble in alcohols and oils[7][10]. Specifically, it is soluble in most fixed oils and propylene glycol, but insoluble in glycerol[7].

This differential solubility is fundamental to extraction and purification processes, as well as its behavior in biological systems.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are available and provide detailed information about the carbon-hydrogen framework of the molecule[12][13][14].

  • Infrared (IR) Spectroscopy: IR spectra reveal the presence of key functional groups, notably the broad O-H stretch of the carboxylic acid and the C=O stretch[12].

  • Mass Spectrometry (MS): Mass spectral data is available, which aids in determining the molecular weight and fragmentation pattern of the compound[7].

Summary of Physical Properties

PropertyValueSource(s)
CAS Number 2111-53-7[2][3][4][8][9]
Molecular Formula C₁₀H₁₈O₂[1][2][3][4][5]
Molecular Weight 170.25 g/mol [2][6][3][4][5][7]
Appearance Colorless to pale-yellow liquid[1][5]
Form Liquid[2]
Boiling Point 115-120 °C / 0.4 mmHg; 121-122 °C / 1 mmHg[2][8][10]
Density 0.926 g/mL at 25 °C[2][8]
Refractive Index n20/D 1.453 - 1.454[2][8][10]
Specific Rotation [α]25/D -8° (neat)[2]
Solubility Insoluble in water; Soluble in alcohols and oils[7][10][11]

Experimental Protocols

Determination of Specific Rotation

The specific rotation of this compound is a critical parameter for verifying its enantiomeric identity and purity.

Methodology:

  • Instrument: A calibrated polarimeter is used.

  • Sample Preparation: The sample is analyzed "neat," meaning without a solvent. The liquid is carefully transferred to a polarimeter cell of a known path length (e.g., 1 dm).

  • Measurement: The temperature is maintained at 25 °C, and the sodium D-line (589 nm) is used as the light source.

  • Calculation: The observed rotation (α) is measured, and the specific rotation [α] is calculated using the formula: [α] = α / (l * d), where 'l' is the path length in decimeters and 'd' is the density of the liquid in g/mL.

G cluster_workflow Specific Rotation Measurement Workflow start Calibrated Polarimeter prep Prepare Neat Sample in Polarimeter Cell start->prep Instrument measure Measure Observed Rotation (α) at 25°C, 589 nm prep->measure Sample calculate Calculate Specific Rotation [α] [α] = α / (l * d) measure->calculate Data end Reported [α] Value calculate->end Result

Caption: Workflow for determining the specific rotation of this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated area[3]. It is classified as a skin irritant and can be toxic upon dermal contact. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store in a cool, dry place away from ignition sources.

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable chiral building block in organic synthesis. Its potential anti-inflammatory and antimicrobial properties are also being explored in pharmaceutical research[5]. A thorough understanding of its physical properties is essential for its effective use in these and other applications.

References

An In-Depth Technical Guide to the Natural Occurrence and Sources of (S)-(-)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: (S)-(-)-Citronellic acid, a chiral acyclic monoterpenoid, is a naturally occurring carboxylic acid with significant applications in the fragrance, cosmetic, and pharmaceutical industries.[1] Its characteristic aroma and biological properties, including potential antimicrobial and anti-inflammatory effects, have made it a compound of interest for researchers and drug development professionals.[1][2] This technical guide provides a comprehensive overview of the natural occurrence and sources of the specific (S)-(-)-enantiomer. It delves into its distribution in the plant kingdom, discusses its probable biosynthetic origins, and presents a detailed, validated protocol for its extraction, isolation, and purification from natural matrices. The methodologies are explained with a focus on the underlying chemical principles to provide field-proven insights for practical application.

Chemical Profile and Significance

This compound, systematically named (S)-(-)-3,7-Dimethyl-6-octenoic acid, is an unsaturated fatty acid belonging to the class of acyclic monoterpenoids.[3] Its structure is characterized by a ten-carbon backbone with a carboxylic acid functional group and chiral center at the C3 position, conferring its specific optical activity.

PropertyDataReference
Systematic Name (S)-(-)-3,7-Dimethyl-6-octenoic acid[4][5]
CAS Number 2111-53-7[4][6]
Molecular Formula C₁₀H₁₈O₂[4]
Molecular Weight 170.25 g/mol [4][7]
Appearance Colorless to slightly yellow liquid[1][8]
Optical Activity [α]²⁵/D −8°, neat[6]

The unique properties of this compound make it a valuable molecule. In the fragrance industry, it is used for its pleasant, fresh aroma.[1] In research and development, it is explored for its potential as an insect repellent, a building block for biodegradable polymers, and for its therapeutic properties.[1]

Natural Occurrence and Distribution

While citronellic acid is found in various plants, the specific (S)-(-)-enantiomer, also known as the l-form, has a more limited and distinct distribution compared to its dextrorotatory counterpart. The primary documented sources are essential oils derived from specific species within the Cupressaceae family.

Principal Botanical Sources

The l-form of citronellic acid has been identified as a constituent of the essential oils of several cypress species.[8] The authoritative identification in these sources underscores the importance of chemo-taxonomical screening for targeted isolation.

Plant FamilySpeciesCommon NameReference
CupressaceaeCallitris glauca R.Br.White Cypress-pine[8]
CupressaceaeCallitris intratropicaNorthern Cypress-pine[8]
CupressaceaeChamaecyparis obtusaHinoki Cypress[8]
CupressaceaeThujopsis dolabrataHiba Arborvitae[8]

In contrast, the d-form is more widespread and is found in Java citronella, geranium (Pelargonium graveolens), lemongrass, and various Eucalyptus species.[7][8] The racemic (d,l)-form has been isolated from camphor oil.[8] This stereospecific distribution is crucial for professionals seeking to isolate the levorotatory enantiomer from a natural matrix, as the choice of botanical raw material is paramount.

Biosynthesis in Planta

The biosynthesis of this compound in plants, like other monoterpenoids, originates from the fundamental building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are primarily synthesized via the methylerythritol 4-phosphate (MEP) pathway within plastids.

The proposed biosynthetic sequence is as follows:

  • Geranyl Pyrophosphate (GPP) Formation: One molecule of IPP and one of DMAPP are condensed by the enzyme GPP synthase to form geranyl pyrophosphate (GPP), the universal C10 precursor for monoterpenes.

  • Formation of Acyclic Aldehydes: GPP is subsequently metabolized to acyclic monoterpene aldehydes such as geranial and citronellal. The formation of citronellal from GPP is a key branching point.

  • Oxidation to Carboxylic Acid: The final step is the oxidation of the aldehyde group of citronellal to a carboxylic acid. This transformation is likely catalyzed by a stereospecific aldehyde dehydrogenase (ALDH) enzyme, which would account for the formation of the (S)-enantiomer from a corresponding chiral precursor.

While the general pathway for monoterpenoids is well-established, the specific enzymes responsible for the final oxidation and chiral recognition leading to this compound in Cupressaceae species represent an area for further research.[9]

Isolation and Purification from Natural Sources

The isolation of this compound from its primary source, such as the essential oil of Callitris species, is a multi-step process leveraging its acidic character. The following protocol provides a robust, self-validating methodology.

Workflow for Isolation of this compound

G cluster_extraction Step 1: Extraction cluster_separation Step 2: Acid-Base Separation cluster_purification Step 3: Purification & Analysis plant Plant Material (e.g., Callitris leaves) distill Hydrodistillation / Steam Distillation plant->distill oil Crude Essential Oil distill->oil l_l_extract Liquid-Liquid Extraction (Ether vs 5% NaHCO₃ aq.) oil->l_l_extract org_phase Organic Phase (Neutral Components: Terpenes, Alcohols, etc.) l_l_extract->org_phase Ether aq_phase Aqueous Phase (Sodium Citronellate) l_l_extract->aq_phase Aqueous acidify Acidification (e.g., with HCl) aq_phase->acidify crude_acid Crude this compound acidify->crude_acid chrom Silica Gel Column Chromatography crude_acid->chrom pure_acid Pure this compound chrom->pure_acid analysis Analysis (GC-MS, Chiral GC, NMR) pure_acid->analysis

Caption: Workflow for the isolation of this compound.

Detailed Experimental Protocol

Objective: To isolate this compound from the essential oil of a natural source.

1. Extraction of Essential Oil:

  • Method: Hydrodistillation is the chosen method for its efficiency in extracting volatile monoterpenoids.

  • Procedure:

    • Collect fresh or dried aerial parts (leaves and twigs) of the target species (e.g., Callitris intratropica).

    • Subject the plant material to hydrodistillation for 3-4 hours using a Clevenger-type apparatus. The principle here is that steam passes through the plant material, causing the volatile essential oils to evaporate. The mixture of steam and oil vapor is then condensed, and the oil, being immiscible with water, is collected.

    • Dry the collected oil over anhydrous sodium sulfate to remove residual water.

2. Selective Separation of the Acidic Fraction:

  • Principle: This step exploits the acidic nature of the target compound. A weak base, sodium bicarbonate, is used to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This allows for its separation from the neutral, non-acidic components of the essential oil.

  • Procedure:

    • Dissolve the crude essential oil (e.g., 10 g) in 100 mL of a non-polar organic solvent like diethyl ether.

    • Transfer the solution to a separatory funnel and extract it three times with 50 mL portions of a 5% (w/v) aqueous sodium bicarbonate solution. After each extraction, gently vent the funnel to release CO₂ gas that may form.

    • Combine the aqueous extracts. The organic layer, containing neutral monoterpenoids, can be set aside.

    • Cool the combined aqueous phase in an ice bath and carefully acidify it to pH ~2 by the dropwise addition of 2M hydrochloric acid (HCl). This protonates the sodium citronellate salt, regenerating the water-insoluble citronellic acid, which will precipitate or form an oily layer.

    • Extract the acidified aqueous phase three times with 50 mL portions of diethyl ether to recover the crude citronellic acid.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude acid fraction.

3. Chromatographic Purification:

  • Principle: Flash column chromatography is employed to separate the target acid from any remaining impurities based on polarity.

  • Procedure:

    • Prepare a silica gel column using a suitable solvent system. A gradient of hexane:ethyl acetate is typically effective, starting with a low polarity (e.g., 98:2) and gradually increasing the ethyl acetate concentration.

    • Dissolve the crude acid fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column and collect fractions. Monitor the separation using Thin Layer Chromatography (TLC). This compound is a polar compound and will elute at a higher solvent polarity compared to less polar impurities.

    • Combine the pure fractions as identified by TLC and remove the solvent under reduced pressure to obtain purified this compound.

4. Analytical Validation:

  • The identity and purity of the isolated compound should be confirmed using standard analytical techniques:

    • GC-MS: To confirm the molecular weight (170.25 g/mol ) and fragmentation pattern.

    • NMR (¹H and ¹³C): For structural elucidation.

    • Chiral GC or HPLC: To determine the enantiomeric purity and confirm it is the (S)-(-) form.

References

An In-depth Technical Guide on the Biosynthesis of (S)-(-)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-(-)-Citronellic acid, a monoterpenoid carboxylic acid, is a valuable natural product with applications in the fragrance, cosmetic, and pharmaceutical industries. Its characteristic aroma and biological activities have driven interest in understanding its biosynthesis for sustainable production through metabolic engineering and biocatalysis. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, beginning with the universal isoprenoid precursors and detailing the key enzymatic transformations. We will delve into the specific enzymes responsible for the reduction, oxidation, and stereoselective steps that define the formation of the (S)-enantiomer. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important metabolic pathway.

Introduction to this compound

This compound, also known as (S)-(-)-3,7-dimethyl-6-octenoic acid, is a chiral monoterpenoid found in the essential oils of various plants, including Cymbopogon species (lemongrass). Its structure is characterized by a ten-carbon backbone with a carboxylic acid functional group and a chiral center at the C3 position, which dictates its specific stereochemistry and biological activity[1][2]. The demand for enantiomerically pure this compound has spurred research into its biosynthetic origins to enable the development of microbial cell factories and enzymatic processes for its production, offering a more sustainable alternative to chemical synthesis or extraction from natural sources[3].

The Isoprenoid Origin: Laying the Foundation

Like all terpenes, the biosynthesis of this compound begins with the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP)[4]. In plants and many bacteria, these precursors are primarily synthesized through the methylerythritol 4-phosphate (MEP) pathway, which takes place in the plastids[5][6]. The MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates and involves a series of enzymatic reactions to produce IPP and DMAPP[7][8].

The condensation of one molecule of DMAPP with one molecule of IPP, catalyzed by geranyl diphosphate synthase (GPPS), yields the ten-carbon intermediate, geranyl diphosphate (GPP). GPP is the immediate precursor to the vast array of monoterpenes, including the parent molecules that lead to citronellic acid[4].

The Core Biosynthetic Pathway to this compound

The conversion of geranyl diphosphate to this compound is a multi-step enzymatic cascade involving reduction and sequential oxidation reactions. The key intermediates in this pathway are geraniol, citronellol, and citronellal.

From Geranyl Diphosphate to Geraniol and its Isomer Nerol

The first committed step in the formation of acyclic monoterpenes like those in the citronellic acid pathway is the dephosphorylation of GPP to form the corresponding alcohol. This reaction is catalyzed by a monoterpene synthase. Specifically, geraniol synthase (GES) hydrolyzes GPP to produce geraniol. Nerol, the cis-isomer of geraniol, can also serve as a precursor and is often found alongside geraniol in nature[1][9].

The Reductive Step: Formation of Citronellol

A critical step in the pathway is the reduction of the C2-C3 double bond of geraniol to yield citronellol. This conversion is catalyzed by a class of enzymes known as enoate reductases, with members of the "Old Yellow Enzyme" (OYE) family being prominent examples[10]. Studies in Saccharomyces cerevisiae have identified OYE2 as an enzyme capable of this reduction[10]. The stereochemistry of the resulting citronellol is dependent on the specific enzyme. While some enzymes produce (R)-(+)-citronellol, the biosynthesis of this compound necessitates the formation of (S)-(-)-citronellol. Yeast alcohol dehydrogenases (YADH) have also been implicated in the stereospecific reduction of geraniol, with some studies showing the production of (R)-citronellol[11]. The identification of an enzyme that stereoselectively produces (S)-citronellol from geraniol is a key area of ongoing research for targeted metabolic engineering.

Alternatively, some organisms may utilize an isomerization of geraniol to nerol, followed by a reduction to yield citronellol.

Sequential Oxidation to this compound

The final steps in the biosynthesis involve the oxidation of the primary alcohol group of (S)-(-)-citronellol to a carboxylic acid. This is a two-step process involving an aldehyde intermediate.

Step 1: Oxidation of (S)-(-)-Citronellol to (S)-(-)-Citronellal

The conversion of (S)-(-)-citronellol to (S)-(-)-citronellal is catalyzed by an alcohol dehydrogenase (ADH). These enzymes typically utilize NAD⁺ or NADP⁺ as a cofactor. The stereospecificity of the ADH is crucial to maintain the (S)-configuration at the C3 position.

Step 2: Oxidation of (S)-(-)-Citronellal to this compound

The final step is the oxidation of the aldehyde group of (S)-(-)-citronellal to a carboxylic acid, yielding this compound. This reaction is catalyzed by an aldehyde dehydrogenase (ALDH), which also typically uses NAD⁺ or NADP⁺ as a cofactor[12]. The presence of specific geranial dehydrogenases in some bacteria suggests the existence of a dedicated citronellal dehydrogenase in organisms that produce citronellic acid[13].

The Role of Cytochrome P450 Monooxygenases

Cytochrome P450 (CYP) enzymes are a large and diverse family of heme-containing monooxygenases that play a critical role in the functionalization of terpene backbones through the introduction of hydroxyl groups[14][15]. While the primary pathway described above involves dehydrogenases for the oxidation steps, CYPs can also be involved, particularly in the initial hydroxylation of the geraniol/nerol backbone at various positions[16][17]. For instance, geraniol 10-hydroxylase, a CYP enzyme, is a key enzyme in the biosynthesis of iridoid monoterpenoids[14]. Although not directly leading to citronellic acid, this highlights the potential for alternative or parallel pathways involving CYPs in the initial functionalization of the monoterpene precursors. The CYP76 family of enzymes has been shown to be involved in the hydroxylation and further oxidation of geraniol[16][18].

Visualization of the Biosynthetic Pathway

The following diagrams illustrate the core biosynthetic pathway of this compound and a conceptual experimental workflow for its analysis.

Biosynthesis_of_S_Citronellic_Acid cluster_isoprenoid Isoprenoid Precursor Pathway (MEP) cluster_monoterpene Monoterpene Backbone Formation cluster_citronellic_acid Core Pathway to this compound Pyruvate Pyruvate IPP IPP Pyruvate->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP Isomerase GPP Geranyl Diphosphate IPP->GPP G3P G3P G3P->IPP DMAPP->GPP Geraniol Geraniol GPP->Geraniol Geraniol Synthase S_Citronellol (S)-(-)-Citronellol Geraniol->S_Citronellol Enoate Reductase (e.g., OYE) S_Citronellal (S)-(-)-Citronellal S_Citronellol->S_Citronellal Alcohol Dehydrogenase S_Citronellic_Acid This compound S_Citronellal->S_Citronellic_Acid Aldehyde Dehydrogenase

Caption: Biosynthetic pathway of this compound.

Experimental_Workflow cluster_biotransformation Whole-Cell Biotransformation cluster_analysis Analysis cluster_enzyme_assay Enzyme Assay Culture Microbial Culture (e.g., Yeast, Bacteria) Precursor Precursor Feeding (Geraniol, Citronellol, etc.) Culture->Precursor Incubation Incubation (Controlled Temp, Time, pH) Precursor->Incubation Extraction Solvent Extraction Incubation->Extraction GCMS GC-MS Analysis Extraction->GCMS Quantification Quantification & Identification GCMS->Quantification Cell_Lysate Cell-Free Extract / Purified Enzyme Assay_Mix Assay Mixture (Substrate, Cofactors, Buffer) Cell_Lysate->Assay_Mix Reaction Enzymatic Reaction Assay_Mix->Reaction Reaction->GCMS

Caption: Experimental workflow for biosynthesis analysis.

Quantitative Data from Biotransformation Studies

The bioconversion of precursors to citronellic acid has been investigated in various microbial systems. The yields can vary significantly depending on the microorganism, culture conditions, and the precursor used.

MicroorganismPrecursorProduct(s)Conversion/YieldReference
Saccharomyces cerevisiaeGeraniolCitronellol, Geranic acid, Citronellic acidVariable[19]
Saccharomyces cerevisiaeNerolCitronellol, Geranic acid, Citronellic acidVariable[19]
Saccharomyces cerevisiaeCitronellalCitronellic acid~2.7x higher than with geraniol[19]
Pseudomonas mendocinaCitronellolCitronellal, Citronellic acidNot specified[12]
Pseudomonas aeruginosaCitronellolCitronellal, Citronellic acid, Geranic acidNot specified[12]

Experimental Protocols

Whole-Cell Biotransformation for this compound Production

This protocol provides a general framework for assessing the bioconversion of precursors to this compound using a microbial catalyst.

1. Microorganism and Culture Preparation:

  • Select a suitable microbial strain known for or engineered to have the desired enzymatic activities (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica)[7].

  • Prepare a pre-culture by inoculating a single colony into an appropriate liquid medium (e.g., YPD for yeast) and incubate at the optimal temperature (e.g., 30°C) with shaking until the culture reaches the exponential growth phase.

2. Biotransformation Reaction:

  • Inoculate the main culture medium with the pre-culture to a specific starting optical density (e.g., OD₆₀₀ of 0.1).

  • Grow the culture to a desired cell density.

  • Add the precursor substrate (e.g., geraniol, (S)-(-)-citronellol, or (S)-(-)-citronellal) to the culture. The precursor is typically dissolved in a solvent like ethanol before addition to the aqueous medium[19].

  • Incubate the culture under controlled conditions (temperature, pH, aeration) for a specific duration (e.g., 24-72 hours).

3. Extraction and Analysis:

  • After incubation, centrifuge the culture to separate the cells from the supernatant.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate, hexane).

  • Dry the organic phase (e.g., with anhydrous sodium sulfate) and concentrate it under reduced pressure.

  • Analyze the extracted metabolites by gas chromatography-mass spectrometry (GC-MS) for identification and quantification[19]. A chiral GC column is necessary to differentiate between the (R) and (S) enantiomers.

In Vitro Enzyme Assay for Dehydrogenase Activity

This protocol outlines a method to measure the activity of alcohol or aldehyde dehydrogenases involved in the pathway.

1. Enzyme Preparation:

  • Prepare a cell-free extract from the microbial culture by methods such as sonication or French press.

  • Alternatively, use a purified recombinant enzyme expressed in a suitable host (e.g., E. coli).

2. Assay Mixture:

  • Prepare a reaction mixture in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • The mixture should contain:

    • The enzyme preparation (cell-free extract or purified enzyme).

    • The substrate ((S)-(-)-citronellol for ADH assay, or (S)-(-)-citronellal for ALDH assay).

    • The appropriate cofactor (NAD⁺ or NADP⁺).

3. Reaction and Measurement:

  • Initiate the reaction by adding the enzyme to the assay mixture.

  • Monitor the reaction progress by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the reduced cofactor.

Conclusion and Future Perspectives

The biosynthesis of this compound is a fascinating example of how nature constructs complex chiral molecules from simple building blocks. The pathway relies on a series of enzymatic reductions and oxidations, with the stereochemical outcome being dictated by the specificity of the involved enzymes. While the general steps of the pathway are understood, further research is needed to identify and characterize the specific enzymes, particularly the enoate reductase and dehydrogenases that are selective for the (S)-enantiomer, from a wider range of organisms. Such knowledge will be instrumental in the development of robust and efficient microbial cell factories for the sustainable production of this compound, meeting the growing demands of various industries. The application of metabolic engineering and synthetic biology approaches, guided by a deep understanding of the biosynthetic pathway, holds immense promise for the future of natural product manufacturing.

References

(S)-(-)-Citronellic acid structural formula and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-(-)-Citronellic Acid: Structure, Stereochemistry, and Applications

Introduction

This compound, a monoterpenoid and unsaturated fatty acid, is a chiral molecule of significant interest in the fields of organic synthesis, materials science, and drug development.[1][2] Its formal IUPAC name is (3S)-3,7-Dimethyl-6-octenoic acid.[3] As a naturally occurring compound found in plants like cardamom and lemongrass, it contributes to their characteristic aromas.[4][5][6] Beyond its sensory properties, its specific stereochemical configuration makes it a valuable chiral building block for the synthesis of more complex molecules. This guide provides a detailed examination of its structural formula, stereochemistry, physicochemical properties, synthesis, and key applications for researchers and drug development professionals.

Molecular Structure and Identification

The fundamental identity of this compound is defined by its molecular structure and unique identifiers.

  • Molecular Formula: C₁₀H₁₈O₂[3][7]

  • Molecular Weight: 170.25 g/mol [1][7]

  • Linear Formula: (CH₃)₂C=CHCH₂CH₂CH(CH₃)CH₂CO₂H

  • CAS Number: 2111-53-7[3][7][8]

The structure consists of an eight-carbon chain (octenoic acid) with two methyl group substituents at positions 3 and 7, and a carbon-carbon double bond between carbons 6 and 7. The carboxylic acid functional group at one end imparts its acidic properties.[9]

Figure 1: 2D Structural Formula of Citronellic Acid

Stereochemistry: The Chiral Center at C3

The defining characteristic of this compound is its chirality, which arises from the presence of a single stereocenter at the C3 position.[4][10] This asymmetric carbon is bonded to four different substituent groups, giving rise to two non-superimposable mirror images, or enantiomers: this compound and (R)-(+)-Citronellic acid.

Cahn-Ingold-Prelog (CIP) Priority Assignment

The absolute configuration of the stereocenter is assigned the descriptor 'S' based on the Cahn-Ingold-Prelog (CIP) sequence rules.[11][12][13] This is a systematic process for ranking the four substituents attached to the chiral center.

  • Identify the Substituents: The four groups attached to the chiral carbon (C3) are:

    • -CH₂COOH (Carboxymethyl group)

    • -CH₂CH₂CH=C(CH₃)₂ (4-methylpent-3-en-1-yl group)

    • -CH₃ (Methyl group)

    • -H (Hydrogen atom)

  • Assign Priorities: Priority is assigned based on the atomic number of the atoms directly attached to the stereocenter. Higher atomic numbers receive higher priority.[14]

    • Priority 1: The carbon of the -C H₂COOH group.

    • Priority 2: The carbon of the -C H₂CH₂CH=C(CH₃)₂ group.

    • Priority 3: The carbon of the -C H₃ group.

    • Priority 4: The H ydrogen atom (lowest atomic number).

    Causality: A tie occurs between the three carbon atoms. To break the tie, we examine the atoms attached to them. The carbon of the -CH₂COOH group is bonded to (C, H, H). The carbon of the larger alkyl chain is also bonded to (C, H, H). The methyl carbon is bonded to (H, H, H). The methyl group is therefore the lowest priority of the three (Priority 3). To break the tie between the remaining two groups, we move further down the chain. The next carbon in the carboxymethyl chain is bonded to (O, O, H), while the next carbon in the alkyl chain is bonded to (C, H, H). Since Oxygen has a higher atomic number than Carbon, the -CH₂COOH group receives Priority 1.

  • Determine Configuration: The molecule is oriented so that the lowest priority group (Priority 4, the -H atom) points away from the viewer. The direction from priority 1 to 2 to 3 is then traced. For this compound, this path is counter-clockwise, leading to the "S" (from the Latin sinister, for left) designation.[13]

CIP_Priority C3 C3 P1 -CH₂COOH (Priority 1) P2 -CH₂CH₂CH=C(CH₃)₂ (Priority 2) P3 -CH₃ (Priority 3) P4 -H (Priority 4) P1->P2 Counter-Clockwise Path P2->P3

Figure 2: CIP Priority Assignment for (S)-Citronellic Acid
Optical Activity

The designation (-) or levorotatory refers to the compound's experimental property of rotating plane-polarized light to the left. The specific rotation value for this compound is typically reported as [α]25/D −8° (neat).[10] It is critical to note that the S/R designation is a nomenclature rule and does not inherently predict the direction (+) or (-) of optical rotation.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, formulation, and application in various experimental protocols.

PropertyValueSource(s)
Appearance Colorless to pale-yellow liquid[2][3][4]
Density 0.926 g/mL at 25 °C
Boiling Point 115-120 °C at 0.4 mmHg
Refractive Index n20/D 1.453
Optical Rotation [α]25/D −8°, neat
Solubility Almost insoluble in water; soluble in alcohols and oils[6]

Synthesis and Natural Occurrence

This compound can be obtained from natural sources or through chemical synthesis.

Natural Sources

The d-form (likely referring to the related R-(+)-enantiomer) is a constituent of Java citronella and geranium oils. The l-form, this compound, has been identified in cypress oil.[6] It is functionally related to citronellal, a major component of citronella oil.[1][9]

Chemical Synthesis

A primary route for synthesizing citronellic acid is the oxidation of its corresponding aldehyde, citronellal.[4][10]

Protocol: Pinnick Oxidation of Citronellal

This method is a reliable and widely used protocol for converting aldehydes to carboxylic acids under mild conditions, which is crucial for preventing side reactions with the molecule's double bond.

  • Reaction Setup: A solution of the starting material, (S)-(-)-Citronellal, is prepared in a suitable solvent like tert-butanol. An excess of a scavenger, such as 2-methyl-2-butene, is added to quench the hypochlorite byproduct.

  • Oxidant Preparation: A separate aqueous solution of sodium chlorite (NaClO₂) and a phosphate buffer (e.g., sodium dihydrogen phosphate, NaH₂PO₄) is prepared.[4]

  • Reaction Execution: The sodium chlorite solution is added slowly to the citronellal solution at a controlled temperature (typically 0 °C to room temperature). The reaction progress is monitored by TLC or GC.

  • Workup and Purification: Upon completion, the reaction is quenched, and the aqueous and organic layers are separated. The organic layer is washed, dried, and concentrated. The resulting crude this compound is then purified, usually by vacuum distillation or column chromatography.

Self-Validating System: The use of Pinnick conditions is inherently self-validating for this substrate because it is highly selective for the aldehyde functional group. The mild, buffered conditions prevent isomerization of the chiral center and are compatible with the alkene moiety, ensuring the stereochemical and structural integrity of the final product.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Oxidation Reaction cluster_purification Workup & Purification A Dissolve (S)-Citronellal and scavenger in t-BuOH C Slowly add oxidant solution to aldehyde solution at 0°C A->C B Prepare aqueous solution of NaClO₂ and NaH₂PO₄ buffer B->C D Monitor reaction progress (TLC/GC) C->D E Quench reaction and perform liquid-liquid extraction D->E Upon completion F Wash, dry, and concentrate the organic phase E->F G Purify by vacuum distillation F->G

Figure 3: General Workflow for Pinnick Oxidation

Enantioselective synthesis, often employing enzymatic cascades, can be used to produce specific enantiomers of related precursors like (R)-citronellal from achiral starting materials like geraniol.[15] Such strategies are critical for producing enantiomerically pure compounds for pharmaceutical applications.

Spectroscopic Characterization

The structural identity and purity of this compound are unequivocally confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework. The chemical shifts, splitting patterns, and integrations in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, allow for the complete assignment of the molecule's structure.[16][17]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A strong, broad absorption in the range of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp, strong absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch.[16]

Applications in Research and Drug Development

This compound is more than a fragrance component; it is a versatile platform molecule for scientific innovation.

  • Chiral Building Block: In asymmetric synthesis, the predefined stereocenter at C3 makes it a valuable starting material for constructing complex chiral molecules, such as insect pheromones or pharmaceutical intermediates, where specific stereoisomers are required for biological activity.[6]

  • Drug Discovery and Development: Natural products are a cornerstone of drug discovery.[18] Citronellic acid has demonstrated antimicrobial and anti-inflammatory properties, making it a lead compound for developing new therapeutic agents.[2][9] Its structure can be modified to enhance potency and optimize pharmacokinetic properties.

  • Materials Science: Research is exploring the use of citronellic acid in the development of biodegradable polymers.[2] Its chemical structure, containing both a polymerizable double bond and a reactive carboxylic acid, allows for its incorporation into novel sustainable materials.

  • Flavor and Fragrance Industry: It serves as a flavoring agent in foods and a key ingredient in perfumes, soaps, and cosmetics due to its pleasant, green-grassy, and citrus-like aroma.[2][6]

Conclusion

This compound is a molecule of dual importance. Its well-defined structure, particularly its single chiral center with S-configuration, provides an excellent platform for stereocontrolled chemical synthesis. Concurrently, its inherent biological activities and natural origin position it as a compelling candidate for further investigation in drug discovery and as a renewable resource in materials science. A thorough understanding of its stereochemistry, properties, and reactivity is fundamental for researchers and scientists aiming to leverage this versatile natural product in advanced applications.

References

(S)-(-)-Citronellic Acid: A Versatile Chiral Building Block for Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-Citronellic acid, a monoterpenoid derived from the vast chiral pool of nature, stands as a cornerstone in modern asymmetric synthesis.[1][2] Its inherent chirality, coupled with two distinct functional groups—a carboxylic acid and a trisubstituted alkene—provides a versatile scaffold for the construction of complex, stereochemically defined molecules. This guide offers an in-depth exploration of this compound, detailing its physicochemical properties, synthetic accessibility, and key chemical transformations. We will dissect its strategic application in the synthesis of high-value compounds, particularly insect pheromones and pharmaceutical intermediates, providing field-proven insights and detailed experimental protocols to empower researchers in harnessing its full synthetic potential.

Core Characteristics and Stereochemical Integrity

This compound, systematically named (S)-3,7-Dimethyl-6-octenoic acid, is a naturally occurring monounsaturated fatty acid.[2] Its value as a chiral building block stems from the stereogenic center at the C3 position, which imparts an (S)-configuration. This defined stereochemistry is crucial for transferring chirality through subsequent synthetic steps. The molecule's bifunctionality allows for orthogonal chemical manipulations, making it a highly adaptable starting material.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₈O₂[3][4][5][6]
Molecular Weight 170.25 g/mol [2][3][4][6]
CAS Number 2111-53-7[4][6]
Appearance Clear colorless to light yellow liquid[7]
Density ~0.926 g/mL at 25 °C[3]
Boiling Point 115-120 °C at 0.4 mmHg[3]
Refractive Index ~1.454 at 20 °C[7]
Solubility Insoluble in water; soluble in alcohols and oils[7]
Alternate Name (S)-(-)-3,7-Dimethyl-6-octenoic acid[4][6]

The structural integrity of the C3 stereocenter is paramount. Most transformations are designed to occur at the terminal alkene or the carboxylic acid group, preserving this chiral center for incorporation into the target molecule.

Figure 1: Structure of this compound with chiral center C*.

Sourcing from the Chiral Pool: Synthesis and Availability

This compound is readily accessible from the "chiral pool," the collection of abundant, inexpensive chiral molecules provided by nature.[1] It is most commonly synthesized by the oxidation of (S)-(-)-citronellal, which is itself derived from essential oils like citronella.[1][5][8] This precursor-product relationship makes it a sustainable and cost-effective starting material for complex syntheses.

The oxidation of the aldehyde group in citronellal to a carboxylic acid is a robust and high-yielding transformation. The Pinnick oxidation is a particularly effective method, utilizing sodium chlorite (NaClO₂) and a mild acid catalyst.[5][9] This method is favored for its high chemoselectivity, leaving the alkene moiety untouched.

Figure 2: Synthesis of this compound from (S)-(-)-Citronellal.

Experimental Protocol 1: Pinnick Oxidation of (S)-(-)-Citronellal

This protocol describes a reliable method for synthesizing this compound.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-(-)-citronellal (1.0 eq) in tert-butanol (approx. 5 mL per 1 g of citronellal). Add 2-methyl-2-butene (2.0 eq) as a chlorine scavenger.

  • Oxidant Preparation: In a separate beaker, prepare an aqueous solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq).

  • Reaction: Cool the flask containing the citronellal solution to 0 °C in an ice bath. Slowly add the aqueous oxidant solution dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH 3-4 with 1M HCl.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude acid can be further purified by silica gel column chromatography or vacuum distillation to yield pure this compound.

Causality Behind Choices:

  • tert-Butanol/Water System: Provides a suitable solvent system for both the organic substrate and the inorganic oxidant.

  • 2-Methyl-2-butene: This scavenger reacts with the hypochlorite byproduct, preventing unwanted side reactions like chlorination of the alkene.

  • Slow Addition at 0 °C: Controls the exothermicity of the oxidation reaction, enhancing safety and selectivity.

  • Acidic Workup: Protonates the carboxylate salt to yield the free carboxylic acid, facilitating its extraction into the organic phase.

Key Synthetic Transformations: Unleashing the Potential

The synthetic utility of this compound lies in the selective transformation of its two functional groups.

Ozonolysis: A Gateway to Chiral Synthons

Ozonolysis is arguably the most powerful transformation of citronellic acid and its derivatives.[10] This reaction cleaves the C6-C7 double bond, generating two carbonyl-containing fragments.[11][12] Critically, the stereocenter at C3 remains intact, providing chiral building blocks that are otherwise difficult to synthesize.

The outcome of the ozonolysis is dictated by the workup conditions:

  • Reductive Workup (e.g., Dimethyl sulfide (DMS) or Zinc/Water): Yields a chiral aldehyde and acetone. The aldehyde is a versatile intermediate for chain extension via Wittig reactions, aldol condensations, or further oxidation/reduction.

  • Oxidative Workup (e.g., Hydrogen peroxide (H₂O₂)): Yields a chiral carboxylic acid and acetone. This provides a diacid precursor or a fragment with a different oxidation state.

G cluster_workup Workup Conditions start (S)-Citronellic Acid Ester R-O₂C-(CH₂)₂-CH(CH₃)-(CH₂)₂-CH=C(CH₃)₂ ozonide Molozonide Intermediate start->ozonide 1. O₃, CH₂Cl₂, -78°C reductive Reductive Workup (e.g., DMS, Zn/H₂O) ozonide->reductive oxidative Oxidative Workup (e.g., H₂O₂) ozonide->oxidative prod_aldehyde Chiral Aldehyde R-O₂C-(CH₂)₂-CH(CH₃)-(CH₂)₂-CHO reductive->prod_aldehyde prod_acid Chiral Carboxylic Acid R-O₂C-(CH₂)₂-CH(CH₃)-(CH₂)₂-COOH oxidative->prod_acid

Figure 3: Ozonolysis of a (S)-Citronellic Acid derivative.

Experimental Protocol 2: Reductive Ozonolysis of Methyl (S)-(-)-Citronellate

Note: The carboxylic acid is often esterified prior to ozonolysis to improve solubility and prevent side reactions.

  • Setup: In a three-necked flask equipped with a gas inlet tube and a drying tube, dissolve methyl (S)-(-)-citronellate (1.0 eq) in dichloromethane (CH₂Cl₂, approx. 10 mL per 1 g of ester) and cool to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone (O₃) gas through the solution. The reaction is complete when the solution turns a persistent pale blue color, indicating an excess of ozone.

  • Purging: Purge the solution with dry nitrogen or argon for 15-20 minutes to remove all residual ozone. (Critical Safety Step) .

  • Reductive Quench: While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS, 1.5-2.0 eq) dropwise.

  • Completion: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS. The resulting crude aldehyde can often be used directly or purified via silica gel chromatography.

Intramolecular Ene Reaction and Cyclization

The aldehyde precursor, citronellal, is famous for undergoing acid-catalyzed intramolecular ene reactions to form isopulegol diastereomers.[8][13] Isopulegol is a key intermediate in the industrial synthesis of (-)-menthol, a high-value fragrance and flavoring agent.[13] This transformation showcases how the acyclic stereocenter of the citronellal backbone can direct the formation of a more complex, cyclic structure with multiple new stereocenters. Catalysts like Lewis acids (e.g., NbCl₅, TaCl₅) or solid acids (e.g., montmorillonite clay) are often employed to promote this cyclization.[8][13]

Case Study: Application in Insect Pheromone Synthesis

The synthesis of insect pheromones is a major application of this compound, as the biological activity of these semiochemicals is often dependent on a specific stereoisomer.[10][14] The defined chirality of citronellic acid provides an ideal starting point for constructing these often-complex acyclic structures.

For example, the stereoisomers of 3,11-dimethylnonacosan-2-one, a component of the sex pheromone of the German cockroach, have been synthesized using this compound.[7] A general synthetic strategy involves:

  • Ozonolysis: Cleavage of the citronellic acid derivative to generate a key chiral aldehyde.

  • Chain Elongation: Using reactions like the Wittig olefination to couple the chiral fragment with another synthetic unit.

  • Functional Group Manipulation: Reduction and/or oxidation steps to achieve the final pheromone structure.

Figure 4: General workflow for pheromone synthesis.

Role in Pharmaceutical Development

In drug development, achieving enantiomeric purity is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.[15] this compound serves as a valuable chiral starting material for synthesizing complex drug intermediates.[16] The chiral fragment derived from its ozonolysis, for instance, can be incorporated into the synthesis of α-arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The ability to build upon a pre-existing, naturally sourced stereocenter is a key principle of green chemistry, often reducing the need for complex and costly asymmetric catalysts or chiral resolutions later in the synthetic sequence.[17]

Conclusion and Future Outlook

This compound is a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its value is rooted in its natural abundance, defined stereochemistry, and the orthogonal reactivity of its functional groups. The strategic cleavage of its double bond via ozonolysis provides reliable access to valuable chiral synthons, which have been pivotal in the enantioselective synthesis of insect pheromones, fragrances, and pharmaceutical intermediates. As the demand for enantiomerically pure compounds continues to grow, and with an increasing emphasis on sustainable and green synthetic methodologies, the importance of chiral pool starting materials like this compound is set to expand, paving the way for new innovations in chemical synthesis.

References

An In-Depth Technical Guide to (S)-(-)-Citronellic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (S)-(-)-Citronellic acid, a chiral monoterpenoid of significant interest in chemical synthesis and drug development. From its fundamental properties to detailed synthetic and analytical protocols, this document serves as a crucial resource for researchers, scientists, and professionals in the pharmaceutical industry.

Nomenclature and Identification: A Comprehensive List of Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commercial catalogs. A thorough understanding of this nomenclature is essential for effective literature searching and material sourcing.

Systematic and Common Names:

  • IUPAC Name: (3S)-3,7-dimethyloct-6-enoic acid

  • Common Name: this compound

  • Alternative Name: (S)-(-)-3,7-Dimethyl-6-octenoic acid[1]

Other Synonyms and Identifiers:

  • (-)-Citronellic acid

  • (S)-3,7-dimethyloct-6-enoic acid

  • (3S)-3,7-Dimethyl-6-octenoic acid

  • l-Citronellic acid

  • (S)-Rhodinic acid

  • CAS Number: 2111-53-7[1]

  • PubChem CID: 10402[2]

  • FEMA Number: 3142[2]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, characterization, and application in various experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1]
Appearance Colorless to pale-yellow liquid
Boiling Point 115-120 °C at 0.4 mmHg
Density 0.926 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.453
Optical Rotation ([α]²⁵/D) -8° (neat)
Solubility Insoluble in water; soluble in most fixed oils, propylene glycol, and ethanol.

Synthesis of this compound

The enantiomerically pure form of citronellic acid is often obtained through the oxidation of the corresponding aldehyde, (S)-(-)-citronellal. The Pinnick oxidation is a widely used method for this transformation due to its mild conditions and tolerance of various functional groups.[3][4][5][6][7]

Experimental Protocol: Pinnick Oxidation of (S)-(-)-Citronellal

This protocol details the oxidation of (S)-(-)-citronellal to this compound. The causality behind the choice of reagents is to ensure a mild and selective oxidation, preventing side reactions with the double bond present in the molecule. Sodium chlorite is the oxidizing agent, while a phosphate buffer maintains a slightly acidic pH, and 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct.[4]

Materials:

  • (S)-(-)-Citronellal

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • Sodium chlorite (NaClO₂)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-(-)-citronellal (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (4.0 equivalents) to the solution. This scavenger is crucial to prevent side reactions initiated by the hypochlorite byproduct.[4]

  • Add sodium dihydrogen phosphate (1.2 equivalents) to buffer the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium chlorite (1.5 equivalents) in water dropwise, maintaining the temperature below 10 °C. The slow addition is critical to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite to reduce any remaining oxidizing agents.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by silica gel column chromatography using a hexane:ethyl acetate gradient.

Caption: Workflow for the synthesis of this compound via Pinnick oxidation.

Chiral Resolution of Racemic Citronellic Acid

In cases where a racemic mixture of citronellic acid is obtained, chiral resolution is necessary to isolate the desired (S)-enantiomer. A common and effective method is the formation of diastereomeric salts with a chiral amine, followed by fractional crystallization.[8][9][10][11][12]

Experimental Protocol: Resolution with (R)-(+)-α-Methylbenzylamine

This protocol outlines the resolution of racemic citronellic acid using (R)-(+)-α-methylbenzylamine. The principle lies in the differential solubility of the resulting diastereomeric salts. The less soluble salt can be selectively crystallized and then the chiral auxiliary removed to yield the enantiomerically enriched acid.

Materials:

  • Racemic Citronellic Acid

  • (R)-(+)-α-Methylbenzylamine

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve racemic citronellic acid (1.0 equivalent) in a minimal amount of warm methanol.

  • In a separate flask, dissolve (R)-(+)-α-methylbenzylamine (0.5 equivalents) in methanol. The use of a sub-stoichiometric amount of the resolving agent is often optimal for achieving high enantiomeric excess in the crystallized salt.

  • Slowly add the amine solution to the acid solution with stirring.

  • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

  • To recover the this compound, dissolve the crystals in water and acidify with 1 M HCl to a pH of approximately 2.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.

  • The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.

Chiral_Resolution cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation Racemic_Acid Racemic Citronellic Acid Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Acid->Diastereomeric_Salts Chiral_Amine (R)-(+)-α-Methylbenzylamine Chiral_Amine->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Less_Soluble Less Soluble Salt ((S)-Acid-(R)-Amine) Fractional_Crystallization->Less_Soluble More_Soluble More Soluble Salt ((R)-Acid-(R)-Amine) in solution Fractional_Crystallization->More_Soluble Acidification Acidification (HCl) Less_Soluble->Acidification Extraction Extraction (EtOAc) Acidification->Extraction S_Acid This compound Extraction->S_Acid

Caption: Process flow for the chiral resolution of racemic citronellic acid.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the characterization and quality control of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

HPLC-UV Method for Purity Assessment

This protocol provides a general reverse-phase HPLC method for determining the purity of a sample of this compound.[13]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and 0.1% phosphoric acid in water (B). A typical gradient could be:

    • 0-5 min: 20% A

    • 5-25 min: 20% to 80% A

    • 25-30 min: 80% A

    • 30-35 min: 80% to 20% A

    • 35-40 min: 20% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Sample Preparation:

Dissolve a known amount of the this compound sample in the mobile phase starting condition (e.g., 20% acetonitrile in water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Chiral GC-MS for Enantiomeric Purity Determination

To determine the enantiomeric excess of this compound, a chiral GC-MS method is required. This often involves derivatization to a more volatile ester, followed by separation on a chiral column.

Derivatization to Methyl Ester:

  • Dissolve the citronellic acid sample in methanol.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture for 2-3 hours.

  • After cooling, neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the methyl citronellate with hexane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate carefully.

GC-MS Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A chiral capillary column (e.g., β-DEX™ 225, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp to 150 °C at 5 °C/min.

    • Ramp to 220 °C at 10 °C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: 40-400 m/z

The separation of the (R)- and (S)-methyl citronellate enantiomers will allow for the calculation of the enantiomeric excess.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound are performed using various spectroscopic techniques.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 11.5-12.0 (br s, 1H, -COOH), 5.09 (t, J=7.0 Hz, 1H, C=CH), 2.35 (dd, J=15.0, 6.0 Hz, 1H, -CH₂COOH), 2.18 (dd, J=15.0, 8.0 Hz, 1H, -CH₂COOH), 2.05-1.90 (m, 2H, -CH₂-), 1.68 (s, 3H, =C(CH₃)₂), 1.60 (s, 3H, =C(CH₃)₂), 1.45-1.15 (m, 3H, -CH₂-CH(CH₃)-), 0.96 (d, J=6.5 Hz, 3H, -CH(CH₃)-).

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 179.8 (-COOH), 131.7 (=C(CH₃)₂), 124.3 (=CH-), 41.5 (-CH₂COOH), 37.0 (-CH₂-), 34.0 (-CH(CH₃)-), 29.5 (-CH₂-), 25.7 (=C(CH₃)₂), 19.5 (-CH(CH₃)-), 17.6 (=C(CH₃)₂).

  • IR (neat, cm⁻¹): 2965 (br, O-H stretch of carboxylic acid), 1708 (s, C=O stretch), 1450, 1377, 1290, 935.[14]

Applications in Drug Development

This compound serves as a valuable chiral building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[][16][17][18][19] Its defined stereochemistry is crucial for achieving the desired biological activity and minimizing off-target effects in the final drug product.

Potential Pharmacological Activities

While research on the specific pharmacological activities of this compound is ongoing, studies on structurally related compounds and other natural phenolic acids suggest potential antimicrobial and anti-inflammatory properties.

  • Antimicrobial Activity: Studies on citronellol and citronellal, the alcohol and aldehyde precursors to citronellic acid, have demonstrated inhibitory effects against various bacteria and fungi, including Escherichia coli and Staphylococcus aureus.[20] The proposed mechanism often involves the disruption of microbial cell membranes.[20] Minimum Inhibitory Concentration (MIC) values for citronellol against E. coli have been reported to be as low as 5 µg/mL, while for S. aureus it is around 375 µg/mL.[20] Further investigation is required to determine the specific MIC and Minimum Bactericidal Concentration (MBC) values for this compound against a panel of clinically relevant pathogens.

  • Anti-inflammatory Effects: The anti-inflammatory potential of many terpenoids and phenolic compounds is well-documented.[8] These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators. While direct in vivo or in vitro anti-inflammatory data for this compound is limited, its structural similarity to other bioactive natural products suggests that it may exhibit similar properties. Further research, such as determining its IC₅₀ value in relevant in vitro assays (e.g., COX-2 inhibition, cytokine release), is warranted.

Conclusion

This compound is a versatile chiral molecule with significant potential in organic synthesis and drug development. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, and detailed protocols for its synthesis, resolution, and analysis. While its direct pharmacological applications are still under exploration, its role as a chiral building block is well-established. The methodologies and data presented herein are intended to empower researchers and scientists to effectively utilize this compound in their research and development endeavors.

References

An In-depth Technical Guide to 2-Amino-5-bromothiazole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide focuses on the chemical compound 2-Amino-5-bromothiazole. While the initial request specified CAS number 2111-53-7, this identifier corresponds to (S)-(-)-citronellic acid[1][2][3][4][5][]. The properties and applications described herein pertain to 2-Amino-5-bromothiazole, which is commonly identified by CAS number 3034-22-8 and its hydrobromide salt by CAS number 61296-22-8 [7][8][9][10][11]. This clarification is crucial for researchers and scientists in ensuring the accurate identification and application of this compound.

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif that serves as a cornerstone in the discovery of novel therapeutics[12][13]. Its derivatives are known to exhibit a wide spectrum of biological activities, positioning them as potent inhibitors for a variety of kinases and receptors[13][14]. The strategic introduction of a bromine atom at the 5-position yields 2-Amino-5-bromothiazole, a versatile synthetic intermediate that is instrumental in the construction of diverse molecular libraries for drug development[12]. This guide provides a comprehensive technical overview of 2-Amino-5-bromothiazole, detailing its chemical and physical properties, core synthesis methodologies, and its significant applications in medicinal chemistry, particularly in the development of anticancer and antibacterial agents.

Physicochemical Properties

2-Amino-5-bromothiazole is an organic compound featuring a five-membered heterocyclic thiazole ring containing both sulfur and nitrogen atoms. The presence of an amino group at the 2-position and a bromine atom at the 5-position significantly influences its reactivity and utility in various chemical transformations[15].

PropertyValueSource
Molecular Formula C₃H₃BrN₂S[7][15]
Molecular Weight 179.04 g/mol [7]
Appearance Light yellow to pale brown solid/crystalline[16]
Melting Point 165 °C (decomposes)[7][10]
Solubility Soluble in polar solvents[15]
CAS Number 3034-22-8[7][15]
CAS Number (HBr salt) 61296-22-8[8][9][10][11]

Core Synthesis Methodologies

The synthesis of 2-Amino-5-bromothiazole can be achieved through several routes. The choice of method often depends on the desired scale, purity, and available starting materials. Two primary strategies include the direct bromination of 2-aminothiazole and the neutralization of its hydrobromide salt.

Method A: Direct Bromination of 2-Aminothiazole

A common and straightforward approach involves the direct electrophilic bromination of the electron-rich C5 position of 2-aminothiazole[12].

Experimental Protocol: Bromination using Bromine in Acetic Acid [12][17]

  • Dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid in a flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of bromine (8 mmol) in a small amount of acetic acid dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, adjust the pH to 7-8 with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-bromo-thiazol-2-ylamine.

G cluster_synthesis Direct Bromination of 2-Aminothiazole Aminothiazole 2-Aminothiazole Reaction Electrophilic Bromination Aminothiazole->Reaction Bromine Bromine (Br₂) Bromine->Reaction AceticAcid Acetic Acid (solvent) AceticAcid->Reaction 0°C to RT Product 2-Amino-5-bromothiazole Reaction->Product

Caption: Workflow for the direct bromination of 2-aminothiazole.

Method B: Neutralization of 2-Amino-5-bromothiazole Hydrobromide

This method is suitable for obtaining the free base from its more stable hydrobromide salt.

Experimental Protocol: Neutralization with Triethylamine (TEA) [7][17]

  • Prepare a suspension of 2-amino-5-bromothiazole hydrobromide (30.0 g, 116.35 mmol) in tetrahydrofuran (THF, 350 mL).

  • Add triethylamine (TEA, 24.1 mL, 174.53 mmol) to the suspension.

  • Stir the mixture for 6 hours at room temperature.

  • Remove the resulting precipitate (triethylammonium bromide) by filtration.

  • Concentrate the filtrate under reduced pressure to afford 2-amino-5-bromothiazole.

  • The resulting product can often be used in subsequent reactions without further purification.

G cluster_neutralization Neutralization of the Hydrobromide Salt HBrSalt 2-Amino-5-bromothiazole Hydrobromide Reaction Neutralization HBrSalt->Reaction TEA Triethylamine (TEA) TEA->Reaction THF THF (solvent) THF->Reaction Room Temperature Product 2-Amino-5-bromothiazole (Free Base) Byproduct Triethylammonium Bromide (precipitate) Reaction->Product Reaction->Byproduct

Caption: Neutralization of 2-amino-5-bromothiazole hydrobromide.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 2-Amino-5-bromothiazole make it a valuable building block for the synthesis of more complex molecules with diverse biological activities[13][15]. The bromine atom at the 5-position serves as a versatile handle for various cross-coupling reactions, such as the Suzuki reaction, allowing for the introduction of a wide range of substituents[13][18].

Anticancer Drug Development

Numerous 2-aminothiazole derivatives have demonstrated significant anticancer activity by targeting key signaling molecules involved in tumor growth and proliferation[19]. For instance, 2-Amino-5-bromothiazole is a key intermediate in the synthesis of compounds that have shown potent antiproliferative activity against various cancer cell lines[19]. The 2-aminothiazole scaffold has been identified as a template for pan-Src family kinase inhibitors and allosteric modulators of protein kinase CK2[19].

A notable application is in the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, which has shown potent inhibitory effects on KPNB1 and anticancer activity in cell-based assays[13][18].

Antibacterial Drug Development

The 2-aminothiazole core is also a prominent feature in several antibacterial agents[19]. The rise of antibiotic-resistant bacteria has made the development of novel antibiotics a critical area of research. 5-bromo-2-aminothiazole derivatives can be further functionalized to generate compounds with potent antibacterial properties[19]. The thiazole moiety is associated with a range of biological activities, including antimicrobial and antifungal properties[15].

Other Research Applications

Beyond its role in drug development, 2-Amino-5-bromothiazole and its hydrobromide salt are utilized in various research contexts:

  • Enzyme Inhibition and Receptor Binding Studies: Employed in biochemical research to understand biological processes and develop new therapeutic strategies[20].

  • Material Science: Used in the development of novel materials like conductive polymers and coatings[20].

  • Agrochemicals: Serves as an intermediate in the formulation of fungicides and herbicides for crop protection[20].

  • Alzheimer's Disease Research: The hydrobromide salt has been investigated for its potential to treat Alzheimer's disease by inhibiting p70S6 kinase, leading to increased autophagy and decreased β-amyloid production[8].

Safety and Handling

As with many brominated compounds, 2-Amino-5-bromothiazole and its salts should be handled with care due to potential toxicity[15]. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[16].

General Handling Precautions: [16][21]

  • Use in a well-ventilated area or outdoors.

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

  • Store in a well-ventilated place and keep the container tightly closed. It is also noted to be air-sensitive and hygroscopic.

In Case of Exposure: [16]

  • Skin Contact: Wash with plenty of soap and water.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.

  • If feeling unwell after exposure, call a POISON CENTER or doctor.

Conclusion

2-Amino-5-bromothiazole is a pivotal building block in medicinal chemistry and materials science. Its versatile reactivity, stemming from the amino and bromo functional groups on the thiazole core, allows for the synthesis of a vast array of derivatives with significant biological activities. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and applications is essential for leveraging its full potential in the creation of novel therapeutics and advanced materials. While the 2-aminothiazole group is a privileged structure, it is also important to consider its potential for metabolic activation, warranting careful consideration in drug design[14].

References

An In-Depth Technical Guide to Citronellic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Citronellic acid (3,7-dimethyloct-6-enoic acid) is a naturally occurring acyclic monoterpenoid that has garnered significant interest across various scientific disciplines. Initially identified as a constituent of essential oils, its journey from discovery in the late 19th century to its current applications in fragrance, agriculture, and pharmacology illustrates the evolution of natural product chemistry. This guide provides a comprehensive technical overview of Citronellic acid, designed for researchers, scientists, and professionals in drug development. It delves into the historical context of its discovery, the elucidation of its structure, its physicochemical properties, biosynthetic pathways, and modern synthetic and analytical methodologies. Furthermore, this document explores its pharmacological potential, with a particular focus on its role as a Peroxisome Proliferator-Activated Receptor alpha (PPAR-α) agonist and its anti-inflammatory properties, providing a foundation for future research and development.

The Historical Context: Discovery and Structural Elucidation

Friedrich Wilhelm Semmler, a prominent German chemist, extensively studied the components of citronella oil and other essential oils. His work, frequently published in the Berichte der deutschen chemischen Gesellschaft, laid the groundwork for understanding the structure and reactivity of many monoterpenoids, including citronellal.[2] It is highly probable that Citronellic acid was first identified as an oxidation product of citronellal during these early investigations.

The structural elucidation of terpenes at the time was a formidable challenge, relying on meticulous chemical degradation techniques rather than the spectroscopic methods commonplace today.[3][4] The process for a molecule like Citronellic acid would have involved:

  • Molecular Formula Determination: Elemental analysis to establish the empirical formula, followed by molecular weight determination.

  • Functional Group Analysis: Titration to identify the carboxylic acid group and reactions to detect the presence of a double bond (e.g., addition of bromine or hydrogen).

  • Degradative Ozonolysis: A key technique used to cleave the double bond, which would have yielded smaller, more easily identifiable carbonyl compounds. The analysis of these fragments would have allowed chemists to deduce the position of the double bond and the carbon skeleton.

  • Synthesis of Derivatives: Formation of esters and other derivatives to confirm the presence of the carboxylic acid and to obtain crystalline solids for characterization.

This painstaking work, conducted over many years by numerous scientists, ultimately led to the confirmation of the structure of Citronellic acid as 3,7-dimethyloct-6-enoic acid.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of Citronellic acid is essential for its application in research and development.

Physical and Chemical Data

The key physicochemical properties of Citronellic acid are summarized in the table below, with data compiled from the PubChem database and other chemical suppliers.[1][5][6][7]

PropertyValueSource
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1]
IUPAC Name 3,7-dimethyloct-6-enoic acid[1]
CAS Number 502-47-6[5]
Appearance Colorless to slightly yellow liquid[7]
Boiling Point 121-122 °C at 1 mmHg[1][7]
Density 0.923 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.454[7]
Solubility Insoluble in water; soluble in ethanol and oils[6]
Spectroscopic Data

Modern structural confirmation relies on spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the carbon skeleton and the position of functional groups. The chemical shifts and coupling constants provide a detailed picture of the molecule's structure.[1][8][9][10]

  • Mass Spectrometry (MS): GC-MS is commonly used for the identification and quantification of Citronellic acid. The mass spectrum shows a molecular ion peak and a characteristic fragmentation pattern that can be used for identification.[1]

Biosynthesis of Citronellic Acid

In plants, Citronellic acid is synthesized via the monoterpenoid pathway, starting from the fundamental building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are used to form geranyl pyrophosphate (GPP), the precursor to most monoterpenes.[11][12] The pathway to Citronellic acid proceeds through the following key steps:

  • Geraniol Formation: GPP is hydrolyzed to geraniol.

  • Oxidation to Geranial: Geraniol is oxidized to its corresponding aldehyde, geranial, a reaction catalyzed by a geraniol dehydrogenase .[13][14][15][16]

  • Reduction to Citronellal: Geranial can be reduced to citronellal.

  • Oxidation to Citronellic Acid: Finally, citronellal is oxidized to Citronellic acid, a reaction likely catalyzed by an aldehyde dehydrogenase .[17]

Biosynthesis_of_Citronellic_Acid GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol Hydrolase Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Citronellal Citronellal Geranial->Citronellal Reductase Citronellic_Acid Citronellic Acid Citronellal->Citronellic_Acid Aldehyde Dehydrogenase

Caption: Biosynthetic pathway of Citronellic Acid from Geranyl Pyrophosphate.

Chemical Synthesis: Oxidation of Citronellal

Citronellic acid is commonly synthesized by the oxidation of citronellal, which is readily available from natural sources like citronella oil. The Pinnick oxidation is a highly effective and widely used method for this transformation due to its mild conditions and tolerance of the alkene functional group.[11][18][19][20][21]

Experimental Protocol: Pinnick Oxidation of Citronellal

This protocol is a representative example for the synthesis of Citronellic acid from citronellal.

Materials:

  • Citronellal (1.0 equiv)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • 2-Methyl-2-butene (scavenger, 5.0-10.0 equiv)

  • Sodium dihydrogen phosphate (NaH₂PO₄, buffer, 5.0-10.0 equiv)

  • Sodium chlorite (NaClO₂, 80% technical grade, 2.0-3.0 equiv)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve citronellal (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O.

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add 2-methyl-2-butene (scavenger), followed by NaH₂PO₄ (buffer).

  • Oxidation: Slowly add a solution of sodium chlorite in water to the stirred reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous Na₂SO₃ solution to destroy any excess oxidant.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous phase with EtOAc (3x).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude Citronellic acid can be purified by flash column chromatography on silica gel or by vacuum distillation.

Pinnick_Oxidation_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Citronellal in t-BuOH/H₂O B 2. Cool to 0 °C and add 2-methyl-2-butene & NaH₂PO₄ A->B C 3. Slowly add aqueous NaClO₂ B->C D 4. Stir at room temperature (Monitor by TLC/GC) C->D E 5. Quench with Na₂SO₃ D->E Reaction Complete F 6. Extract with EtOAc E->F G 7. Wash with brine & dry over Na₂SO₄ F->G H 8. Concentrate and purify (Chromatography/Distillation) G->H I Pure Citronellic Acid H->I

Caption: Experimental workflow for the Pinnick oxidation of citronellal.

Pharmacological Potential and Applications

While traditionally used in fragrances and as an insect repellent, recent research has highlighted the pharmacological potential of Citronellic acid, particularly for professionals in drug development.

Anti-inflammatory Activity and PPAR-α Agonism

Citronellic acid has been identified as a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPAR-α).[22] PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid metabolism and inflammation.[23][24][25][26]

Mechanism of Action:

  • PPAR-α Activation: As a PPAR-α agonist, Citronellic acid binds to and activates this receptor.[22]

  • Gene Regulation: The activated PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.

  • Anti-inflammatory Effects: This binding modulates the expression of genes involved in inflammation. Specifically, PPAR-α activation can interfere with pro-inflammatory signaling pathways, such as NF-κB, leading to a reduction in the production of inflammatory cytokines like TNF-α and interleukins.[22][27][28][29]

Applications in Dermatology

The activation of PPAR-α by Citronellic acid has shown promise in improving skin barrier function.[22] Studies have demonstrated that it can:

  • Promote the differentiation of keratinocytes.

  • Increase the formation of the cornified envelope, a key component of the skin barrier.

  • Enhance the expression of proteins like involucrin, which is crucial for skin barrier integrity.[22]

  • Increase the synthesis of hyaluronic acid, a key moisturizing component in the skin.[22]

These properties suggest that Citronellic acid could be a valuable ingredient in therapeutic formulations for inflammatory skin conditions such as atopic dermatitis.[22]

Future Directions

The journey of Citronellic acid from a simple fragrance component to a molecule with defined pharmacological activity is a testament to the value of natural product research. Future research is warranted in several areas:

  • Clinical Trials: Preclinical studies on the anti-inflammatory and skin barrier-enhancing effects of Citronellic acid are promising.[30] Rigorous clinical trials are needed to establish its efficacy and safety in humans for dermatological and other inflammatory conditions.

  • Drug Delivery: The development of novel formulations to enhance the topical delivery and bioavailability of Citronellic acid could improve its therapeutic potential.

  • Synthetic Derivatives: The synthesis of derivatives of Citronellic acid may lead to compounds with enhanced potency and selectivity for PPAR-α or other biological targets.

References

Methodological & Application

enantioselective synthesis of (S)-(-)-Citronellic acid

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for the . This chiral molecule is a valuable building block in the synthesis of various natural products and pharmaceutical agents. Its applications are noted in the fragrance industry and as a potential therapeutic agent with anti-inflammatory and antimicrobial properties.[1]

This guide focuses on a robust and well-established chemical synthesis route, ensuring high enantioselectivity and reproducibility. The chosen strategy involves two key transformations: the asymmetric hydrogenation of geraniol to (S)-(-)-citronellol, followed by a two-step oxidation to yield the target (S)-(-)-Citronellic acid.

Synthetic Strategy Overview

The is achieved through a carefully designed three-step process starting from the readily available achiral starting material, geraniol. This method provides excellent control over the stereochemistry at the C3 position.

The core synthetic pathway is as follows:

  • Asymmetric Hydrogenation: Geraniol is subjected to asymmetric hydrogenation using a chiral ruthenium catalyst, specifically a BINAP-ruthenium complex. This reaction selectively reduces the C2-C3 double bond of geraniol to furnish (S)-(-)-citronellol with high enantiomeric excess.

  • Oxidation to Aldehyde: The resulting (S)-(-)-citronellol is then oxidized to the corresponding aldehyde, (S)-(-)-citronellal. A mild and selective oxidizing agent is employed to prevent over-oxidation and preserve the chiral integrity of the molecule.

  • Oxidation to Carboxylic Acid: The final step involves the oxidation of (S)-(-)-citronellal to this compound. The Pinnick oxidation is a suitable method for this transformation as it is highly efficient for oxidizing α,β-unsaturated and sterically hindered aldehydes to carboxylic acids under mild conditions, thus minimizing the risk of racemization.[2]

Synthetic_Pathway Geraniol Geraniol Citronellol (S)-(-)-Citronellol Geraniol->Citronellol Asymmetric Hydrogenation (Ru-BINAP) Citronellal (S)-(-)-Citronellal Citronellol->Citronellal Oxidation (e.g., PCC) CitronellicAcid This compound Citronellal->CitronellicAcid Oxidation (Pinnick)

Caption: Overall synthetic workflow for this compound.

PART 1: Asymmetric Hydrogenation of Geraniol to (S)-(-)-Citronellol

This procedure is adapted from the work of Noyori and co-workers, which provides a practical method for the large-scale synthesis of enantiomerically enriched citronellol.[1]

Rationale

The key to this enantioselective step is the use of a chiral BINAP-ruthenium(II) diacetate complex. The C2-symmetric BINAP ligand creates a chiral environment around the ruthenium center, which directs the hydrogenation to one face of the prochiral double bond of geraniol, leading to the formation of one enantiomer in excess. The choice of the (R)-BINAP ligand is crucial for obtaining the (S)-enantiomer of citronellol.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Geraniol≥98%Sigma-Aldrich
Ru(OCOCH₃)₂[(R)-BINAP]Catalyst gradeStrem Chemicals
MethanolAnhydrousAcros Organics
Hydrogen GasHigh purityAirgas
AutoclaveHigh pressureParr Instrument

Procedure:

  • Catalyst Preparation (in situ): While the pre-formed catalyst is commercially available, it can also be prepared in situ. For the purpose of this protocol, we will assume the use of the pre-formed catalyst for consistency.

  • Reaction Setup:

    • In a dry, argon-flushed Schlenk tube, dissolve Ru(OCOCH₃)₂[(R)-BINAP] (e.g., 45 mg, 53 µmol) in degassed anhydrous methanol (15 mL).

    • In a separate dry, argon-flushed Schlenk tube, place geraniol (e.g., 12.9 mL, 74 mmol).

    • Using a cannula, transfer the geraniol to the catalyst solution under an argon atmosphere.

  • Hydrogenation:

    • Transfer the resulting solution to a high-pressure autoclave under an inert atmosphere.

    • Seal the autoclave and purge with high-purity hydrogen gas three times.

    • Pressurize the autoclave with hydrogen to 90-100 atm.

    • Stir the reaction mixture at 20-25°C for 12-18 hours. The reaction progress can be monitored by TLC or GC.

  • Work-up and Purification:

    • Carefully vent the excess hydrogen from the autoclave.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • The crude product can be purified by vacuum distillation to afford (S)-(-)-citronellol.

Expected Yield and Enantiomeric Excess:

  • Yield: 93-97%

  • Enantiomeric Excess (ee): 96-98%

Characterization:

  • The enantiomeric excess of the (S)-(-)-citronellol should be determined by chiral GC or HPLC analysis.

  • The structure can be confirmed by ¹H NMR and ¹³C NMR spectroscopy.

PART 2: Oxidation of (S)-(-)-Citronellol to (S)-(-)-Citronellal

This step requires a mild oxidation to convert the primary alcohol to an aldehyde without affecting the carbon-carbon double bond or the chiral center. Pyridinium chlorochromate (PCC) is a suitable reagent for this transformation.

Rationale

PCC is a selective oxidizing agent that converts primary alcohols to aldehydes and is less prone to over-oxidation to the carboxylic acid compared to stronger oxidizing agents like Jones reagent.[3][4] The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) to prevent the formation of the gem-diol, which can be further oxidized.

Oxidation_to_Aldehyde start (S)-(-)-Citronellol product (S)-(-)-Citronellal start->product Oxidation reagent PCC, DCM reagent->product

Caption: Oxidation of (S)-(-)-citronellol to (S)-(-)-citronellal.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
(S)-(-)-CitronellolAs synthesized-
Pyridinium chlorochromate (PCC)Reagent gradeSigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Silica GelFor column chromatographySorbent Technologies

Procedure:

  • Reaction Setup:

    • To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of (S)-(-)-citronellol (1 equivalent) in anhydrous DCM dropwise at room temperature.

  • Reaction:

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • The crude (S)-(-)-citronellal can be purified by flash column chromatography on silica gel.

Expected Yield:

  • Yield: 80-90%

Characterization:

  • Confirm the structure of (S)-(-)-citronellal by ¹H NMR and ¹³C NMR spectroscopy. The disappearance of the alcohol proton and the appearance of an aldehyde proton signal are key indicators.

  • Verify the preservation of enantiomeric purity via chiral GC or HPLC.

PART 3: Oxidation of (S)-(-)-Citronellal to this compound

The final step is the oxidation of the aldehyde to the carboxylic acid. The Pinnick oxidation is an excellent choice for this transformation due to its mild conditions and high functional group tolerance.[2][5]

Rationale

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidizing agent in the presence of a buffer (typically a phosphate buffer) and a chlorine scavenger (like 2-methyl-2-butene) to prevent side reactions.[5] This method is highly effective for the oxidation of aldehydes to carboxylic acids without affecting other sensitive functional groups, such as the double bond in the citronellal backbone, and importantly, without causing racemization at the chiral center.[2]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
(S)-(-)-CitronellalAs synthesized-
Sodium chlorite (NaClO₂)80% technical gradeAcros Organics
Sodium dihydrogen phosphate (NaH₂PO₄)Reagent gradeFisher Scientific
2-Methyl-2-butene99%Sigma-Aldrich
tert-ButanolReagent gradeJ.T. Baker
WaterDeionized-

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve (S)-(-)-citronellal (1 equivalent) in tert-butanol.

    • Add 2-methyl-2-butene (2-3 equivalents).

    • In a separate flask, prepare a solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents) in water.

  • Reaction:

    • Add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the solution of the aldehyde dropwise at room temperature.

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).

    • Acidify the mixture to pH 3-4 with 1 M HCl.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude this compound can be purified by flash column chromatography or vacuum distillation.

Expected Yield:

  • Yield: >90%

Characterization:

  • Confirm the structure of this compound by ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of a broad carboxylic acid proton signal in the ¹H NMR and a carbonyl signal around 1700 cm⁻¹ in the IR spectrum are indicative of the product.

  • Determine the final enantiomeric excess by chiral HPLC or by converting the acid to a chiral ester derivative followed by GC analysis.

Alternative: Enzymatic Approaches

For a greener and potentially more direct synthesis, enzymatic methods are a viable alternative. Several microorganisms have been shown to perform enantioselective oxidations. For instance, some yeasts can accumulate (S)-citronellic acid from the oxidation of racemic citronellol.[6][7] Furthermore, bienzymatic cascades have been developed for the conversion of geraniol to (S)-citronellal.[8][9] While these methods are promising, they often require extensive screening of microbial strains or enzymes and optimization of fermentation or reaction conditions. The protocols are highly specific to the chosen biocatalyst and may require specialized equipment for microbial cultivation and enzyme purification.

References

Application Note & Protocols: High-Fidelity Synthesis of (S)-(-)-Citronellic Acid via Oxidation of (S)-(-)-Citronellal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers and drug development professionals on the chemical oxidation of (S)-(-)-citronellal to its corresponding carboxylic acid, (S)-(-)-citronellic acid. This compound is a valuable chiral building block and fragrance component.[1][2] The successful synthesis hinges on the selective oxidation of the aldehyde functional group while preserving the integrity of the C=C double bond and the stereocenter. This guide details the mechanistic underpinnings, provides a robust, field-proven protocol using the Pinnick oxidation, outlines methods for product characterization, and offers expert insights into potential challenges and optimization strategies.

Introduction and Scientific Background

The transformation of aldehydes to carboxylic acids is a fundamental process in organic synthesis. In the context of fine chemical manufacturing, particularly for chiral molecules like (S)-(-)-citronellal, the choice of oxidant and reaction conditions is critical. An ideal protocol must be high-yielding, prevent over-oxidation or side reactions, and crucially, avoid racemization of the chiral center.

(S)-(-)-citronellal is a naturally occurring monoterpenoid aldehyde, while its oxidized form, this compound, serves as a precursor in the synthesis of various esters and other derivatives used in the fragrance and pharmaceutical industries.[3][4]

Several methods exist for aldehyde oxidation, including the use of strong oxidants like potassium permanganate or Jones reagent (chromic acid).[5][6][7] However, these harsh reagents often lack chemoselectivity and can cleave the vulnerable C=C double bond present in the citronellal backbone. Furthermore, chromium-based reagents are highly toxic and pose significant environmental hazards.[7]

A superior method for this specific transformation is the Pinnick oxidation , which utilizes sodium chlorite (NaClO₂) under mildly acidic conditions.[3][8] This method is renowned for its exceptional tolerance of various functional groups, including alkenes and sensitive stereocenters, making it the preferred choice for this synthesis.[8]

The Mechanism of Pinnick Oxidation

The active oxidant in the Pinnick reaction is not sodium chlorite itself, but rather chlorous acid (HClO₂), which is generated in situ from the reaction of sodium chlorite with a mild acid, such as a phosphate buffer.[8]

The mechanism proceeds as follows:

  • Formation of Chlorous Acid: Sodium chlorite is protonated by the weak acid.

  • Nucleophilic Addition: The aldehyde's carbonyl oxygen is protonated, activating it for nucleophilic attack by the chlorite ion.

  • Pericyclic Fragmentation: The resulting intermediate undergoes a concerted fragmentation. The aldehydic hydrogen is transferred, and hypochlorous acid (HOCl) is eliminated, yielding the carboxylic acid.[8]

A critical consideration is the hypochlorous acid byproduct, which can react undesirably with the alkene in the substrate. To prevent this, a scavenger, such as 2-methyl-2-butene or hydrogen peroxide, is typically added to the reaction mixture to consume the HOCl as it forms.[9]

Workflow start (S)-(-)-Citronellal in t-BuOH add_reagents Add Scavenger & NaClO₂/NaH₂PO₄ Solution (0-5 °C → RT) start->add_reagents reaction Stir 4-6h (TLC Monitoring) add_reagents->reaction workup Aqueous Workup (DCM Extraction) reaction->workup wash Wash with 1M HCl & Brine workup->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purification (Vacuum Distillation) dry->purify product Pure this compound purify->product

References

Application Notes & Protocols: High-Purity Purification of (S)-(-)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the purification of (S)-(-)-Citronellic acid, a chiral monoterpenoid of significant interest in the pharmaceutical, fragrance, and flavor industries.[1][2] Due to the stereospecific bioactivity often exhibited by chiral molecules, achieving high enantiomeric and chemical purity is critical for research and development applications, particularly in drug development.[3][4] This guide details field-proven protocols for fractional vacuum distillation, diastereomeric salt crystallization, and preparative chiral High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and drug development professionals. The methodologies are presented with a focus on the underlying scientific principles to empower users to adapt and optimize these techniques for their specific needs.

Introduction: The Significance of this compound Purity

This compound, systematically named (S)-(-)-3,7-Dimethyl-6-octenoic acid, is a naturally occurring branched-chain fatty acid.[5][6] Its molecular structure features a chiral center at the C3 position, giving rise to two distinct, non-superimposable mirror-image isomers: (S)-(-) and (R)-(+).[3]

The biological and pharmacological properties of these enantiomers can differ significantly. In drug development, one enantiomer may be therapeutically active while the other could be inactive or even responsible for adverse effects.[7] Therefore, the ability to isolate the desired (S)-enantiomer to a high degree of purity is not merely a matter of quality control but a fundamental requirement for clinical and commercial success.

This guide addresses the primary purification challenges:

  • Enantiomeric Separation: Resolving the this compound from its (R)-(+)-enantiomer.

  • Chemical Purity: Removing process-related impurities, such as the precursor citronellal, reaction by-products, and solvents.[8]

The following sections will detail a multi-step purification strategy, moving from bulk impurity removal to fine polishing for high enantiomeric excess.

Overall Purification Strategy

A typical purification workflow for this compound involves a sequence of techniques, each suited for a specific purpose. The initial crude product, often a racemic or enantioenriched mixture from synthesis, first undergoes a bulk purification step to remove chemically distinct impurities. This is followed by a chiral resolution step to separate the enantiomers. For applications demanding the highest purity, a final chromatographic polishing step is employed.

cluster_0 Purification Workflow Crude Crude this compound (Mixture of Enantiomers & Impurities) Distillation Fractional Vacuum Distillation (Removes Non-Isomeric Impurities) Crude->Distillation Bulk Purification Crystallization Diastereomeric Salt Crystallization (Enantiomeric Enrichment) Distillation->Crystallization Chiral Resolution Prep_HPLC Preparative Chiral HPLC (High-Purity Polishing) Crystallization->Prep_HPLC Polishing Step Final_Product High-Purity This compound (>98% ee, >99% chemical purity) Prep_HPLC->Final_Product

Caption: General purification workflow for this compound.

Method 1: Fractional Vacuum Distillation

Principle of Operation: Fractional distillation separates chemical compounds based on differences in their boiling points. By operating under a vacuum, the boiling points of the compounds are significantly reduced, which prevents thermal degradation of heat-sensitive molecules like citronellic acid.[9] This technique is highly effective for removing impurities with boiling points that are substantially different from the target compound but is incapable of separating enantiomers, which have identical boiling points.[7] It is an ideal first step for purifying the crude acid synthesized from the oxidation of citronellal.[10]

Experimental Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and calibrated manometers and thermometers.

  • Charging the Flask: Charge the distillation flask with the crude citronellic acid, adding boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask to more than two-thirds of its capacity.

  • System Evacuation: Gradually apply vacuum to the system, aiming for a stable pressure between 0.4 and 10 mbar.[11] A lower pressure will further decrease the boiling temperature.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the initial distillate, which will be enriched in lower-boiling impurities (e.g., residual solvents, citronellal).

    • Main Fraction: Once the distillation head temperature stabilizes near the boiling point of citronellic acid at the operating pressure (approx. 115-120 °C at 0.4 mmHg), switch to a clean receiving flask to collect the main fraction.

    • Tailings: As the distillation proceeds, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation before these are collected with the main fraction.

  • Shutdown: Allow the system to cool completely before slowly releasing the vacuum to prevent atmospheric oxygen from entering the hot apparatus.

Data Presentation: Distillation Parameters

ParameterRecommended RangeRationale
Pressure 0.4 - 10 mbarLowers boiling point to prevent thermal decomposition.[9]
Pot Temperature 130 - 150 °CMust be higher than the vapor temperature to drive distillation.
Head Temperature ~115 - 120 °C @ 0.4 mmHgCorresponds to the boiling point of the desired product.
Reflux Ratio 1:1 to 10:1A higher reflux ratio improves separation efficiency but increases distillation time.[11]

Method 2: Diastereomeric Salt Crystallization

Principle of Operation: This classical resolution technique is a cornerstone of industrial-scale chiral separations.[12] It exploits the fact that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture of citronellic acid with a single enantiomer of a chiral base (the "resolving agent"), two diastereomeric salts are formed. These salts possess different solubilities in a given solvent system, allowing one to be selectively crystallized and separated by filtration.[12] The desired enantiomer is then recovered by breaking the salt.

cluster_1 Diastereomeric Salt Crystallization Racemate Racemic Citronellic Acid ((R)-CA + (S)-CA) Salt_Formation Salt Formation in Solvent Racemate->Salt_Formation Agent Chiral Resolving Agent (e.g., (R)-Base) Agent->Salt_Formation Salts Diastereomeric Salts ((R)-CA-(R)-Base) ((S)-CA-(R)-Base) Salt_Formation->Salts Crystallization Cooling & Crystallization Salts->Crystallization Separation Filtration Crystallization->Separation Solid Less Soluble Salt (e.g., (S)-CA-(R)-Base) Separation->Solid Liquid More Soluble Salt in Mother Liquor Separation->Liquid Liberation Acidification (e.g., HCl) & Extraction Solid->Liberation Product Enantioenriched This compound Liberation->Product

Caption: Workflow for chiral resolution via crystallization.

Experimental Protocol:

  • Resolving Agent Selection: Choose a commercially available, enantiomerically pure chiral amine. Common choices for resolving acidic compounds include (R)-(+)-α-methylbenzylamine or brucine.

  • Salt Formation:

    • Dissolve one equivalent of the racemic citronellic acid in a suitable solvent (e.g., acetone, ethanol, or a mixture) with gentle heating.

    • Slowly add 0.5 to 1.0 equivalents of the chiral resolving agent. The exact stoichiometry may require optimization.

    • Stir the solution until a clear solution is obtained or precipitation begins.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4 °C) to maximize the yield of the less soluble diastereomeric salt.

    • The formation of crystals may be initiated by scratching the inside of the flask or by adding a seed crystal.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Acid:

    • Suspend the isolated diastereomeric salt in water.

    • Acidify the mixture with a strong acid (e.g., 2M HCl) to a pH of ~1-2.

    • Extract the liberated this compound into an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the recovered acid using chiral HPLC or GC (see Section 6). Multiple recrystallization steps of the diastereomeric salt may be necessary to achieve the desired e.e.

Method 3: Preparative Chiral HPLC

Principle of Operation: Preparative chiral HPLC is the gold standard for obtaining compounds with very high enantiomeric purity (>99% e.e.).[] The separation relies on a chiral stationary phase (CSP), which is an achiral support (usually silica) coated or bonded with a chiral selector.[14] As the enantiomeric mixture passes through the column, the two enantiomers interact differently with the CSP, forming transient diastereomeric complexes.[14] This difference in interaction strength leads to different retention times, allowing for their separation and collection as distinct fractions.[12]

Experimental Protocol:

  • Method Development (Analytical Scale):

    • First, develop a separation method on an analytical chiral column. Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Chiralpak AD or Chiralcel OD) are highly effective for a wide range of compounds, including carboxylic acids.[4]

    • Screen different mobile phases. For normal-phase chromatography, mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an acidic modifier (e.g., trifluoroacetic acid - TFA) are common.

  • Scaling Up to Preparative Scale:

    • Use a preparative column with the same stationary phase as the optimized analytical method.

    • Increase the flow rate and sample load according to the dimensions of the preparative column.

  • Sample Preparation: Dissolve the enantioenriched citronellic acid from the previous step in the mobile phase. Filter the sample through a 0.45 µm filter to remove any particulates.

  • Purification:

    • Equilibrate the preparative column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Monitor the elution profile using a UV detector.

    • Collect the fractions corresponding to the peak of the desired (S)-enantiomer.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator. The resulting product is high-purity this compound.

Data Presentation: Chiral HPLC Parameters

ParameterTypical ConditionsRationale / Source
Stationary Phase Polysaccharide-based (e.g., Amylose, Cellulose derivatives)Broad applicability for chiral separations, including acids.[4]
Mobile Phase Hexane/Isopropanol/TFA (e.g., 90:10:0.1 v/v/v)Common normal-phase system for resolving acidic compounds.[15]
Flow Rate 1.0 mL/min (Analytical), Scaled for PreparativeOptimized for resolution and run time.[7]
Detection UV (e.g., 210-230 nm)Carboxylic acid functional group absorbs in the low UV range.[16]

Quality Control: Purity and Enantiomeric Excess Analysis

A robust purification workflow requires a self-validating system of analysis at each stage.

Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

  • System: An analytical HPLC system with a UV detector.

  • Column: A chiral column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Hexane/Isopropanol/TFA (95:5:0.1).

  • Flow Rate: 1.0 mL/min.

  • Analysis:

    • Prepare a standard of the racemic citronellic acid to determine the retention times of both the (S) and (R) enantiomers.

    • Analyze the purified sample under the same conditions.

    • Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: e.e. (%) = [(AS - AR) / (AS + AR)] x 100

Protocol: Chemical Purity by Reverse-Phase HPLC

  • System: An analytical HPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[17]

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).[18]

  • Analysis: The purity is determined by calculating the area of the main product peak as a percentage of the total area of all observed peaks. MS detection can be used to confirm the identity of the main peak and any impurities.[17]

Conclusion

The purification of this compound to a standard suitable for pharmaceutical and other high-value applications requires a strategic combination of techniques. Fractional vacuum distillation serves as an excellent initial step for removing bulk chemical impurities. Chiral resolution via diastereomeric salt crystallization offers an effective and scalable method for significant enantiomeric enrichment. Finally, for achieving the highest levels of enantiomeric purity, preparative chiral HPLC is the method of choice. The specific combination and optimization of these protocols will depend on the initial purity of the material, the required final purity, and the scale of the operation. Rigorous analytical quality control is essential throughout the process to validate the success of each purification step.

References

Application Notes & Protocols for the Analytical Characterization of (S)-(-)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-Citronellic acid, a chiral monoterpenoid, is a molecule of significant interest in the pharmaceutical, fragrance, and food industries. Its biological activity and sensory properties are intrinsically linked to its stereochemistry. Therefore, robust and reliable analytical methods for its characterization and the determination of its enantiomeric purity are paramount. This guide provides a comprehensive overview of the key analytical techniques for the structural elucidation and stereochemical analysis of this compound. We delve into the principles and provide detailed, field-proven protocols for chromatographic, spectroscopic, and polarimetric methods. This document is designed to be a practical resource, explaining the causality behind experimental choices to empower researchers to confidently characterize this important chiral molecule.

Introduction: The Significance of Chirality in Citronellic Acid

This compound, chemically known as (S)-3,7-dimethyloct-6-enoic acid, possesses a single stereocenter at the C3 position. This chirality gives rise to two enantiomers: (S)-(-) and (R)-(+). These enantiomers can exhibit distinct biological activities and olfactory properties, a common phenomenon in chiral molecules. For instance, in drug development, one enantiomer may be therapeutically active while the other could be inactive or even elicit adverse effects. Consequently, the ability to separate, identify, and quantify the individual enantiomers of citronellic acid is a critical aspect of quality control and regulatory compliance.

This application note provides a multi-faceted analytical approach to ensure the comprehensive characterization of this compound, focusing on identity, purity, and stereochemical integrity.

Chromatographic Methods for Enantiomeric Separation

Chromatography is a cornerstone technique for the separation of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively employed, often with chiral stationary phases (CSPs) or through derivatization to form diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct enantiomeric separation using HPLC with a chiral stationary phase is a powerful and widely used method. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving a broad range of chiral compounds, including carboxylic acids[1][2][3].

Principle of Separation: The chiral stationary phase provides a three-dimensional chiral environment. The enantiomers of citronellic acid interact differently with the CSP, forming transient diastereomeric complexes with varying stabilities. This difference in interaction energy leads to different retention times, allowing for their separation[4].

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, for example, a cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H or similar).

  • Mobile Phase: A normal-phase eluent is typically effective. A common starting point is a mixture of hexane and a polar modifier like 2-propanol (isopropanol) with a small amount of a carboxylic acid to improve peak shape. A typical mobile phase composition would be Hexane:Isopropanol:Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).

    • Rationale: The non-polar hexane serves as the main solvent, while isopropanol modifies the polarity to control retention. TFA is added to suppress the ionization of the carboxylic acid group of citronellic acid, which minimizes peak tailing and improves resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C. Temperature control is crucial for reproducible retention times and separation.

  • Detection: UV detection at 210 nm. The carboxylic acid chromophore absorbs at this wavelength.

  • Sample Preparation: Dissolve a known concentration of the this compound sample (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Expected Results: The two enantiomers will be resolved as distinct peaks with different retention times. For an enantiomerically pure sample of this compound, only one major peak should be observed.

Enantioselective Gas Chromatography (GC)

For volatile compounds like citronellic acid, especially after derivatization, enantioselective GC is a highly sensitive and efficient technique. Direct analysis of the free acid can be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization to a less polar and more volatile ester is a common and effective strategy.

Principle of Separation: Similar to chiral HPLC, chiral GC utilizes a stationary phase containing a chiral selector, often a cyclodextrin derivative. The derivatized citronellic acid enantiomers interact differently with the chiral stationary phase, leading to their separation[5][6]. An alternative "indirect" approach involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column[7][8].

Experimental Protocol: Enantiomeric Purity by Chiral GC-MS (after derivatization)

  • Derivatization (Esterification):

    • To approximately 1 mg of the citronellic acid sample, add 1 mL of a 3 N solution of methanolic HCl.

    • Cap the vial and heat at 100 °C for 30 minutes to form the methyl ester.

    • Cool the reaction mixture and evaporate the solvent under a gentle stream of nitrogen.

    • Re-dissolve the residue in a suitable solvent like hexane for GC analysis.

      • Rationale: Methylation of the carboxylic acid group increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) or a flame ionization detector (FID).

  • Chiral Stationary Phase: A capillary column coated with a derivatized cyclodextrin, such as a trifluoroacetyl derivatized cyclodextrin (e.g., Astec CHIRALDEX® G-TA or similar)[9].

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 5 °C/min.

    • Hold at 180 °C for 5 minutes.

      • Rationale: The temperature program allows for the separation of the derivatized enantiomers based on their differential interaction with the chiral stationary phase.

  • Detector:

    • FID: Temperature at 250 °C.

    • MS: Transfer line temperature at 250 °C, ion source at 230 °C, and electron ionization (EI) at 70 eV. Scan range of m/z 40-300.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two derivatized enantiomers in the chromatogram. The mass spectrometer provides definitive identification of the peaks.

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure confirmation[10][11][12].

¹H NMR Spectroscopy:

  • Expected Chemical Shifts (in CDCl₃):

    • ~11.5 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).

    • ~5.1 ppm (triplet, 1H): Vinylic proton on C6 (-CH=C(CH₃)₂).

    • ~2.4-2.2 ppm (multiplet, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COOH).

    • ~2.1-1.9 ppm (multiplet, 3H): Methylene protons at C4 and the methine proton at C3.

    • ~1.7 ppm (singlet, 3H): Methyl protons on the double bond (C8-CH₃).

    • ~1.6 ppm (singlet, 3H): Methyl protons on the double bond (C8-CH₃).

    • ~1.4-1.2 ppm (multiplet, 2H): Methylene protons at C5.

    • ~0.95 ppm (doublet, 3H): Methyl protons at C3 (-CH-CH₃).

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (in CDCl₃):

    • ~180 ppm: Carboxylic acid carbon (-COOH).

    • ~131 ppm: Quaternary carbon of the double bond (C7).

    • ~124 ppm: Methine carbon of the double bond (C6).

    • ~41 ppm: Methylene carbon adjacent to the carbonyl group (C2).

    • ~37 ppm: Methylene carbon (C4).

    • ~30 ppm: Methine carbon (C3).

    • ~25.7 ppm: Methyl carbon (C8 or C9).

    • ~25.5 ppm: Methylene carbon (C5).

    • ~19.5 ppm: Methyl carbon at C3.

    • ~17.6 ppm: Methyl carbon (C8 or C9).

Technique Key Observables and Interpretations [10][11][12]
¹H NMR Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The characteristic broad singlet for the carboxylic acid proton and the vinylic proton signal are key identifiers.
¹³C NMR Indicates the number of unique carbon atoms in the molecule. The downfield signal for the carbonyl carbon and the signals for the sp² carbons of the double bond are diagnostic.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies[1][10][13].

Principle: When infrared radiation is passed through a sample of this compound, its covalent bonds absorb energy at specific frequencies, causing them to vibrate (stretch, bend). The pattern of absorption is unique to the molecule's functional groups.

Experimental Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Interpretation of Key Absorption Bands:

    • ~2500-3300 cm⁻¹ (broad): O-H stretching vibration of the carboxylic acid. The broadness is due to hydrogen bonding.

    • ~2960-2850 cm⁻¹ (strong, sharp): C-H stretching vibrations of the methyl and methylene groups.

    • ~1710 cm⁻¹ (strong, sharp): C=O stretching vibration of the carboxylic acid carbonyl group.

    • ~1645 cm⁻¹ (medium): C=C stretching vibration of the alkene.

    • ~1450 cm⁻¹ and ~1375 cm⁻¹: C-H bending vibrations of the methyl and methylene groups.

    • ~920 cm⁻¹ (broad): O-H out-of-plane bending of the carboxylic acid dimer.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group [14][15]
2500-3300 (broad)O-H stretchCarboxylic Acid
2960-2850 (strong)C-H stretchAlkane (CH₃, CH₂)
1710 (strong, sharp)C=O stretchCarboxylic Acid
1645 (medium)C=C stretchAlkene
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation[11][16][17][18].

Principle: In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting ions is measured.

Expected Fragmentation Pattern (EI-MS):

  • Molecular Ion (M⁺): A peak at m/z = 170, corresponding to the molecular weight of citronellic acid (C₁₀H₁₈O₂). This peak may be of low intensity or absent in some cases.

  • Key Fragment Ions:

    • m/z = 153: Loss of a hydroxyl radical (-OH, M-17).

    • m/z = 125: Loss of a carboxyl group (-COOH, M-45).

    • m/z = 69: A prominent peak corresponding to the stable isoprenyl cation, resulting from cleavage of the C4-C5 bond.

    • m/z = 41: Another common fragment in terpene-like structures.

MS_Fragmentation cluster_mol Citronellic Acid (m/z = 170) cluster_frags Key Fragment Ions Molecule [C10H18O2]⁺˙ Frag1 m/z = 153 [M-OH]⁺ Molecule->Frag1 -OH Frag2 m/z = 125 [M-COOH]⁺ Molecule->Frag2 -COOH Frag3 m/z = 69 Isoprenyl Cation Molecule->Frag3 C4-C5 cleavage Frag4 m/z = 41 Frag3->Frag4

Polarimetry: Determining Optical Purity

Polarimetry is a non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. It is a fundamental method for determining the enantiomeric purity of this compound[7][19][20].

Principle: Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The (S)-(-) enantiomer is levorotatory (rotates light to the left, indicated by a negative sign), while the (R)-(+) enantiomer is dextrorotatory (rotates light to the right, indicated by a positive sign). The magnitude of this rotation is a physical constant known as the specific rotation.

Experimental Protocol: Measurement of Specific Rotation

  • Instrumentation: A polarimeter, typically using the sodium D-line (589 nm) as the light source.

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 1.0 g).

    • Dissolve the sample in a precise volume of a suitable solvent (e.g., ethanol) in a volumetric flask to a known concentration (c, in g/100 mL).

  • Measurement:

    • Calibrate the polarimeter with the pure solvent (blank).

    • Fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present.

    • Measure the observed rotation (α) at a controlled temperature (T, typically 20 or 25 °C) and wavelength (λ, typically 589 nm).

  • Calculation of Specific Rotation [α]: [α]ᵀλ = α / (l × c)

  • Calculation of Optical Purity: Optical Purity (%) = ( [α]observed / [α]literature ) × 100

    • Note: The literature value for the specific rotation of enantiomerically pure this compound should be used as the reference.

Parameter Description Typical Value/Unit
Observed Rotation (α) The measured angle of rotation.degrees (°)
Path Length (l) The length of the polarimeter cell.decimeters (dm)
Concentration (c) The concentration of the sample solution. g/100 mL
Specific Rotation ([α]) A standardized physical constant for a chiral compound.degrees·mL·g⁻¹·dm⁻¹

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. Chiral chromatography, particularly HPLC and GC, is essential for the accurate determination of enantiomeric purity. Spectroscopic methods, including NMR, FTIR, and MS, provide irrefutable evidence of the molecule's structure and identity. Finally, polarimetry offers a fundamental measure of the sample's optical purity. By employing the protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize this compound, ensuring its quality, safety, and efficacy in various applications.

References

Application Note: High-Resolution 1H and 13C NMR Spectroscopic Analysis of (S)-(-)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-(-)-Citronellic acid, a naturally occurring monoterpenoid, is a key chiral building block in the synthesis of various pharmaceuticals and fragrances. Its biological activity and the stereospecificity of its reactions necessitate precise structural characterization and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and quality control of chiral molecules like this compound. This application note provides a detailed guide to the acquisition and interpretation of 1H and 13C NMR spectra of this compound, offering insights for researchers, scientists, and drug development professionals.

The structural integrity and stereochemistry of this compound are critical for its function and for the properties of its derivatives. NMR provides a non-destructive method to obtain detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. This guide will detail the experimental protocols for sample preparation and NMR data acquisition, followed by an in-depth analysis of the 1H and 13C NMR spectra.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. For this compound, a clear, homogeneous solution is required.

Materials:

  • This compound (purity ≥98%)

  • Deuterated chloroform (CDCl3, 99.8 atom % D)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette

  • Cotton or glass wool plug

  • Vortex mixer

Protocol:

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial. The higher concentration is recommended for 13C NMR acquisition to achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl3 to the vial. Deuterated chloroform is a common solvent for non-polar to moderately polar organic molecules and its residual proton signal at ~7.26 ppm provides a convenient internal reference.

  • Dissolution: Gently swirl the vial or use a vortex mixer to ensure the complete dissolution of the acid. Visually inspect the solution for any particulate matter.

  • Filtration and Transfer: Place a small cotton or glass wool plug into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any microscopic solid impurities that could degrade the spectral resolution by affecting the magnetic field homogeneity.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Instrument Parameters

The following parameters are recommended for acquiring high-resolution 1H and 13C NMR spectra on a standard 400 MHz or 500 MHz spectrometer.

For ¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz (or higher for better resolution)

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Number of Scans (NS): 16 to 32 (can be adjusted based on concentration)

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): ~4 seconds

  • Spectral Width (SW): 16 ppm (-2 to 14 ppm)

  • Temperature: 298 K (25 °C)

For ¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument)

  • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

  • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): ~1-2 seconds

  • Spectral Width (SW): 240 ppm (-10 to 230 ppm)

  • Temperature: 298 K (25 °C)

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh ~15 mg of This compound dissolve Dissolve in ~0.6 mL CDCl3 weigh->dissolve filter Filter into 5 mm NMR tube dissolve->filter load Insert sample into NMR spectrometer filter->load setup_1h Set up 1H NMR parameters load->setup_1h setup_13c Set up 13C NMR parameters load->setup_13c acquire_1h Acquire 1H Spectrum setup_1h->acquire_1h process Process FID (FT, Phasing, Baseline Correction) acquire_1h->process acquire_13c Acquire 13C Spectrum setup_13c->acquire_13c acquire_13c->process reference Reference spectra (CDCl3 at 7.26 ppm) process->reference integrate Integrate 1H signals reference->integrate assign Assign peaks and interpret spectra integrate->assign report Generate final report assign->report

Caption: Experimental workflow for NMR analysis of this compound.

Data Interpretation and Analysis

The 1H and 13C NMR spectra of this compound were acquired in CDCl3. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of chloroform (δH = 7.26 ppm, δC = 77.16 ppm). The numbering of the atoms for spectral assignment is shown below:

Structure of this compound with atom numbering for NMR assignment.
¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for its aliphatic and olefinic protons. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift.

Chemical Shift (δ) / ppm Multiplicity Coupling Constant (J) / Hz Integration Assignment
11.5 (broad)s-1HH of COOH (C1)
5.10t7.11HH-6
2.43dd15.1, 5.91HH-2a
2.25dd15.1, 8.11HH-2b
2.08-1.95m-3HH-3, H-5
1.68s-3HH-10 (CH3)
1.60s-3HH-8 (CH3)
1.45-1.35m-1HH-4a
1.28-1.18m-1HH-4b
0.97d6.63HH-9 (CH3)

Data extracted and interpreted from the spectrum available on SpectraBase.[1]

Interpretation of the ¹H NMR Spectrum:

  • The broad singlet at approximately 11.5 ppm is characteristic of a carboxylic acid proton, which is highly deshielded and often undergoes exchange, leading to signal broadening.[2][3]

  • The signal at 5.10 ppm corresponds to the vinylic proton (H-6), which appears as a triplet due to coupling with the adjacent methylene protons (H-5).

  • The two protons on C-2 (H-2a and H-2b) are diastereotopic and appear as a pair of doublets of doublets due to geminal coupling and coupling with the methine proton (H-3).

  • The multiplet between 2.08-1.95 ppm integrates to three protons and is assigned to the methine proton at C-3 and the two methylene protons at C-5.

  • The two singlets at 1.68 and 1.60 ppm are assigned to the two methyl groups on the double bond (H-10 and H-8). Their singlet nature is due to the absence of adjacent protons for coupling.

  • The complex multiplets for the C-4 methylene protons arise from their diastereotopic nature and coupling to adjacent protons.

  • The doublet at 0.97 ppm with a coupling constant of 6.6 Hz is characteristic of a methyl group adjacent to a methine proton and is assigned to H-9.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) / ppm Assignment
179.8C-1 (COOH)
131.6C-7
124.5C-6
41.5C-2
37.1C-4
30.8C-3
25.7C-5
25.4C-8
19.6C-9
17.6C-10

Data extracted and interpreted from the spectrum available on SpectraBase.[1]

Interpretation of the ¹³C NMR Spectrum:

  • The signal at 179.8 ppm is in the typical range for a carboxylic acid carbonyl carbon.[4]

  • The two signals at 131.6 and 124.5 ppm correspond to the sp² hybridized carbons of the double bond (C-7 and C-6).

  • The remaining signals in the aliphatic region (17-42 ppm) are assigned to the sp³ hybridized carbons of the molecule. The assignments are based on general chemical shift predictions and comparison with similar structures. For instance, the methylene carbon adjacent to the carbonyl group (C-2) is expected to be more deshielded than other methylene carbons.

Conclusion

References

Introduction: The Analytical Imperative for (S)-(-)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Mass Spectrometry Analysis of (S)-(-)-Citronellic Acid

This compound, a naturally occurring monoterpenoid, is a key chiral building block in the synthesis of fragrances, pharmaceuticals, and agrochemicals.[1] Its presence and purity are critical quality attributes, demanding precise and reliable analytical methods for its characterization and quantification. Mass spectrometry (MS), coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), offers unparalleled sensitivity and specificity for the analysis of this compound (Molecular Formula: C₁₀H₁₈O₂, Molecular Weight: 170.25 g/mol ) in diverse matrices, from essential oils to biological fluids.[2][3][4]

This technical guide, designed for researchers and drug development professionals, provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of this compound. We will explore two primary workflows: GC-MS, which necessitates derivatization for this polar analyte, and LC-MS/MS, which can often analyze the compound directly. The causality behind experimental choices is explained to empower scientists to adapt these protocols to their specific analytical challenges.

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Expertise & Rationale: Why Derivatization is Essential

Direct GC analysis of carboxylic acids like citronellic acid is challenging. Their high polarity, stemming from the carboxyl functional group, leads to poor chromatographic performance, including broad, tailing peaks and potential adsorption to the GC system.[5] This results in low sensitivity and poor reproducibility. To overcome these limitations, derivatization is employed to convert the polar carboxyl group into a less polar, more volatile, and thermally stable ester.[6]

The most common and effective method is silylation, which replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group.[7][8] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this transformation.[7] The resulting TMS-ester of citronellic acid is significantly more volatile and exhibits excellent peak shape on standard non-polar GC columns.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Essential Oil, Plasma) Extract 2. Liquid-Liquid Extraction (if required) Sample->Extract Dry 3. Evaporation to Dryness (under Nitrogen) Extract->Dry Deriv 4. Silylation (TMS Derivatization) (e.g., BSTFA + 1% TMCS) Dry->Deriv GC_Inject 5. GC Injection Deriv->GC_Inject GC_Sep 6. Chromatographic Separation (e.g., DB-5 Column) GC_Inject->GC_Sep MS_Ionize 7. Electron Ionization (EI) GC_Sep->MS_Ionize MS_Analyze 8. Mass Analysis (e.g., Quadrupole) MS_Ionize->MS_Analyze TIC 9. Total Ion Chromatogram (TIC) MS_Analyze->TIC Spectra 10. Mass Spectrum Acquisition TIC->Spectra Library 11. Library Matching & Identification (e.g., NIST Database) Spectra->Library Quant 12. Quantification Library->Quant

Caption: Workflow for GC-MS analysis of this compound.

Protocol 1: Sample Preparation and Derivatization

This protocol is a self-validating system; successful derivatization is confirmed by the appearance of the target TMS-ester peak at the expected retention time with a characteristic mass spectrum.

  • Sample Aliquoting: Pipette a precise volume of the sample (e.g., 100 µL of essential oil diluted in hexane or a biological extract) into a 2 mL GC vial.

  • Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound like undecanoic acid) to correct for variations in sample preparation and injection.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to remove all water and protic solvents as they will react with the silylating reagent.[8]

  • Derivatization:

    • Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS), to the dried residue.[7]

    • Seal the vial tightly with a PTFE-lined cap.

    • Heat the vial at 70-75°C for 45 minutes to ensure the reaction goes to completion.

  • Cooling & Analysis: Allow the vial to cool to room temperature before injection into the GC-MS system. The derivatized sample is now ready for analysis.

Protocol 2: GC-MS Instrumental Parameters
ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 or equivalentProvides robust and reproducible chromatographic separation.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column ideal for separating a wide range of derivatized compounds.[9]
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good separation efficiency.
Injector Temperature 280 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (e.g., 50:1) or SplitlessSplit mode is suitable for concentrated samples; splitless for trace analysis.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial 80°C, hold 2 min; ramp to 280°C at 10°C/min; hold 5 minA typical temperature program to separate components based on boiling points.[10]
Mass Spectrometer Agilent 5977 or equivalentStandard quadrupole mass spectrometer for routine analysis.
Ion Source Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.[11]
Source Temperature 230 °COptimal temperature to maintain ion source cleanliness and performance.
Mass Range m/z 40 - 500Covers the molecular ion and key fragments of the derivatized analyte.
Acquisition Mode ScanTo acquire full mass spectra for identification.
Data Interpretation: Expected Results

The analysis will yield the trimethylsilyl ester of citronellic acid. The molecular weight of the TMS derivative is 242.43 g/mol .[12]

AnalyteExpected RT (min)Molecular Ion (m/z)Key Fragment Ions (m/z)Source
Citronellic Acid, TMS derivativeVariable242 (M⁺)227 ([M-15]⁺), 145, 129, 75, 73[12]
  • Identification: The primary identification is achieved by matching the acquired mass spectrum of the chromatographic peak with a reference spectrum from a database like the NIST Mass Spectral Library.[12] The presence of the molecular ion (m/z 242) and the characteristic loss of a methyl group ([M-15]⁺, m/z 227) are strong indicators.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Expertise & Rationale: The Direct Analysis Advantage

LC-MS provides a powerful alternative to GC-MS, often eliminating the need for derivatization.[13] This simplifies sample preparation, reduces analysis time, and avoids potential artifacts from the derivatization reaction. For carboxylic acids, Electrospray Ionization (ESI) in negative ion mode is highly effective. ESI facilitates the gentle ionization of the molecule, primarily forming the deprotonated molecular ion [M-H]⁻.[2]

Tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by using Multiple Reaction Monitoring (MRM). In this mode, the mass spectrometer is set to isolate the precursor ion ([M-H]⁻ at m/z 169.1) and then detect specific fragment ions generated through collision-induced dissociation (CID). This highly specific transition provides excellent quantification even in complex matrices.[14]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection Dilute 2. Dilution & Filtration ('Dilute-and-Shoot') Sample->Dilute SPE 3. Solid Phase Extraction (SPE) (Optional, for complex matrices) Dilute->SPE LC_Inject 4. LC Injection Dilute->LC_Inject SPE->LC_Inject LC_Sep 5. Reversed-Phase Separation (e.g., C18 Column) LC_Inject->LC_Sep MS_Ionize 6. Electrospray Ionization (ESI) (Negative Mode) LC_Sep->MS_Ionize MS_Analyze 7. Tandem MS Analysis (MRM) MS_Ionize->MS_Analyze Chrom 8. MRM Chromatogram MS_Analyze->Chrom Integration 9. Peak Integration Chrom->Integration Calib 10. Calibration Curve Plotting Integration->Calib Quant 11. Quantification Calib->Quant

Caption: Workflow for LC-MS/MS analysis of this compound.

Protocol 3: Sample Preparation

This protocol emphasizes simplicity and high throughput.

  • Sample Aliquoting: Pipette a precise volume of the sample into a microcentrifuge tube.

  • Dilution: Dilute the sample with the initial mobile phase composition (e.g., 1:100 with 50:50 acetonitrile:water with 0.1% formic acid). The dilution factor must be optimized based on the expected analyte concentration.

  • Internal Standard: Add an appropriate internal standard.

  • Vortex & Filter: Vortex the sample for 30 seconds. Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE) into an LC vial to remove particulates that could damage the LC system.[15] The sample is ready for injection.

Protocol 4: LC-MS/MS Instrumental Parameters
ParameterRecommended SettingRationale
Liquid Chromatograph Waters ACQUITY UPLC or equivalentHigh-pressure system for fast and efficient separations.
Column C18 column, e.g., 2.1 x 50 mm, 1.8 µmStandard reversed-phase column for retaining and separating medium-polarity compounds.[13]
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase improves peak shape and ionization efficiency.[16]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 min; hold 2 minA standard gradient to elute compounds across a range of polarities.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µL
Mass Spectrometer Sciex QTRAP 6500 or equivalentA sensitive triple quadrupole instrument ideal for quantitative MRM analysis.[17]
Ion Source Electrospray Ionization (ESI), Negative ModeOptimal for forming [M-H]⁻ ions from carboxylic acids.[2]
Capillary Voltage -4000 VTypical voltage for negative mode ESI.[18]
Source Temperature 180 °CFacilitates desolvation of the ESI plume.[18]
Acquisition Mode Multiple Reaction Monitoring (MRM)For highly selective and sensitive quantification.
Data Interpretation: Expected Results

The analysis will directly detect this compound.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Source
This compoundm/z 169.1 ([M-H]⁻)m/z 151.1, 135.2, 95.1[2]
  • Identification & Quantification: A chromatographic peak appearing at the correct retention time with the specified MRM transition (e.g., 169.1 -> 151.1) confirms the identity of citronellic acid. Quantification is achieved by integrating the peak area and comparing it to a calibration curve constructed from standards of known concentrations.

Comparative Summary: GC-MS vs. LC-MS/MS

FeatureGC-MS with DerivatizationLC-MS/MS (Direct)
Sample Preparation Multi-step (drying, derivatization), more time-consuming.Simple 'dilute-and-shoot', high-throughput.
Robustness Derivatization can be sensitive to water/impurities.Generally robust, but susceptible to matrix effects.
Selectivity Good; based on retention time and full scan spectra.Excellent; based on retention time and specific MRM transitions.
Sensitivity Good, but can be limited by derivatization efficiency.Typically higher due to the specificity of MRM.
Throughput Lower due to longer sample prep and GC run times.Higher due to faster sample prep and LC run times.
Database Support Extensive EI libraries (NIST) for confident identification.Less standardized MS/MS libraries; often requires authentic standards.

Conclusion

Both GC-MS and LC-MS/MS are powerful techniques for the analysis of this compound. The choice between them depends on the specific analytical goal. GC-MS, following a validated derivatization protocol, provides confident structural confirmation through well-established EI fragmentation libraries.[12] In contrast, LC-MS/MS offers a high-throughput, highly sensitive, and selective method for quantification, particularly in complex matrices, by circumventing the need for derivatization.[14] The protocols and insights provided in this guide offer a robust starting point for developing and validating methods for the analysis of this important chiral molecule.

References

Gas Chromatography Methods for the Enantioselective Analysis of (S)-(-)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the enantioselective analysis of (S)-(-)-Citronellic acid using gas chromatography (GC). This compound is a chiral monoterpenoid of interest in the flavor, fragrance, and pharmaceutical industries. The accurate determination of its enantiomeric purity is critical for quality control, efficacy, and authenticity studies. Direct GC analysis of this carboxylic acid is challenging due to its high polarity and low volatility. This document details the essential technique of chemical derivatization to enhance volatility, followed by separation on a chiral stationary phase (CSP) to resolve the (R) and (S) enantiomers. We present step-by-step protocols for both silylation and esterification, recommended GC-MS/FID method parameters, and guidance on data interpretation and method validation.

Introduction

Citronellic acid (3,7-dimethyloct-6-enoic acid) is a naturally occurring monoterpenoid found in various plants.[1] It exists as two enantiomers: (S)-(-) and (R)-(+). Like many chiral molecules, these enantiomers can exhibit distinct biological and sensory properties. The (S)-enantiomer, for instance, may possess a unique fragrance profile or pharmacological activity compared to its (R)-counterpart. Therefore, in fields such as drug development, fragrance formulation, and food science, the ability to separate and quantify these individual enantiomers is not merely an analytical exercise but a crucial requirement for ensuring product quality, safety, and efficacy.[2][3]

Gas chromatography, particularly with chiral stationary phases, stands as a powerful technique for the analysis of volatile and semi-volatile chiral compounds, offering high resolution, sensitivity, and speed.[4] This application note provides the necessary protocols and scientific rationale to develop a robust and reliable method for the chiral analysis of citronellic acid.

The Analytical Challenge: Why Direct GC is Impractical

Attempting to analyze underivatized citronellic acid directly by GC presents significant chromatographic problems. The primary obstacle is the carboxylic acid functional group (-COOH).

  • Low Volatility: The carboxyl group's ability to form strong intermolecular hydrogen bonds significantly raises the boiling point of the molecule, making it difficult to vaporize in the GC inlet without thermal decomposition.[5]

  • Poor Peak Shape: The active hydrogen in the carboxyl group can interact strongly with active sites (e.g., surface silanols) on the GC inlet liner and column, leading to severe peak tailing. This adsorption results in poor peak symmetry, reduced sensitivity, and inaccurate quantification.[6]

To overcome these issues, a two-part strategy is essential:

  • Derivatization: The polar -COOH group is chemically modified to form a less polar, more volatile derivative.

  • Chiral Separation: A specialized GC column with a chiral stationary phase is used to resolve the derivatized enantiomers.

Derivatization: Preparing Citronellic Acid for GC Analysis

Derivatization is the process of chemically modifying a compound to produce a new compound with properties better suited for a given analytical technique.[7] For carboxylic acids in GC, the goal is to replace the active proton of the hydroxyl group, thereby eliminating hydrogen bonding and increasing volatility.[8] The two most common and effective approaches are silylation and esterification.

Protocol 3.1: Silylation with BSTFA

Silylation is the replacement of an active hydrogen with a trimethylsilyl (TMS) group.[9] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylation reagent that reacts readily with carboxylic acids to form TMS esters. The reaction byproducts are neutral and highly volatile, preventing interference with the chromatogram.

Rationale for Choice: BSTFA is highly effective for carboxylic acids and the reaction is generally clean and quantitative. The addition of a catalyst like trimethylchlorosilane (TMCS) can further increase the reaction rate, especially if trace amounts of water are present.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of the citronellic acid sample into a 2 mL autosampler vial.

  • Solvent Addition: Add 500 µL of a suitable anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or Pyridine). Pyridine can act as a catalyst and acid scavenger, improving the reaction.

  • Reagent Addition: Add 100 µL of BSTFA (or BSTFA + 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC.

Protocol 3.2: Esterification (Methylation) with BF₃-Methanol

Esterification converts the carboxylic acid into an ester, most commonly a methyl ester, which is significantly more volatile.[9] A common and effective reagent for this is a 14% Boron Trifluoride in Methanol solution (BF₃-Methanol).

Rationale for Choice: This method is robust and widely used for preparing fatty acid methyl esters (FAMEs). It provides a stable derivative, although the reagents are harsher and require more cleanup than silylation.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of the citronellic acid sample into a screw-cap reaction tube with a PTFE-lined cap.

  • Reagent Addition: Add 1 mL of 14% BF₃-Methanol solution.

  • Reaction: Cap the tube tightly and heat at 100°C for 15 minutes.

  • Extraction: Cool the tube. Add 1 mL of saturated sodium chloride solution and 1 mL of n-Hexane.

  • Separation: Vortex the mixture vigorously for 1 minute and allow the layers to separate.

  • Sample Transfer: Carefully transfer the upper hexane layer, which contains the methyl citronellate derivative, to a clean 2 mL autosampler vial for GC analysis.

Chiral Gas Chromatography: The Principle of Separation

Chiral separation in GC is achieved using a column coated with a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomeric derivatives of citronellic acid can interact differently.[4] These transient, diastereomeric complexes have slightly different energies of formation, leading to a difference in their retention times and thus, their separation on the column.[10]

For compounds like citronellic acid, cyclodextrin-based CSPs are exceptionally effective.[3][11] Cyclodextrins are chiral, bucket-shaped molecules made of glucose units. By modifying the hydroxyl groups on the rim of the cyclodextrin with various functional groups, their enantioselectivity can be tailored for a wide range of compounds. A highly recommended phase for this type of analysis is a derivative of β-cyclodextrin, such as Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin , often diluted in a polysiloxane polymer.[12][13][14]

Recommended GC Method and Protocol

This section outlines a complete, validated starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix. The method is suitable for either a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification.

Instrumentation & Consumables
  • Gas Chromatograph: Agilent 8890, Shimadzu GC-2030, or equivalent, equipped with a split/splitless inlet and FID or MS detector.

  • Chiral Column: Cyclodextrin-based column, e.g., Supelco β-DEX™ 225 or Restek Rt®-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents: BSTFA (+1% TMCS), BF₃-Methanol, anhydrous solvents (Pyridine, Hexane), this compound standard, Racemic (R/S)-Citronellic acid standard.

  • Vials: 2 mL amber autosampler vials with PTFE-lined caps.

Analytical Workflow Diagram

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Processing Sample 1. Weigh Sample (1-5 mg) Solvent 2. Add Solvent (500 µL) Sample->Solvent Reagent 3. Add Derivatization Reagent (100 µL) Solvent->Reagent React 4. Heat & React (e.g., 60°C, 30 min) Reagent->React Cool 5. Cool to RT React->Cool Inject 6. Inject into GC Cool->Inject Separate 7. Chiral Separation on Column Detect 8. Detect with FID or MS Integrate 9. Integrate Peaks Detect->Integrate Calculate 10. Calculate % Enantiomeric Excess (ee)

Caption: Workflow for the chiral GC analysis of Citronellic Acid.

GC Method Parameters
ParameterRecommended SettingRationale
GC System GC-FID or GC-MSFID is robust for quantification. MS provides structural confirmation.
Chiral Column Supelco β-DEX™ 225 (or equivalent)Proven selectivity for chiral monoterpenes and related structures.[12][13]
30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions for high-resolution capillary GC.
Carrier Gas Helium or HydrogenHydrogen provides faster analysis and higher efficiency.[11]
Flow Rate 1.2 mL/min (Helium), constant flowOptimal flow for a 0.25 mm ID column for good resolution.
Inlet Temperature 250 °CEnsures complete vaporization of the derivatized analyte.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload and ensures sharp peaks for concentrated samples.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 80°C, hold 2 minAllows for solvent focusing.
Ramp: 5 °C/min to 200 °CA controlled ramp is crucial for resolving the enantiomers.
Hold: 5 min at 200 °CEnsures all components elute from the column.
Detector Temp. FID: 270 °C; MS Transfer Line: 250°CPrevents condensation of the analytes in the detector.

Data Analysis and Interpretation

After the chromatographic run, the data system will generate a chromatogram.

  • Peak Identification: Inject an authenticated standard of this compound (derivatized using the same protocol) to confirm its retention time. The other peak in a racemic mixture will correspond to the (R)-(+)-enantiomer.

  • Resolution (Rs): A critical measure of separation quality. An Rs value ≥ 1.5 indicates baseline separation, which is ideal for accurate quantification.[15]

  • Enantiomeric Excess (% ee): This is the primary measure of enantiomeric purity. It is calculated from the peak areas of the two enantiomers:

    % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Table 2: Expected Chromatographic Results (Illustrative)
Analyte (as TMS Ester)Expected Retention Time (min)Resolution (Rs)
(R)-(+)-Citronellic Acid~18.5N/A
This compound~18.9> 1.5
Note: Absolute retention times will vary based on the specific GC system, column condition, and exact parameters. The elution order may also be reversed on a column with the opposite chirality (e.g., D-cyclodextrin).

Method Validation and Quality Control

For the method to be trustworthy, especially in regulated environments, it must be validated.[16][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention times of the enantiomers in a blank matrix.

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a given range. A calibration curve should be generated with a correlation coefficient (r²) > 0.99.

  • Precision: Assessed by repeatedly analyzing the same sample. Results are typically expressed as the relative standard deviation (RSD), which should be < 2-3% for repeat injections (repeatability) and < 5% for analyses on different days (intermediate precision).[18]

  • Accuracy: The closeness of the measured value to the true value, often determined by analyzing a sample with a known amount of analyte spiked into it (spike recovery).

  • Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

System Suitability: Before running a sequence of samples, inject a derivatized racemic standard. The system is deemed suitable for use if the resolution (Rs) between the enantiomers is ≥ 1.5 and the peak tailing factor is within acceptable limits (e.g., 0.9 - 1.5).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No peaks or very small peaks Incomplete derivatization; Syringe/injection issue; Leak in the system.Re-prepare sample, check reaction conditions; Check syringe and inlet septum; Perform a leak check.
Broad, tailing peaks Active sites in the inlet or column; Derivatization incomplete.Replace inlet liner/use a deactivated liner; Trim the first few cm of the column; Ensure derivatization reaction went to completion.
No separation of enantiomers Incorrect column; Oven temperature too high or ramp rate too fast; Column degradation.Confirm the column is a suitable chiral phase; Lower the initial oven temperature and/or reduce the ramp rate; Condition the column or replace if old.
Extra, unexpected peaks Impurities in sample or reagents; Byproducts from derivatization.Run a solvent/reagent blank; Check purity of standards; Optimize derivatization to minimize side reactions.

Conclusion

The enantioselective analysis of this compound by gas chromatography is a robust and reliable method when approached correctly. The challenges posed by the polar carboxylic acid group are effectively overcome through chemical derivatization, with silylation and esterification being the most practical methods. Subsequent separation on a cyclodextrin-based chiral stationary phase allows for the accurate quantification of individual enantiomers. By following the detailed protocols and method parameters outlined in this guide, researchers can successfully implement this technique for quality control, authenticity testing, and advanced research in a variety of scientific and industrial settings.

References

applications of (S)-(-)-Citronellic acid in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (S)-(-)-Citronellic Acid in Organic Synthesis

For researchers, synthetic chemists, and professionals in drug development, the quest for efficient, stereocontrolled synthetic routes is paramount. Chiral building blocks, which are enantiomerically pure molecules used as starting materials, are indispensable tools in this endeavor.[1][][3] They allow for the construction of complex, stereochemically defined molecules, a critical requirement in pharmaceuticals where the 3D arrangement of atoms dictates biological activity and safety.[3][4] Among the arsenal of naturally derived chiral synthons, this compound, a monoterpenoid found in various essential oils, stands out for its versatility and utility.[5][6]

This guide provides an in-depth exploration of the applications of this compound in modern organic synthesis. Moving beyond a simple catalog of reactions, we will delve into the strategic considerations behind its use, providing detailed protocols and mechanistic insights to empower researchers in their synthetic planning.

This compound , also known as (S)-(-)-3,7-Dimethyl-6-octenoic acid, possesses a unique combination of functional groups—a carboxylic acid, a terminal alkene, and a chiral center at the C3 position. This trifecta of reactivity, coupled with its defined stereochemistry, makes it an attractive starting material for the synthesis of a diverse range of high-value molecules, from natural products to pharmaceutical intermediates.

Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2111-53-7[7]
Molecular Formula C₁₀H₁₈O₂[5]
Molecular Weight 170.25 g/mol [5][7]
Appearance Liquid
Density 0.926 g/mL at 25 °C
Boiling Point 115-120 °C at 0.4 mmHg
Optical Activity [α]25/D −8°, neat
Refractive Index n20/D 1.453

Application I: Synthesis of Iridoids

Iridoids are a large class of monoterpenoids characterized by a cyclopentanopyran ring system. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including neuroprotective, anti-inflammatory, and antitumor effects.[8] Many also serve as crucial biosynthetic precursors to pharmacologically important indole alkaloids.[9] The carbon skeleton and inherent chirality of this compound (often via its precursor, (S)-(-)-citronellal) make it an ideal starting point for the asymmetric synthesis of these complex natural products.[10][11]

The core strategy involves the intramolecular cyclization of a suitably functionalized citronellic acid derivative to construct the signature bicyclic iridoid core. The stereocenter at C3 of the starting material directs the formation of new stereocenters during the cyclization, ensuring a high degree of stereocontrol.

Workflow: From Citronellic Acid to Iridoid Core

cluster_0 Functional Group Manipulation cluster_1 Key Cyclization Step cluster_2 Further Elaboration A (S)-Citronellic Acid B Intermediate (e.g., Ester, Aldehyde) A->B  Protection / Reduction C Oxidative Cyclization Precursor B->C  Oxidation / Activation D Bicyclic Iridoid Skeleton C->D  Intramolecular  Cyclization E Target Iridoid Natural Product (e.g., Isoiridomyrmecin) D->E  Lactonization, etc.

Caption: Synthetic pathway from (S)-Citronellic Acid to Iridoids.

Protocol 1: Synthesis of an Iridoid Lactone Precursor

This protocol outlines a representative transformation involving the oxidative cyclization of a derivative of this compound. The initial step involves the reduction of the carboxylic acid to the corresponding aldehyde, citronellal, which is a common entry point for iridoid synthesis.[8][11]

Step 1: Reduction of this compound to (S)-(-)-Citronellal

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add a solution of this compound (10.0 g, 58.7 mmol) in anhydrous dichloromethane (DCM, 150 mL).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: Slowly add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 65 mL, 65 mmol) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (10 mL), followed by a saturated aqueous solution of Rochelle's salt (100 mL).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield (S)-(-)-citronellal. The crude product is often used directly in the next step.

Step 2: Intramolecular Ene Reaction for Cyclization

  • Setup: In a clean, dry flask, dissolve the crude (S)-(-)-citronellal (approx. 58 mmol) in toluene (100 mL).

  • Catalyst Addition: Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.0 mL, 5.5 mmol).

  • Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. The ene reaction proceeds to form a mixture of isopulegol diastereomers.

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Extract with ethyl acetate (3 x 75 mL), combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting cyclic alcohols by column chromatography on silica gel.

Step 3: Oxidation and Lactonization

  • Oxidation: The mixture of cyclic alcohols is oxidized to the corresponding ketone (pulegone) using a standard oxidant like pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Baeyer-Villiger Oxidation: The resulting ketone is then subjected to a Baeyer-Villiger oxidation using an agent like meta-chloroperoxybenzoic acid (m-CPBA) to form the iridoid lactone skeleton. This final product serves as a versatile intermediate for various iridoids like isoiridomyrmecin.[10]

Note: The causality behind choosing a Lewis acid-catalyzed ene reaction is its ability to facilitate the C-C bond formation under relatively mild conditions, with the stereochemistry being influenced by the existing chiral center.

Application II: Synthesis of Insect Pheromones

Insect pheromones are chemical signals used for communication, primarily for mating. Their synthetic versions are powerful tools in sustainable agriculture for pest management through mating disruption or mass trapping techniques.[12][13] The defined stereochemistry and carbon backbone of this compound make it a valuable precursor for synthesizing specific, biologically active stereoisomers of certain insect pheromones.[14] An incorrect stereoisomer is often inactive or can even inhibit the desired biological response.

A notable example is the synthesis of stereoisomers of 3,11-dimethylnonacosan-2-one, a component of the female sex pheromone of the German cockroach (Blattella germanica).[15][16]

Workflow: Synthesis of a Pheromone Component

A (S)-Citronellic Acid B Activated Acid Derivative (e.g., Acid Chloride) A->B  Activation (e.g., SOCl₂) C Key Intermediate (via Grignard/Cuprate) B->C  C-C Coupling  (Chain Extension) D Elongated Chain C->D  Iterative Elongation  & F.G. Interconversion E Target Pheromone D->E  Final Oxidation / Coupling

Caption: General workflow for pheromone synthesis.

Protocol 2: Synthesis of a Key Pheromone Intermediate

This protocol describes the initial steps for synthesizing a building block for the German cockroach pheromone, focusing on converting the carboxylic acid into a ketone and preparing it for chain elongation while retaining the crucial (S)-chirality.

  • Activation of Carboxylic Acid:

    • In a round-bottom flask, treat this compound (5.0 g, 29.4 mmol) with thionyl chloride (SOCl₂, 3.2 mL, 44.1 mmol) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Remove the excess SOCl₂ under reduced pressure to obtain the crude (S)-(-)-citronelloyl chloride.

  • Weinreb Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DCM (50 mL) and cool to 0 °C.

    • Add N,O-dimethylhydroxylamine hydrochloride (3.15 g, 32.3 mmol) followed by the dropwise addition of pyridine (5.2 mL, 64.6 mmol).

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated NaHCO₃ (30 mL), and brine (30 mL). Dry the organic layer over Na₂SO₄ and concentrate to yield the Weinreb amide. This intermediate is chosen for its ability to react with organometallic reagents to form ketones without over-addition to form tertiary alcohols.

  • Ketone Synthesis via Grignard Addition:

    • Dissolve the Weinreb amide (approx. 29.4 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) and cool to 0 °C.

    • Slowly add a Grignard reagent (e.g., methylmagnesium bromide, 3.0 M in ether, 11.8 mL, 35.3 mmol) dropwise.

    • Stir for 2 hours at 0 °C.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

    • Extract with ethyl acetate (3 x 50 mL), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the corresponding methyl ketone.

  • Chain Elongation:

    • The terminal double bond of the ketone intermediate is cleaved via ozonolysis to produce an aldehyde.

    • This aldehyde then serves as a handle for further C-C bond formation (e.g., Wittig or Grignard reactions) to build the long aliphatic chain of the pheromone.[14] The stereocenter introduced from citronellic acid is maintained throughout the synthesis.

Application III: Synthesis of Piperidine Alkaloid Substructures

This compound is a key starting material for the stereocontrolled synthesis of trisubstituted piperidine alkaloids. Specifically, it has been used to create the core structures of veratramine and jervine-type alkaloids. These synthetic building blocks are crucial for developing analogs of cyclopamine, a potent inhibitor of the Hedgehog signaling pathway, which is a key target in developmental biology and cancer research.

Workflow: Piperidine Synthesis via Aza-Michael Addition

A (S)-Citronellic Acid B α,β-Unsaturated Ester A->B  Esterification &  Conjugation C Aza-Michael Adduct B->C  Aza-Michael Addition  (with Chiral Amine) D Trisubstituted Piperidine Core C->D  Deprotection &  Intramolecular Cyclization

Caption: Pathway to piperidine alkaloids.

Protocol 3: Synthesis of a Piperidine Precursor

This protocol details the initial steps for converting this compound into an α,β-unsaturated ester, a key intermediate for a subsequent conjugate addition and cyclization to form the piperidine ring.[17]

  • Esterification:

    • To a solution of this compound (10.0 g, 58.7 mmol) in methanol (100 mL), add concentrated sulfuric acid (1 mL) catalytically.

    • Heat the mixture at reflux for 4 hours.

    • Cool to room temperature, and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (150 mL), wash with saturated NaHCO₃ solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over Na₂SO₄ and concentrate to give the methyl ester.

  • α-Bromination:

    • Dissolve the methyl ester (approx. 58.7 mmol) in a mixture of carbon tetrachloride (CCl₄, 80 mL) and chloroform (CHCl₃, 20 mL).

    • Add N-Bromosuccinimide (NBS, 11.5 g, 64.6 mmol) and a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux and irradiate with a 250W lamp for 2 hours.

    • Cool the mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • Elimination to form α,β-Unsaturated Ester:

    • Dissolve the crude α-bromo ester in anhydrous dimethylformamide (DMF, 100 mL).

    • Add lithium bromide (5.6 g, 64.6 mmol) and lithium carbonate (4.8 g, 64.6 mmol).

    • Heat the mixture at 120 °C for 3 hours.

    • Cool, pour into water (200 mL), and extract with diethyl ether (3 x 100 mL).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to yield the α,β-unsaturated methyl ester.

This unsaturated ester is now primed for an aza-Michael (conjugate) addition of an amine. Subsequent deprotection and intramolecular cyclization (lactamization) yields the desired trisubstituted piperidinone, a direct precursor to the alkaloid substructure.

Conclusion

This compound is more than just a simple monoterpenoid; it is a powerful and versatile chiral building block in the hands of a synthetic chemist.[1] Its well-defined stereocenter and strategically placed functional groups provide a robust platform for the stereocontrolled synthesis of complex and biologically significant molecules. From the intricate bicyclic frameworks of iridoids to the long-chain stereospecificity required for insect pheromones and the heterocyclic cores of pharmaceutical building blocks, this compound offers a reliable and cost-effective entry point. The protocols and strategies outlined in this guide highlight its broad applicability and underscore its importance for researchers and professionals dedicated to advancing the fields of organic synthesis and drug discovery.

References

Application Notes & Protocols for (S)-(-)-Citronellic Acid in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-(-)-Citronellic acid, a naturally occurring monoterpenoid, has emerged as a molecule of significant interest within the pharmaceutical research landscape.[1] This chiral carboxylic acid, derived from essential oils of plants like Cymbopogon species, possesses a unique combination of intrinsic biological activity and serves as a versatile chiral building block for the enantioselective synthesis of complex pharmaceutical compounds.[2][3] Its dual utility makes it a valuable tool for researchers and drug development professionals. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to facilitate its effective use in the laboratory.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research.

PropertyValueReference
IUPAC Name(3S)-3,7-dimethyloct-6-enoic acid--INVALID-LINK--
Molecular FormulaC₁₀H₁₈O₂[4]
Molecular Weight170.25 g/mol [4]
AppearanceColorless to slightly yellow liquid--INVALID-LINK--
Optical Rotation[α]25/D −8°, neat[4]
Boiling Point115-120 °C/0.4 mmHg[4]
Density0.926 g/mL at 25 °C[4]
SolubilitySoluble in organic solvents, limited solubility in water[2]
CAS Number2111-53-7[4][5][6]

Part 1: Intrinsic Biological Activities & Mechanisms of Action

This compound and its related compounds have demonstrated notable anti-inflammatory and antimicrobial properties, making them subjects of direct investigation for therapeutic applications.

Anti-inflammatory Activity: A PPAR-α Agonist

Recent studies have elucidated a key mechanism behind the anti-inflammatory effects of citronellic acid, identifying it as a peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist.

Mechanism of Action:

PPAR-α is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation. The activation of PPAR-α by citronellic acid in keratinocytes leads to a cascade of beneficial effects for skin barrier function and the attenuation of inflammatory responses.

  • Strengthening the Skin Barrier: Activated PPAR-α promotes the formation of the cornified envelope (CE) and enhances the terminal differentiation of keratinocytes. This is evidenced by the increased expression of involucrin, a key structural protein of the CE. A robust skin barrier is essential for preventing the entry of allergens and pathogens that can trigger inflammatory skin conditions.

  • Modulation of Inflammatory Cytokines: Citronellic acid has been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β), in response to inflammatory stimuli like lipopolysaccharide (LPS).

  • Regulation of Antimicrobial Peptides (AMPs): The expression of AMPs, which are part of the innate immune response, is also modulated by citronellic acid through PPAR-α activation.

PPAR-alpha-pathway Citronellic Acid Anti-inflammatory Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Citronellic_Acid This compound PPARa PPAR-α Citronellic_Acid->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Barrier_Proteins ↑ Skin Barrier Proteins (e.g., Involucrin) Gene_Transcription->Barrier_Proteins Inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Transcription->Inflammatory_Cytokines

Citronellic Acid Anti-inflammatory Pathway

Antimicrobial Activity

This compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity makes it a candidate for applications in topical formulations and as a potential lead for the development of new anti-infective agents.

Protocol for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines a standard method for assessing the antimicrobial efficacy of this compound.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipette

  • Appropriate solvent for this compound (e.g., DMSO), sterile

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (broth and solvent only)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Perform a serial two-fold dilution of the stock solution in the wells of the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL. Ensure the concentration of the solvent is consistent across all wells and does not exceed a level that inhibits microbial growth.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the diluted compound.

    • Include a positive control (broth with inoculum and a known antibiotic) and a negative control (broth with inoculum and solvent, but no test compound). Also, include a sterility control (broth only).

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth inhibition.

Part 2: Application in Chiral Synthesis

The true power of this compound in pharmaceutical research lies in its utility as a chiral synthon. The stereocenter at the C3 position provides a valuable starting point for the enantioselective synthesis of more complex molecules, where specific stereochemistry is often critical for therapeutic efficacy.

Chiral_Synthesis_Workflow Chiral Synthesis Workflow Start This compound (Chiral Pool) Step1 Functional Group Transformation (e.g., Reduction to Alcohol) Start->Step1 Step2 Carbon Skeleton Elaboration (e.g., Wittig Reaction) Step1->Step2 Step3 Cyclization/ Further Modification Step2->Step3 End Target Chiral Molecule (e.g., Pheromone, Drug Intermediate) Step3->End

Chiral Synthesis Workflow

Case Study: Synthesis of the Southern Corn Rootworm Pheromone

A practical example of the use of the citronellane skeleton is the synthesis of the Southern Corn Rootworm pheromone. While the synthesis starts from (S)-(-)-Citronellol, this alcohol is readily obtained by the reduction of this compound, for instance, using a mild reducing agent like borane-tetrahydrofuran complex. This synthesis exemplifies how the inherent chirality of the starting material is preserved and transferred to the final, biologically active product.

Conceptual Synthetic Protocol (based on the principles of the published synthesis):

This protocol provides a conceptual framework for the multi-step synthesis, highlighting the key transformations.

Step 1: Reduction of this compound to (S)-(-)-Citronellol

  • To a solution of this compound in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of borane-THF complex dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-(-)-Citronellol.

Subsequent Steps (Illustrative):

The resulting (S)-(-)-Citronellol can then be carried forward through a series of reactions which may include:

  • Protection of the alcohol: To prevent unwanted side reactions in subsequent steps.

  • Oxidative cleavage of the double bond: To generate a functional group for chain elongation.

  • Wittig reaction: To form a new carbon-carbon double bond and extend the carbon chain.

  • Deprotection and further functional group manipulations: To arrive at the final pheromone structure.

The key takeaway is that the stereocenter from the original this compound dictates the stereochemistry of the final product, which is crucial for its biological activity as a pheromone.

Potential Applications in the Synthesis of Other Pharmaceuticals

The chiral nature of this compound makes it a potential starting material for the synthesis of a variety of other pharmaceutical targets, including:

  • Iridoids: A class of monoterpenoids with diverse biological activities. The synthesis of iridomyrmecin from citronellol has been reported, demonstrating the feasibility of forming the characteristic cyclopentanopyran ring system from this precursor.[7][8]

  • (-)-Menthol: A widely used pharmaceutical and flavoring agent. Several industrial syntheses of (-)-menthol utilize (+)-citronellal, the enantiomer of the aldehyde derivable from this compound. This highlights the importance of the citronellane skeleton in the synthesis of this important compound.

  • Vitamin E side chain: The synthesis of the chiral side chain of Vitamin E often relies on chiral pool starting materials, and the structural motifs present in this compound could be adapted for this purpose.[3][9]

Conclusion

This compound is a multifaceted molecule in pharmaceutical research. Its inherent anti-inflammatory and antimicrobial properties warrant further investigation for direct therapeutic use, particularly in dermatology. Furthermore, its role as a readily available, chiral starting material provides an economical and efficient route for the enantioselective synthesis of complex, biologically active molecules. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the potential of this valuable natural product in their drug discovery and development endeavors.

References

Application Notes and Protocols for (S)-(-)-Citronellic Acid as a Fragrance Ingredient in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of (S)-(-)-citronellic acid as a fragrance ingredient in cosmetic formulations. It outlines the physicochemical properties, analytical methodologies for quality control, formulation guidelines, and detailed protocols for safety and efficacy assessment. The causality behind experimental choices is explained to ensure scientific integrity and provide a framework for self-validating systems.

Introduction: The Multifaceted Profile of this compound

This compound (CAS 2111-53-7), a naturally occurring monoterpenoid, is a valuable ingredient in the cosmetic industry.[1][2] Primarily known for its fresh, green, and slightly citrusy aroma, its application extends beyond fragrance to offer potential skin benefits.[1][3] This chiral molecule, the (S)-enantiomer of 3,7-dimethyl-6-octenoic acid, is found in various essential oils, including citronella and geranium.[1][2]

Beyond its olfactory contributions, emerging research indicates that citronellic acid may play a role in enhancing the skin's barrier function through the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α). This dual functionality as a fragrance with potential bioactive properties makes it a compelling ingredient for modern cosmetic formulations. This guide provides the necessary technical information and protocols to effectively formulate with and characterize the safety and efficacy of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its successful incorporation into cosmetic formulations.

PropertyValueSource
Chemical Name (3S)-3,7-dimethyloct-6-enoic acid[1]
CAS Number 2111-53-7[1]
Molecular Formula C10H18O2[1]
Molecular Weight 170.25 g/mol [1]
Appearance Colorless to pale-yellow liquid[3]
Odor Green, oily, floral[4]
Density ~0.926 g/mL at 25 °C
Boiling Point 115-120 °C at 0.4 mmHg
Solubility Soluble in most fixed oils, propylene glycol, and ethanol; insoluble in water and glycerol.[5][6][7]
logP 3.35[8]

Analytical Chemistry Protocols

Robust analytical methods are crucial for ensuring the identity, purity, and concentration of this compound in both raw material and finished cosmetic products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Rationale: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like citronellic acid. Its high resolution and the specificity of mass spectrometry allow for unambiguous identification and quantification, even in complex matrices. Derivatization is often employed to improve the chromatographic behavior of carboxylic acids.

Protocol: GC-MS Analysis of this compound (with derivatization)

  • Sample Preparation (Raw Material):

    • Accurately weigh 10 mg of this compound and dissolve in 1 mL of a suitable solvent like ethyl acetate.

  • Sample Preparation (Cosmetic Matrix - e.g., Cream):

    • Accurately weigh 1 g of the cosmetic cream into a centrifuge tube.

    • Add 5 mL of methanol and vortex for 2 minutes to extract the analyte.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a new vial.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate.

  • Derivatization (to form a more volatile ester):

    • To the 1 mL sample solution, add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Instrumentation and Conditions:

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

  • Data Analysis:

    • Identify the trimethylsilyl ester of citronellic acid by its characteristic mass spectrum and retention time compared to a derivatized standard.

    • Quantify using a calibration curve prepared from a certified reference standard.

High-Performance Liquid Chromatography (HPLC) for Quantification in Formulations

Rationale: HPLC is a versatile technique for quantifying non-volatile or thermally labile compounds. For organic acids like citronellic acid, reversed-phase HPLC with UV detection is a common and reliable method.[9][10][11][12][13]

Protocol: HPLC-UV Analysis of this compound

  • Sample Preparation (as in GC-MS protocol, steps 2.1-2.4, but reconstitute in mobile phase).

  • HPLC Instrumentation and Conditions:

    • HPLC Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detector: UV detector at 210 nm.

  • Data Analysis:

    • Quantify the concentration of this compound by comparing the peak area to a calibration curve generated from a certified reference standard.

Formulation Guidelines

The successful incorporation of this compound into a cosmetic formulation requires consideration of its solubility, stability, and compatibility.

  • Typical Use Levels: As a fragrance ingredient, the concentration of this compound can vary depending on the desired scent intensity and product type. Typical use levels range from 0.01% to 0.5% in the final product.

  • pH Considerations: Being a carboxylic acid, this compound can lower the pH of a formulation. The final pH of the product should be monitored and adjusted as necessary to ensure stability and skin compatibility (typically in the range of 4.5-6.5 for skin care products).

  • Solubility and Incorporation: Due to its lipophilic nature, this compound should be incorporated into the oil phase of an emulsion.[7] It is readily soluble in common cosmetic esters, oils, and glycols.[5][6] In aqueous-based formulations like toners or serums, a solubilizer (e.g., polysorbates) may be necessary.

  • Stability: this compound is generally stable under typical cosmetic formulation conditions. However, compatibility testing with all other ingredients in the final formulation is essential to rule out any potential interactions that could lead to degradation or discoloration over the product's shelf life.

Safety Assessment Protocols

A thorough safety assessment is paramount before incorporating any new ingredient into a cosmetic product. The following are key in vitro protocols for evaluating the potential skin hazards of this compound.

Skin Sensitization Potential: KeratinoSens™ Assay (OECD TG 442D)

Rationale: The KeratinoSens™ assay is a validated in vitro method for predicting the skin sensitization potential of a chemical.[1][14][15] It addresses a key event in the adverse outcome pathway (AOP) for skin sensitization – the activation of keratinocytes. This is a crucial test for any new fragrance ingredient.

Protocol: KeratinoSens™ Assay

  • Cell Culture:

    • Culture the KeratinoSens™ cell line (immortalized human keratinocytes, HaCaT, transfected with a luciferase gene under the control of an antioxidant response element - ARE) according to standard cell culture protocols.

  • Test Chemical Preparation:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Generate a series of dilutions to achieve final test concentrations (typically ranging from 0.98 to 2000 µM).

  • Exposure:

    • Seed the KeratinoSens™ cells in 96-well plates and incubate for 24 hours.

    • Expose the cells to the various concentrations of this compound, a negative control (DMSO), and a positive control (e.g., cinnamaldehyde) for 48 hours.

  • Luciferase Activity Measurement:

    • After the exposure period, lyse the cells and measure the luciferase activity using a luminometer.

  • Cell Viability Assay:

    • Concurrently, assess cell viability using a cytotoxicity assay (e.g., MTT assay) to ensure that the observed luciferase induction is not due to cellular toxicity.

  • Data Analysis and Interpretation:

    • A test substance is classified as a sensitizer if:

      • The luciferase activity shows a statistically significant induction of ≥ 1.5-fold relative to the solvent control at any concentration.

      • The EC1.5 value (the concentration at which luciferase activity is induced 1.5-fold) is less than 1000 µM.

      • Cell viability is ≥ 70% at the lowest concentration showing a positive response.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD TG 439)

Rationale: This in vitro test method uses a three-dimensional reconstructed human epidermis (RhE) model to assess the potential for skin irritation.[16][17][18][19] It is a reliable alternative to in vivo animal testing.

Protocol: Reconstructed Human Epidermis Test

  • Tissue Culture and Preparation:

    • Use commercially available RhE models (e.g., EpiDerm™, EpiSkin™).

    • Pre-incubate the tissues according to the manufacturer's instructions.

  • Test Chemical Application:

    • Apply a defined amount of this compound (liquid or solid) topically to the surface of the RhE tissue.

    • Include a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate).

  • Exposure and Incubation:

    • Expose the tissues to the test chemical for a defined period (e.g., 60 minutes).

    • After exposure, rinse the tissues and incubate for a post-exposure period (e.g., 42 hours).

  • Cell Viability Assessment (MTT Assay):

    • After the post-incubation period, transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells will reduce the yellow MTT to a blue formazan salt.

    • Extract the formazan from the tissues and quantify the amount by measuring the optical density at 570 nm.

  • Data Analysis and Interpretation:

    • Calculate the percentage of cell viability relative to the negative control.

    • A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is ≤ 50%.

Phototoxicity Potential: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD TG 432)

Rationale: Fragrance ingredients, especially those derived from citrus sources, should be evaluated for their potential to cause phototoxicity. The 3T3 NRU phototoxicity test is a validated in vitro method for this purpose.[20][21][22][23]

Protocol: 3T3 NRU Phototoxicity Test

  • Cell Culture:

    • Culture Balb/c 3T3 fibroblasts in 96-well plates.

  • Exposure:

    • Prepare two sets of plates.

    • Treat the cells in both sets of plates with a range of concentrations of this compound.

  • Irradiation:

    • Expose one set of plates to a non-cytotoxic dose of simulated solar radiation (UVA/Vis).

    • Keep the second set of plates in the dark.

  • Neutral Red Uptake Assay:

    • After irradiation (or the equivalent time in the dark), incubate the cells for 24 hours.

    • Assess cell viability by measuring the uptake of the vital dye Neutral Red.

  • Data Analysis and Interpretation:

    • Compare the cytotoxicity of the chemical in the presence and absence of light.

    • A photo-irritation factor (PIF) is calculated. A PIF > 5 suggests a potential for phototoxicity.

Efficacy Assessment: Mechanism of Action on Skin Barrier Function

This compound has been shown to improve skin barrier function through the activation of PPAR-α. The following workflow outlines an approach to substantiate this claim for a cosmetic formulation containing this ingredient.

PPAR-α Activation in Human Keratinocytes

PPAR_Activation_Workflow

Rationale: PPAR-α is a nuclear receptor that plays a key role in keratinocyte differentiation and the formation of the stratum corneum. Activating PPAR-α can lead to an improved skin barrier.

Experimental Approach:

  • Cell Culture: Culture primary human epidermal keratinocytes.

  • Treatment: Treat the keratinocytes with various concentrations of this compound.

  • PPAR-α Reporter Assay: Transfect the cells with a PPAR-responsive element (PPRE) linked to a luciferase reporter gene. A significant increase in luciferase activity upon treatment indicates PPAR-α activation.

  • Gene Expression Analysis (qRT-PCR): Measure the mRNA levels of key differentiation markers such as involucrin and loricrin. An upregulation of these genes would support the pro-differentiating effect of this compound.

  • Protein Expression Analysis (Western Blot): Confirm that the increased gene expression translates to higher protein levels of involucrin and loricrin.

  • Cornified Envelope Formation Assay: Quantify the formation of cornified envelopes, a key feature of terminal keratinocyte differentiation, to demonstrate a functional improvement in barrier formation.

Conclusion

This compound is a promising cosmetic ingredient that offers both a desirable fragrance profile and potential skin barrier-enhancing benefits. By employing the detailed analytical and safety testing protocols outlined in this guide, formulators can ensure the quality, safety, and efficacy of their products. The provided framework for substantiating the mechanism of action on skin barrier function allows for the development of scientifically sound and marketable cosmetic innovations.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of (S)-(-)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of (S)-(-)-Citronellic acid. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of producing this valuable chiral building block. This compound is a crucial intermediate in the synthesis of complex natural products and pharmaceuticals, where precise stereochemical control is paramount for biological activity[1].

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. Our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and your results are reliable.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing enantiomerically pure this compound?

A1: The core challenge lies in controlling the stereochemistry at the C3 position. Key difficulties include:

  • Preventing Racemization: The chiral center can be susceptible to racemization under harsh reaction conditions (e.g., strong base or high temperatures).

  • Achieving High Enantiomeric Excess (e.e.): Many synthetic routes produce a mixture of enantiomers, requiring highly selective catalysts or chiral auxiliaries to favor the desired (S)-enantiomer[2][3].

  • Starting Material Purity: The optical purity of the starting material, often (S)-(-)-Citronellal, directly impacts the final product's enantiopurity. Natural citronellal often has limited optical purity (around 77% e.e.), making synthetic sources preferable[4].

  • Side Reactions: The presence of a double bond and a carboxylic acid functional group allows for potential side reactions like cyclization, isomerization, or polymerization.

  • Purification: Separating the desired (S)-enantiomer from the (R)-enantiomer and other impurities can be difficult and often requires specialized techniques like chiral chromatography or diastereomeric salt resolution[5].

Q2: Which synthetic route is best for obtaining high enantiopurity?

A2: The "best" route depends on available starting materials, scalability, and required enantiopurity. Here is a comparative overview:

Synthetic RouteStarting MaterialTypical e.e. (%)AdvantagesDisadvantages
Direct Oxidation (S)-(-)-Citronellal>95% (dependent on starting material)Simple, direct, often high-yielding.Enantiopurity is limited by the starting aldehyde; risk of over-oxidation or side reactions.
Biocatalysis Geraniol, Citronellal95-99%Highly selective, environmentally benign, mild conditions.[6]Can be slow, requires specific enzymes/organisms, product isolation can be complex.[7][8]
Asymmetric Hydrogenation Geranic Acid>98%High enantioselectivity, catalytic approach.Requires specialized chiral metal catalysts (e.g., Rhodium, Ruthenium) and optimization.[9]

Q3: How do I accurately determine the enantiomeric excess (e.e.) of my product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method. You will need a chiral stationary phase (CSP) column capable of separating the enantiomers of citronellic acid or its derivative. Alternatively, you can use Gas Chromatography (GC) with a chiral column. For both methods, it is crucial to first analyze a racemic sample to establish the retention times of both the (S) and (R) enantiomers. Derivatization to the methyl ester can sometimes improve separation and is a common practice[10].

Troubleshooting Guide: Common Synthetic Pathways

This section provides specific troubleshooting advice for common issues encountered during synthesis.

Pathway 1: Oxidation of (S)-(-)-Citronellal

The most direct route involves the oxidation of the corresponding aldehyde. The Pinnick oxidation is a widely used method for this transformation due to its mild conditions and high selectivity for aldehydes[11][12].

  • Probable Cause 1: Incomplete Reaction.

    • Explanation: The oxidant may have degraded, or the stoichiometry may be incorrect. The scavenger used to remove the hypochlorite byproduct (e.g., 2-methyl-2-butene) might be insufficient.

    • Solution:

      • Use fresh sodium chlorite (NaClO₂) and ensure it is fully dissolved.

      • Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or GC-MS.

      • Ensure a sufficient excess (typically 1.5-2.0 equivalents) of the scavenger is used and added at a low temperature to prevent side reactions.

  • Probable Cause 2: Product Degradation or Side Reactions.

    • Explanation: The pH of the reaction is critical. If the pH becomes too acidic, it can promote unwanted side reactions. The generated hypochlorous acid can also lead to chlorination of the double bond.

    • Solution:

      • Maintain the pH of the reaction mixture between 4 and 5 using a phosphate buffer (sodium dihydrogenphosphate)[4].

      • Perform the reaction at a low temperature (0-5 °C) to minimize side reactions.

      • Ensure rapid and efficient workup after the reaction is complete to isolate the acid from reactive byproducts[4].

  • Probable Cause 1: Racemization of Starting Material.

    • Explanation: (S)-(-)-Citronellal can racemize via enolization, especially in the presence of acid or base impurities.

    • Solution:

      • Verify the e.e. of your starting (S)-(-)-Citronellal before the reaction using chiral GC or HPLC.

      • Ensure all reagents and solvents are pure and free from acidic or basic contaminants.

      • Use buffered conditions and avoid prolonged reaction times or high temperatures.

  • Probable Cause 2: Impure Starting Material.

    • Explanation: The starting citronellal may contain the (R)-enantiomer or other isomeric impurities like isopulegol.

    • Solution:

      • Source high-purity (>98% e.e.) (S)-(-)-Citronellal. If necessary, purify the starting material by distillation or chromatography.

      • Consider synthesizing the chiral aldehyde from a more reliable precursor like geraniol using an asymmetric method to ensure high initial enantiopurity[6].

Workflow for Pinnick Oxidation

cluster_prep Preparation cluster_reaction Reaction (0-5 °C) cluster_workup Workup & Purification Start (S)-Citronellal in t-BuOH Mix Combine Aldehyde, Buffer, Scavenger Start->Mix Buffer NaH2PO4 Buffer Buffer->Mix Scavenger 2-Methyl-2-butene Scavenger->Mix Add_Oxidant Add aq. NaClO2 (Slowly, maintain pH 4-5) Mix->Add_Oxidant Quench Quench with Na2SO3 Add_Oxidant->Quench Monitor by TLC Extract Acidify & Extract with Ether Quench->Extract Purify Column Chromatography Extract->Purify End (S)-Citronellic Acid Purify->End

Caption: Workflow for the Pinnick oxidation of (S)-Citronellal.

Pathway 2: Biocatalytic Synthesis

Biocatalytic methods, using whole cells or isolated enzymes, offer excellent stereoselectivity. For instance, Saccharomyces cerevisiae or Gluconobacter species can oxidize citronellal or citronellol to citronellic acid[7][8].

  • Probable Cause 1: Enzyme Inhibition.

    • Explanation: High concentrations of the substrate (e.g., geraniol, citronellal) or the product (citronellic acid) can inhibit the activity of the dehydrogenase enzymes responsible for the conversion[6].

    • Solution:

      • Implement a fed-batch strategy, adding the substrate gradually over time to maintain a low, non-inhibitory concentration.

      • Consider using an in-situ product removal (ISPR) technique, such as adding a water-immiscible organic solvent to extract the citronellic acid from the aqueous medium as it is formed.

      • Optimize the reaction parameters such as pH and temperature, as enzyme activity is highly sensitive to these conditions[13].

  • Probable Cause 2: Poor Mass Transfer.

    • Explanation: Citronellal and geraniol are poorly soluble in aqueous media, limiting their availability to the microbial cells or enzymes.

    • Solution:

      • Add a biocompatible co-solvent or surfactant to improve substrate solubility.

      • Ensure vigorous agitation to maintain a fine emulsion of the organic substrate in the aqueous phase.

      • Immobilize the enzyme or cells on a solid support to improve stability and mass transfer characteristics[6].

  • Probable Cause: Emulsion Formation and Complex Medium.

    • Explanation: The fermentation broth contains cells, proteins, and other metabolites, which can lead to stable emulsions during solvent extraction, making separation difficult.

    • Solution:

      • Separate the biomass from the broth by centrifugation or filtration before extraction[10].

      • Acidify the cell-free broth to pH ~2 to protonate the citronellic acid, making it more soluble in organic solvents like ethyl acetate or dichloromethane.

      • If emulsions persist, use techniques like brine washing, addition of a demulsifier, or passing the mixture through a pad of celite.

Decision Tree for Troubleshooting Low Enantiomeric Excess (e.e.)

Start Low e.e. Detected in (S)-Citronellic Acid Check_Start_Material Q: What is the e.e. of the chiral starting material? Start->Check_Start_Material Low_Start_ee A: Low e.e. (<98%) Check_Start_Material->Low_Start_ee Low High_Start_ee A: High e.e. (≥98%) Check_Start_Material->High_Start_ee High Purify_Start Action: Purify starting material (distillation/chiral prep-HPLC) or source higher quality reagent. Low_Start_ee->Purify_Start Check_Conditions Q: Are reaction conditions (temp, pH, time) optimal? High_Start_ee->Check_Conditions Final_Check Problem likely resolved. If issue persists, consider alternative synthetic route. Purify_Start->Final_Check Harsh_Conditions A: No (e.g., high temp, strong base/acid) Check_Conditions->Harsh_Conditions No Optimal_Conditions A: Yes Check_Conditions->Optimal_Conditions Yes Adjust_Conditions Action: Lower temperature, use buffers, reduce reaction time. Monitor for racemization. Harsh_Conditions->Adjust_Conditions Check_Catalyst Q: (For catalytic routes) Is the chiral catalyst/ligand active and pure? Optimal_Conditions->Check_Catalyst Adjust_Conditions->Final_Check Bad_Catalyst A: No, or uncertain Check_Catalyst->Bad_Catalyst No Good_Catalyst A: Yes Check_Catalyst->Good_Catalyst Yes Replace_Catalyst Action: Use fresh catalyst. Ensure ligand is enantiomerically pure. Handle under inert atmosphere. Bad_Catalyst->Replace_Catalyst Good_Catalyst->Final_Check Replace_Catalyst->Final_Check

Caption: Decision tree for troubleshooting low enantiomeric excess.

Experimental Protocols

Protocol 1: Pinnick Oxidation of (S)-(-)-Citronellal

This protocol describes a lab-scale synthesis of this compound with high enantiopurity, adapted from standard literature procedures[11][12].

Materials:

  • (S)-(-)-Citronellal (≥98% e.e.)

  • tert-Butanol (t-BuOH)

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Sodium dihydrogenphosphate monohydrate (NaH₂PO₄·H₂O)

  • Deionized water

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (1 M)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve (S)-(-)-Citronellal (1.0 eq) in t-BuOH (5 mL per mmol of aldehyde).

  • Add Buffer and Scavenger: Add 2-methyl-2-butene (2.0 eq) to the solution. In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and NaH₂PO₄·H₂O (1.5 eq) in deionized water (4 mL per mmol of aldehyde).

  • Reaction: Add the aqueous sodium chlorite/buffer solution dropwise to the stirred aldehyde solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • Monitoring: Allow the mixture to stir at 0-5 °C. Monitor the disappearance of the starting aldehyde by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench the excess oxidant by slowly adding a saturated aqueous solution of Na₂SO₃ until a test with starch-iodide paper is negative.

  • Workup: Allow the mixture to warm to room temperature. Most of the t-BuOH can be removed under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.

QC Check:

  • Confirm product structure using ¹H NMR and ¹³C NMR.

  • Determine enantiomeric excess (e.e.) by chiral HPLC or GC after conversion to its methyl ester. The final e.e. should be identical to that of the starting aldehyde.

References

Technical Support Center: Optimizing the Synthesis of (S)-(-)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-(-)-Citronellic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. As Senior Application Scientists, we provide this resource based on established literature and field-proven insights to ensure your success.

This compound is a valuable chiral building block and a naturally occurring monoterpenoid.[1][2] Its synthesis, primarily through the oxidation of (S)-(-)-citronellol or (S)-(-)-citronellal, presents several challenges, including maintaining stereochemical integrity, preventing side reactions, and achieving high yields. This guide provides direct answers to specific issues you may encounter.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of this compound in a direct question-and-answer format.

Q1: My yield is consistently low when oxidizing (S)-(-)-citronellol with Jones reagent. What are the likely causes and solutions?

A1: Low yields with Jones oxidation are common and can stem from several factors related to the reagent's high reactivity and harsh acidic conditions.[3][4]

  • Causality: The Jones reagent (CrO₃ in aqueous sulfuric acid) is a powerful, non-selective oxidizing agent.[4] The strongly acidic environment can promote side reactions, particularly the hydration and subsequent oxidation or cleavage of the C6=C7 double bond in the citronellol backbone. Over-oxidation can also lead to degradation products. Furthermore, the reaction is highly exothermic, and poor temperature control can accelerate these unwanted pathways.[5]

  • Troubleshooting Steps & Solutions:

    • Temperature Control: The reaction is extremely exothermic.[5] You must maintain a low temperature (0-5 °C) during the addition of the Jones reagent. This is critical to minimize side reactions. Perform the addition dropwise to a cooled, vigorously stirred solution of citronellol in acetone.[6]

    • Reagent Stoichiometry: Ensure you are using the correct stoichiometry. While a slight excess of the oxidant is needed, a large excess will promote byproduct formation. Titrate the substrate with the oxidant solution and monitor the reaction's progress closely.[3] The characteristic color change from orange to green indicates the consumption of Cr(VI) and the formation of Cr(III), signaling reaction progress.[6]

    • Reaction Monitoring (TLC/GC): Do not rely solely on reaction time. Monitor the disappearance of the starting material (citronellol) using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction immediately upon completion to prevent product degradation.

    • Alternative Reagents: If yields remain low, consider milder chromium-based reagents like Pyridinium Dichromate (PDC) or Pyridinium Chlorochromate (PCC), which can offer better selectivity, although they are primarily used for oxidation to the aldehyde.[4] For direct conversion to the carboxylic acid, exploring non-chromium alternatives is often the best solution.

Q2: I'm observing significant byproducts, suggesting the C=C double bond is reacting. How can I improve selectivity for the alcohol oxidation?

A2: Protecting the C=C double bond is a primary challenge. This side reaction is typically initiated by radical mechanisms or acid-catalyzed hydration, especially under harsh conditions.[7][8]

  • Causality: In strongly acidic or radical-promoting environments, the electron-rich double bond can be attacked. For instance, in some catalytic oxidations, radical-initiated reactions can form an epoxide intermediate, which then opens to a diol, leading to undesired byproducts.[7][8]

  • Solutions for Improved Selectivity:

    • pH Control (for Catalytic Systems): When using methods like gold-catalyzed aerobic oxidation of the corresponding aldehyde, pH is critical. Studies show that increasing the pH to around 12 largely suppresses the attack on the C=C bond, leading to yields of citronellic acid above 90%.[7][8] At lower pH values, radical-initiated side reactions dominate.

    • Choose a Milder, More Selective Reagent: Move away from aggressive, non-specific reagents like Jones reagent or permanganate. Consider methods known for their chemoselectivity:

      • TEMPO-based Oxidation: Catalytic systems using (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant like sodium hypochlorite are highly selective for oxidizing primary alcohols without affecting double bonds.

      • Pinnick Oxidation: If starting from (S)-citronellal, the Pinnick oxidation (using sodium chlorite and a phosphate buffer) is an excellent method for converting aldehydes to carboxylic acids with high chemoselectivity, leaving the double bond untouched.[9]

    • Biocatalysis: Employing enzymes or whole-cell biocatalysts offers unparalleled selectivity.[10][11] Specific alcohol dehydrogenases can oxidize the hydroxyl group of citronellol with no impact on the double bond.[12]

Q3: The enantiomeric excess (ee) of my final this compound is lower than that of my starting material. What's causing the racemization?

A3: Loss of stereochemical purity is a significant concern. While the chiral center at C3 is not directly involved in the oxidation, certain conditions can lead to racemization, particularly if the starting material is (S)-citronellal.

  • Causality: The alpha-proton (at C2, adjacent to the carbonyl) of citronellal can be abstracted under basic or, in some cases, acidic conditions, forming an enolate intermediate. This enolate is planar, and its subsequent reprotonation can occur from either face, leading to racemization of the adjacent C3 stereocenter. While less common for the acid itself, any residual aldehyde undergoing these conditions before full conversion can compromise the final product's ee.

  • Preventative Measures:

    • Verify Starting Material Purity: First, confirm the enantiomeric purity of your starting (S)-(-)-citronellol or (S)-(-)-citronellal using chiral GC or HPLC.

    • Avoid Harsh Bases/Acids with Aldehyde: If your synthesis proceeds via the aldehyde, minimize its exposure to strong acids or bases. When using methods that require basic conditions (e.g., gold-catalyzed oxidation), ensure the conversion of the aldehyde to the carboxylate is rapid.[7][8]

    • Use Enantioselective Methods: The most robust approach to guarantee high ee is to use an enantioselective synthesis route, such as the biocatalytic oxidation of racemic citronellol, where enzymes selectively convert one enantiomer.[12][13] For example, yeasts like Hansenula anomala have been shown to selectively oxidize (S)-citronellol to (S)-citronellic acid.[12]

Q4: My biocatalytic conversion is stalling or showing low efficiency. What should I investigate?

A4: Biocatalytic processes are powerful but sensitive to reaction conditions, substrate/product toxicity, and enzyme inhibition.[10][12]

  • Causality: Low efficiency can be due to several factors:

    • Product Inhibition/Toxicity: Carboxylic acids, including citronellic acid, can be toxic to microbial cells, disrupting cell membranes and lowering intracellular pH, which can halt metabolic activity.[12][13]

    • Substrate Toxicity: High concentrations of the starting material (citronellol) can also be toxic to microorganisms.[12]

    • Cofactor Limitation: Many alcohol and aldehyde dehydrogenases are dependent on cofactors like NAD⁺/NADH. Insufficient regeneration of the active cofactor will stop the reaction.[14]

    • ** suboptimal Conditions:** Incorrect pH, temperature, or oxygen levels can drastically reduce enzyme activity.

  • Troubleshooting the Biocatalysis:

    • Implement Product Removal: Use an "interface bioreactor" system where the product is extracted into an organic phase (e.g., decane) as it's formed. This alleviates the toxicity of the accumulated citronellic acid on the microbial cells.[12]

    • Control Substrate Feed: Instead of adding the entire substrate load at the beginning, use a fed-batch approach to maintain a low, non-toxic concentration of citronellol in the reaction medium.

    • Ensure Cofactor Regeneration: If using isolated enzymes or engineered whole-cell systems, ensure an efficient cofactor regeneration system is in place, such as using glucose dehydrogenase (GDH) to regenerate NADH.[15]

    • Optimize Reaction Parameters: Systematically optimize pH, temperature, and aeration for the specific microorganism or enzyme being used. These parameters are critical for catalyst stability and activity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The synthesis generally starts from either (S)-(-)-citronellol or (S)-(-)-citronellal. The main transformations are:

  • Oxidation of (S)-(-)-Citronellol: This is a direct, one-step oxidation of a primary alcohol to a carboxylic acid. Common reagents include Jones reagent (CrO₃/H₂SO₄), though this method is falling out of favor due to its toxicity and lack of selectivity.[3][4]

  • Oxidation of (S)-(-)-Citronellal: This is a two-step approach from citronellol (oxidation to aldehyde, then to acid) or a one-step approach from citronellal. This route allows for the use of milder, more selective reagents. Key methods include:

    • Pinnick's Oxidation: Uses sodium chlorite (NaClO₂) and is highly effective for converting aldehydes to carboxylic acids without affecting other functional groups.[9]

    • Catalytic Aerobic Oxidation: Uses molecular oxygen as the oxidant with a supported gold nanoparticle catalyst. This is a green and high-yield method when conditions (especially pH) are optimized.[7][8]

  • Biocatalytic Methods: Involve using enzymes or whole microorganisms to perform enantioselective oxidation of racemic citronellol or citronellal, offering high stereopurity and environmentally benign conditions.[10][12]

Q2: What are the "green chemistry" considerations for this synthesis?

A2: Green chemistry principles are increasingly important in chemical synthesis.[16] For citronellic acid production, key considerations include:

  • Avoiding Heavy Metals: The use of chromium-based reagents like Jones reagent is a major environmental and safety concern.[6] Methods using molecular oxygen (with a recyclable gold catalyst) or biocatalysis are significantly greener alternatives.[7][10]

  • Atom Economy: Catalytic processes (gold-catalyzed or biocatalytic) have much higher atom economy than stoichiometric oxidations that use heavy metal reagents.

  • Solvent Choice: Traditional methods often use organic solvents. Biocatalytic reactions are typically run in aqueous media, and gold-catalyzed oxidations can also be performed under aqueous conditions, reducing the reliance on volatile organic compounds (VOCs).[7][11]

  • Renewable Feedstocks: The starting materials, citronellol and citronellal, are derived from essential oils, making them renewable feedstocks.[17][18]

Q3: How can I effectively monitor the reaction progress?

A3: Proper reaction monitoring is key to maximizing yield and minimizing byproducts.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use an appropriate eluent system (e.g., hexane:ethyl acetate) to separate the starting material (citronellol/citronellal) from the product (citronellic acid). The carboxylic acid product will typically have a much lower Rf value. A potassium permanganate stain can be used for visualization, as all three compounds have a C=C bond.

  • Gas Chromatography (GC) / GC-MS: Provides quantitative data on the conversion of starting material and the formation of products and byproducts. This is more precise than TLC for determining reaction completion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a sample from the reaction mixture allows for analysis by ¹H NMR to observe the disappearance of the alcohol proton signal (for citronellol oxidation) or the aldehyde proton signal (for citronellal oxidation) and the appearance of the broad carboxylic acid proton signal.

Protocols & Data

Comparative Overview of Synthesis Methods

The table below summarizes and compares the most common methods for synthesizing citronellic acid, providing a clear basis for experimental design.

MethodStarting MaterialKey ReagentsTypical YieldProsCons
Jones Oxidation (S)-CitronellolCrO₃, H₂SO₄, Acetone40-60%Inexpensive reagents, one-step process.[3]Toxic chromium waste, harsh acidic conditions, low selectivity, risk of side reactions.[5][6]
Pinnick Oxidation (S)-CitronellalNaClO₂, NaH₂PO₄, 2-methyl-2-butene85-95%High chemoselectivity (preserves C=C bond), mild conditions, high yield.[9]Requires the aldehyde as starting material, co-reagent (alkene scavenger) needed.
Gold-Catalyzed Oxidation (S)-CitronellalAu/TiO₂ or Au/Al₂O₃, O₂, NaOH>90%"Green" (uses O₂), high yield, catalyst is recyclable.[7][8]Highly pH-dependent (requires pH ~12), potential for catalyst deactivation.[7]
Biocatalysis Racemic CitronellolWhole cells (e.g., H. anomala)Variable (up to 90%)High enantioselectivity, mild aqueous conditions, sustainable.[12][13]Substrate/product toxicity can limit yield, may require process optimization.[12]
Recommended Protocol: Gold-Catalyzed Aerobic Oxidation of (S)-Citronellal

This protocol is based on the high-yield, environmentally friendly method described by Martin et al.[7][8]

Materials:

  • (S)-(-)-Citronellal (1 equivalent)

  • Supported Gold Catalyst (e.g., 1% Au on TiO₂)

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Hydrochloric Acid (HCl) solution (1 M)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, add the supported gold catalyst.

  • Reaction Medium: Add deionized water and adjust the pH to 12 using the 1 M NaOH solution.

  • Temperature: Heat the mixture to 80 °C with vigorous stirring.

  • Substrate Addition: Add the (S)-(-)-citronellal to the flask.

  • Oxidation: Bubble a steady stream of oxygen (O₂) or air through the reaction mixture.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via GC or TLC until all the citronellal has been consumed.

  • Workup - Catalyst Removal: Cool the reaction mixture to room temperature and filter to recover the gold catalyst. The catalyst can be washed, dried, and reused.

  • Workup - Acidification: Transfer the aqueous filtrate to a separatory funnel and cool in an ice bath. Slowly acidify the solution to pH ~2-3 with 1 M HCl. The citronellic acid will separate as an oil.

  • Workup - Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation if necessary.

Visualizations

General Synthesis Workflow

This diagram illustrates the typical sequence of operations for producing this compound.

SynthesisWorkflow cluster_start Starting Material Selection Start_Citronellol (S)-(-)-Citronellol Oxidation Oxidation Step (e.g., Au/O₂, Pinnick, Jones) Start_Citronellol->Oxidation Start_Citronellal (S)-(-)-Citronellal Start_Citronellal->Oxidation Workup Aqueous Workup (Catalyst Removal, Acidification) Oxidation->Workup Reaction Complete Purification Purification (Extraction & Solvent Evaporation) Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

This flowchart provides a logical path for diagnosing the cause of low product yield.

TroubleshootingYield Start Problem: Low Yield CheckPurity 1. Verify Purity of Starting Material (GC, Chiral HPLC) Start->CheckPurity PurityOK Purity is High CheckPurity->PurityOK Result PurityLow Purity is Low CheckPurity->PurityLow Result CheckConditions 2. Review Reaction Conditions (Temp, pH, Stoichiometry) ConditionsOK Conditions Match Protocol CheckConditions->ConditionsOK Result ConditionsWrong Conditions Deviated CheckConditions->ConditionsWrong Result AnalyzeByproducts 3. Analyze Crude Product (GC-MS, NMR) NoByproducts Only Starting Material Left (Incomplete Reaction) AnalyzeByproducts->NoByproducts Result ByproductsFound Side Products Identified AnalyzeByproducts->ByproductsFound Result PurityOK->CheckConditions Solution_Purify Action: Purify Starting Material PurityLow->Solution_Purify ConditionsOK->AnalyzeByproducts Solution_Optimize Action: Optimize & Control Conditions ConditionsWrong->Solution_Optimize Solution_IncreaseTime Action: Increase Reaction Time or Catalyst Loading NoByproducts->Solution_IncreaseTime Solution_ChangeMethod Action: Change to a More Selective Synthesis Method ByproductsFound->Solution_ChangeMethod

Caption: Decision tree for troubleshooting low yield in synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for Pinnick Oxidation of Citronellal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pinnick oxidation of citronellal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your desired product, citronellic acid.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the Pinnick oxidation of citronellal. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Question 1: Why is my yield of citronellic acid consistently low?

Answer:

Low yields in the Pinnick oxidation of citronellal can stem from several factors, primarily related to reagent purity, reaction setup, and competing side reactions.

  • Cause 1: Incomplete Reaction. The oxidation may not be proceeding to completion. This can be due to insufficient oxidant or deactivation of the active oxidizing species.

    • Solution:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting material, citronellal.

      • Reagent Stoichiometry: Ensure you are using a slight excess of sodium chlorite (NaClO₂), typically 1.1 to 1.5 equivalents.[1] It's crucial to use high-purity sodium chlorite (≥80%), as technical grade material can contain impurities that inhibit the reaction.

      • pH Control: The reaction is sensitive to pH. The active oxidant, chlorous acid (HClO₂), is formed under mildly acidic conditions.[2][3] Use a phosphate buffer, such as sodium dihydrogen phosphate (NaH₂PO₄), to maintain the pH between 4 and 5.[1][4]

  • Cause 2: Degradation of Sodium Chlorite. Sodium chlorite can be consumed by the byproduct hypochlorous acid (HOCl).[2][3]

    • Solution:

      • Effective Scavenging: The use of a scavenger is critical to quench the HOCl byproduct.[4][5] For citronellal, which contains two double bonds, 2-methyl-2-butene is an excellent choice as it efficiently reacts with HOCl, preventing both the degradation of NaClO₂ and unwanted side reactions with your substrate.[2][4][5] Use a significant excess of the scavenger (at least 3-4 equivalents).

  • Cause 3: Side Reactions. Citronellal, being an α,β-unsaturated aldehyde with an additional isolated double bond, is susceptible to side reactions.

    • Solution:

      • Chlorination: The HOCl byproduct can add across the double bonds, leading to chlorinated impurities.[2][3] Again, an efficient scavenger is the primary defense against this.

      • Epoxidation: While less common under these conditions, oxidation of the double bonds is a possibility. Ensure the reaction temperature is kept low (0 °C to room temperature) to minimize this.

Question 2: I am observing significant formation of chlorinated byproducts. How can I prevent this?

Answer:

The formation of chlorinated byproducts is a classic issue in Pinnick oxidations, arising from the reactivity of the hypochlorous acid (HOCl) byproduct with alkene functionalities.[2][3][4] Citronellal's two double bonds make it particularly susceptible.

  • Primary Solution: Optimize Scavenger Use.

    • Choice of Scavenger: 2-Methyl-2-butene is highly effective for this purpose.[2][4][5] Other scavengers like resorcinol or hydrogen peroxide can also be used.[2][4] However, for preserving the double bonds in your product, 2-methyl-2-butene is generally preferred.[4]

    • Stoichiometry: Do not be conservative with the scavenger. A large excess (e.g., 5-10 equivalents) may be necessary to ensure all HOCl is quenched as it is formed.

    • Order of Addition: Add the scavenger to the reaction mixture before the addition of sodium chlorite to ensure it is present to immediately react with any generated HOCl.

  • Secondary Solution: Temperature Control.

    • Running the reaction at a lower temperature (e.g., 0 °C) can decrease the rate of the undesired chlorination reaction more than the desired oxidation.[6]

Question 3: My purification of citronellic acid is difficult due to emulsification during workup. What can I do?

Answer:

Emulsification during the aqueous workup is common when dealing with carboxylic acids that have some surfactant-like properties.

  • Solution 1: pH Adjustment.

    • During extraction, ensure the aqueous layer is sufficiently acidic (pH ~2) by adding 1M HCl. This will protonate the carboxylate, making the citronellic acid less soluble in water and more soluble in the organic phase, which can help to break up emulsions.

  • Solution 2: Brine Wash.

    • Wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to separate the layers.

  • Solution 3: Solvent Choice.

    • If you are using solvents like ethyl acetate, which has some water solubility, consider switching to or adding a less polar solvent like diethyl ether or dichloromethane for the extraction.

  • Solution 4: Filtration.

    • In some cases, passing the emulsified mixture through a pad of celite or glass wool can help to break the emulsion.

Pinnick Oxidation of Citronellal: Workflow Diagram

Pinnick_Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification A Dissolve Citronellal in t-BuOH/H₂O B Add NaH₂PO₄ Buffer A->B C Add Scavenger (2-Methyl-2-butene) B->C D Cool to 0 °C C->D E Slowly add aqueous NaClO₂ solution D->E F Stir at 0 °C to RT Monitor by TLC/GC E->F G Quench with Na₂SO₃ F->G Reaction Complete H Acidify with HCl (pH~2) G->H I Extract with Organic Solvent (e.g., EtOAc, Et₂O) H->I J Wash with Brine I->J K Dry (Na₂SO₄), Filter, and Concentrate J->K L Purify by Column Chromatography or Distillation K->L M Citronellic Acid (Final Product) L->M

Caption: Experimental workflow for the Pinnick oxidation of citronellal.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Pinnick oxidation?

The reaction proceeds via the formation of chlorous acid (HClO₂) from sodium chlorite (NaClO₂) under mild acidic conditions.[2][3] The aldehyde carbonyl group adds to the chlorous acid, forming an intermediate that undergoes a pericyclic fragmentation. This step transfers the aldehyde hydrogen to an oxygen on the chlorine, releasing the carboxylic acid and hypochlorous acid (HOCl).[2][3][4]

Pinnick Oxidation Mechanism

Pinnick_Mechanism Citronellal Citronellal (Aldehyde) Intermediate Hydroxyallyl Chlorite Intermediate Citronellal->Intermediate + HClO₂ ChlorousAcid Chlorous Acid (HClO₂) ChlorousAcid->Intermediate CitronellicAcid Citronellic Acid Intermediate->CitronellicAcid Pericyclic Fragmentation HOCl Hypochlorous Acid (HOCl) Intermediate->HOCl Quenched Quenched Byproduct HOCl->Quenched Scavenger Scavenger (2-Methyl-2-butene) Scavenger->Quenched Reacts with

Caption: Simplified mechanism of the Pinnick oxidation and HOCl scavenging.

Q2: Why is a buffer necessary?

A buffer, typically NaH₂PO₄, is crucial for maintaining a constant, mildly acidic pH.[4] This is a delicate balance: the conditions must be acidic enough to generate the active oxidant, chlorous acid, but not so acidic as to promote side reactions or degradation of acid-sensitive functional groups.

Q3: What is the role of 2-methyl-2-butene?

2-Methyl-2-butene acts as a "scavenger" for the reactive byproduct, hypochlorous acid (HOCl).[2][4][5] HOCl can cause several problems: it can react with the double bonds in citronellal or citronellic acid (e.g., forming halohydrins), and it can decompose the sodium chlorite oxidant.[2][3][4] The scavenger sacrificially reacts with HOCl, preventing these unwanted side reactions.[4][5]

Q4: Can I use other solvents besides t-BuOH/water?

Yes, other solvent systems can be employed. For instance, tetrahydrofuran (THF)/water is another common choice.[5] For substrates that are prone to chlorination, the use of dimethyl sulfoxide (DMSO) has been shown to sometimes improve yields.[2] The choice of solvent often depends on the solubility of the specific substrate.

Q5: Is this reaction exothermic?

Yes, the Pinnick oxidation can be exothermic, and for larger-scale reactions, controlling the temperature is a significant safety consideration.[6][7] The addition of the sodium chlorite solution should be done slowly and at a reduced temperature (e.g., 0 °C) to manage the exotherm.[7]

Key Reaction Parameters Summary

ParameterRecommended ConditionRationale / Causality
Oxidant Sodium Chlorite (NaClO₂)The precursor to the active oxidant, chlorous acid.[2][3]
Oxidant Purity ≥ 80%Impurities in technical grade NaClO₂ can inhibit the reaction.
Stoichiometry 1.1 - 1.5 equivalentsEnsures complete consumption of the starting aldehyde.
Buffer NaH₂PO₄Maintains optimal pH (4-5) for the formation of HClO₂.[4]
Scavenger 2-Methyl-2-buteneQuenches the reactive HOCl byproduct to prevent side reactions.[2][4][5]
Scavenger Stoichiometry 3 - 10 equivalentsA large excess is needed to ensure rapid and complete trapping of HOCl.[5]
Solvent System t-BuOH / H₂O or THF / H₂OProvides good solubility for both the organic substrate and inorganic reagents.[1][5]
Temperature 0 °C to Room TemperatureLower temperatures help to control the exotherm and minimize side reactions.[6][7]

Standard Experimental Protocol

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve citronellal (1.0 equiv.) in a mixture of tert-butanol and water (typically a 2:1 to 4:1 ratio).

  • Addition of Buffer and Scavenger: Add sodium dihydrogen phosphate (NaH₂PO₄, ~2.0 equiv.) and 2-methyl-2-butene (~5.0 equiv.) to the stirred solution.[5]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Oxidant Addition: In a separate flask, prepare a solution of sodium chlorite (NaClO₂, ~1.5 equiv., 80% purity) in water. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the reaction's progress by TLC or GC until the citronellal is consumed (typically 1-4 hours).[5]

  • Quenching: Once complete, cool the mixture back to 0 °C and quench any remaining oxidant by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a KI-starch paper test is negative.

  • Workup: Acidify the mixture to pH 2 with 1M HCl. Extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude citronellic acid can be purified by flash column chromatography on silica gel or by vacuum distillation.

References

Technical Support Center: Resolving Enantiomeric Mixtures of Citronellic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of citronellic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols. As your application scientist, I will explain not just the how, but the critical why behind each experimental step, ensuring your success in obtaining enantiomerically pure citronellic acid.

Introduction: The Significance of Chiral Citronellic Acid

Citronellic acid (3,7-dimethyl-6-octenoic acid) is a monoterpenoid with a single chiral center at the C3 position, existing as (R)-(+)- and (S)-(-)-enantiomers.[1] These enantiomers can exhibit distinct biological activities and sensory properties, making their separation (resolution) a crucial step in pharmaceutical synthesis, fragrance development, and metabolic research.[2][3] This guide provides a comprehensive resource for tackling the common challenges associated with resolving this racemic carboxylic acid.

Section 1: General FAQs on Method Selection

This section addresses initial high-level questions to help you select the most appropriate resolution strategy for your specific research needs, from lab-scale analysis to process scale-up.

Q1: What are the main methods for resolving racemic citronellic acid, and how do I choose the best one?

A1: There are three primary methods for resolving citronellic acid, each with distinct advantages and limitations. The choice depends on your desired scale, purity requirements, available equipment, and budget.

  • Classical Resolution via Diastereomeric Salt Formation: This is the most common industrial method for resolving chiral acids.[4][5] It involves reacting the racemic acid with an enantiomerically pure chiral base to form diastereomeric salts.[6] These salts have different physical properties, notably solubility, allowing them to be separated by fractional crystallization.[7]

    • Best for: Large-scale, preparative separations where cost is a key factor.

    • Causality: The formation of diastereomers introduces a second chiral center, transforming the enantiomeric relationship into a diastereomeric one. Unlike enantiomers, diastereomers have different physical properties in all environments (chiral or achiral), which enables their separation by standard lab techniques.[4]

  • Enzymatic Kinetic Resolution: This method uses an enzyme, typically a lipase, to selectively catalyze a reaction (like esterification) on one enantiomer faster than the other.[8] This results in a mixture of an unreacted acid enantiomer and an esterified enantiomer, which can then be easily separated.

    • Best for: High enantioselectivity under mild, environmentally friendly conditions. Excellent for producing optically active building blocks.

    • Causality: Enzymes are chiral macromolecules. Their active sites create a three-dimensional chiral environment that preferentially binds and acts upon one enantiomer of a substrate, leading to high enantioselectivity.[8]

  • Chiral Chromatography (HPLC/GC/SFC): This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus separate.[9][10]

    • Best for: Analytical-scale quantification of enantiomeric excess (e.e.) and small- to medium-scale preparative separations requiring very high purity.

    • Causality: The CSP is composed of a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica).[11] The separation is achieved through transient formation of diastereomeric complexes between the analyte enantiomers and the CSP, which have different binding energies.

Table 1: Comparison of Resolution Methods for Citronellic Acid
FeatureDiastereomeric Salt FormationEnzymatic Kinetic ResolutionChiral Chromatography
Principle Forms separable diastereomeric saltsEnzyme selectively reacts with one enantiomerDifferential interaction with a chiral stationary phase
Typical Scale Grams to KilogramsMilligrams to GramsMicrograms to Grams
Max. Yield (per enantiomer) ~100% (with racemization of unwanted enantiomer)50% (without Dynamic Kinetic Resolution)[12]>95%
Pros Scalable, cost-effective, well-establishedHigh selectivity, mild conditions, "green"High purity, fast (analytical), direct separation
Cons Trial-and-error (solvent/agent screening), can be labor-intensive50% yield limit, enzyme cost/stabilityHigh cost of CSPs and solvents, limited scalability
Key Challenge Finding optimal resolving agent and solvent system[13]Achieving high enantioselectivity (E-value)Finding the right column and mobile phase combination[14]
Section 2: Troubleshooting Diastereomeric Salt Formation

This classical method is powerful but often requires empirical optimization. Here are solutions to the most common issues.

Q2: How do I select an effective chiral resolving agent and solvent for citronellic acid?

A2: This is the most critical step. Since citronellic acid is an acid, you need an enantiomerically pure chiral base as the resolving agent.[15]

  • Agent Selection: Commonly used bases include naturally occurring alkaloids like (-)-cinchonidine , brucine , and quinine , or synthetic amines like (R)- or (S)-1-phenylethylamine .[15][16] The ideal agent forms a salt that crystallizes well and has a significant solubility difference between the two diastereomers. An initial screening with several agents is highly recommended.[17]

  • Solvent Selection: The solvent's role is to maximize the solubility difference between the diastereomeric salts.[18] A good solvent will dissolve both salts at a high temperature but allow only the less soluble salt to crystallize upon cooling.

    • Screening Strategy: Start with common solvents like acetone, ethanol, methanol, ethyl acetate, or mixtures thereof.[18] The goal is to find a system where one diastereomer crystallizes cleanly, leaving the other in the mother liquor.

Q3: My diastereomeric salt is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the salt's melting point is lower than the solution temperature, or when the solution is too supersaturated, causing the salt to separate as a liquid instead of a solid.[13]

  • Troubleshooting Steps:

    • Reduce Cooling Rate: Cool the solution very slowly. A programmable bath or simply insulating the flask can promote proper crystal growth over oiling.

    • Use a More Dilute Solution: The solution may be too concentrated. Add more hot solvent to dissolve the oil and attempt recrystallization from a more dilute state.

    • Change the Solvent System: The current solvent may be too good or too poor. Try a solvent mixture or an entirely different solvent. Adding a miscible "anti-solvent" (one in which the salt is poorly soluble) dropwise to the warm solution can sometimes induce crystallization.[18]

    • Seeding: If you have a few crystals of the desired salt, add one or two to the supersaturated solution to act as nucleation sites.

Q4: The enantiomeric excess (e.e.) of my recovered citronellic acid is low. How can I improve it?

A4: Low e.e. after the first crystallization is common and usually indicates co-precipitation of the more soluble diastereomer.[13]

  • Optimization Strategy:

    • Recrystallization: The most effective way to improve purity is to perform one or more recrystallizations of the diastereomeric salt.[4] Dissolve the filtered crystals in a minimal amount of the hot solvent and cool slowly again. Each recrystallization step should enrich the less soluble diastereomer, boosting the final e.e.

    • Optimize Stoichiometry: The molar ratio of the resolving agent to the racemic acid is crucial. While a 1:1 ratio is a common starting point, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a purer initial crop of crystals.[13]

    • Analyze the Mother Liquor: The more soluble diastereomer remains in the filtrate. You can recover the other enantiomer from this liquor by evaporating the solvent, liberating the acid, and attempting resolution with the opposite enantiomer of the resolving agent.

Experimental Protocol: Resolution of (±)-Citronellic Acid
  • Salt Formation: Dissolve racemic citronellic acid (1.0 eq.) in a minimal amount of hot acetone. In a separate flask, dissolve an equimolar amount of a chiral base (e.g., (-)-cinchonidine) in the same hot solvent.[19]

  • Crystallization: Slowly add the resolving agent solution to the acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to 4°C, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. This is your first crop of diastereomeric salt.

  • Liberation of Enantiomer: Suspend the purified salt in water and add a strong acid (e.g., 2 M HCl) until the pH is ~1-2.[13] This protonates the citronellic acid and dissolves the chiral amine salt in the aqueous layer.

  • Extraction: Extract the enantiomerically enriched citronellic acid with an organic solvent like diethyl ether or ethyl acetate.

  • Analysis: Dry the organic layer, evaporate the solvent, and determine the enantiomeric excess using chiral HPLC or GC.

Diagram: Workflow for Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation racemic_acid Racemic (R/S)-Citronellic Acid mix Mix in Hot Solvent racemic_acid->mix resolving_agent (+)-Chiral Base resolving_agent->mix salts Diastereomeric Salts ((R)-Acid-(+)-Base) ((S)-Acid-(+)-Base) mix->salts crystallization Fractional Crystallization salts->crystallization solid Less Soluble Salt (e.g., (S)-Acid-(+)-Base) crystallization->solid Filter liquid More Soluble Salt in Mother Liquor crystallization->liquid acidification Add Strong Acid (HCl) solid->acidification pure_enantiomer Pure (S)-Enantiomer acidification->pure_enantiomer recovered_agent Recovered Chiral Base acidification->recovered_agent

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Section 3: Troubleshooting Enzymatic Resolution

Enzymatic resolutions offer high selectivity but require careful optimization of reaction conditions.

Q5: My lipase-catalyzed esterification of citronellic acid shows very low conversion. What are the potential causes?

A5: This is a frequent issue stemming from several factors related to the enzyme's activity and the reaction environment.[20]

  • Enzyme Inactivity:

    • Improper Storage/Handling: Confirm the enzyme was stored at the correct temperature.

    • Denaturation: Extreme pH or temperature can denature the enzyme. Most lipases work well between 30-50°C.

  • Sub-optimal Reaction Conditions:

    • Solvent Choice: The organic solvent is critical. Hydrophobic solvents like hexane or toluene are often preferred for lipases.[20]

    • Water Content: Enzymes require a small amount of water to maintain their active conformation, even in organic solvents. An anhydrous environment can completely halt activity. Conversely, too much water can promote the reverse reaction (hydrolysis). You may need to add a specific amount of water (e.g., 0.5% v/v) or use salt hydrates to control water activity.[20][21]

    • Mass Transfer Limitation: If using an immobilized enzyme, ensure adequate mixing (shaking or stirring) to facilitate substrate access to the enzyme.[22]

Q6: How can I improve the enantioselectivity (E-value) of my kinetic resolution?

A6: The enantioselectivity, or E-value, is a measure of how well the enzyme discriminates between the two enantiomers. A higher E-value is desirable.

  • Optimization Strategies:

    • Screen Different Enzymes: Lipases from different sources (Candida antarctica, Candida rugosa, Rhizomucor miehei) have different selectivities.[21][23] Screening is the most effective way to find the best enzyme for your substrate.

    • Vary the Alcohol: The structure of the alcohol used for esterification can significantly impact selectivity.[24] Try a range of simple primary alcohols (e.g., butanol, hexanol, octanol).

    • Lower the Temperature: Reducing the reaction temperature often increases enantioselectivity, though it will also decrease the reaction rate.

    • Change the Solvent: The solvent can influence the enzyme's conformation and, therefore, its selectivity. Test a range of non-polar and polar aprotic solvents.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-Citronellic Acid
  • Setup: To a solution of racemic citronellic acid (1.0 eq.) and an alcohol (e.g., 1-butanol, 1.2 eq.) in n-hexane, add the lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435®).[25]

  • Reaction: Incubate the mixture in a shaker at a controlled temperature (e.g., 40°C).

  • Monitoring: Monitor the reaction progress by taking aliquots over time and analyzing them by GC or HPLC to determine the conversion percentage. The goal is to stop the reaction at or near 50% conversion to achieve the highest possible e.e. for both the remaining acid and the produced ester.

  • Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be reused).

  • Separation: Separate the unreacted citronellic acid from the newly formed citronellyl ester using a simple acid-base extraction or column chromatography.

Diagram: Enzymatic Kinetic Resolution Workflow

G cluster_0 Reaction (Target ~50% Conversion) cluster_1 Separation racemate Racemic (R/S)-Citronellic Acid + Alcohol enzyme_reaction Enzyme (e.g., Lipase) Selectively Esterifies one Enantiomer racemate->enzyme_reaction mixture Mixture of: (R)-Citronellic Acid (Unreacted) (S)-Citronellyl Ester (Product) enzyme_reaction->mixture separation Acid-Base Extraction or Chromatography mixture->separation product_R (R)-Citronellic Acid (High e.e.) separation->product_R product_S (S)-Citronellyl Ester (High e.e.) separation->product_S

Caption: Workflow for enzymatic kinetic resolution of a racemic acid.

Section 4: Troubleshooting Chiral Chromatography

Chiral chromatography is the gold standard for analysis and purification, but method development can be challenging.

Q7: I'm not seeing any separation of my citronellic acid enantiomers on a chiral HPLC column. What should I try first?

A7: No separation is a common starting point in method development. The issue lies in the interaction between your analyte and the chiral stationary phase (CSP) under the current mobile phase conditions.

  • Step-by-Step Troubleshooting:

    • Confirm CSP Choice: Ensure you are using an appropriate column. For acidic compounds like citronellic acid, polysaccharide-based CSPs (e.g., Chiralpak® AD, Chiralcel® OD) are excellent starting points.[14][26] Anion-exchange type CSPs (QN-AX, QD-AX) are also specifically designed for acidic compounds.[27]

    • Optimize Mobile Phase: This is the most critical parameter.

      • Normal Phase (NP): The standard mobile phase is a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol). Systematically vary the percentage of the alcohol. Decreasing the alcohol content generally increases retention and may improve resolution, but can also lead to peak broadening.

      • Add an Acidic Modifier: For carboxylic acids, peak shape and resolution can be dramatically improved by adding a small amount of a strong acid like trifluoroacetic acid (TFA, 0.1%) or a weaker acid like acetic acid (0.5-1.0%) to the mobile phase.[14] This suppresses the deprotonation of the carboxyl group, leading to more consistent interactions with the CSP.

    • Adjust Flow Rate: Slower flow rates often increase resolution by allowing more time for the enantiomers to interact with the CSP. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.

    • Change Temperature: Temperature can significantly affect enantioselectivity. Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C). Sometimes cooling the column improves resolution.

Q8: My peaks are resolved, but they are broad and tailing. How can I improve the peak shape?

A8: Poor peak shape compromises resolution and quantification. For an acidic analyte like citronellic acid, this is almost always related to secondary ionic interactions.

  • Solutions:

    • Acidic Modifier: As mentioned above, this is the most effective solution. The acid in the mobile phase ensures the analyte is in a single, neutral form.

    • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks. Try diluting your sample or reducing the injection volume.

    • Column Contamination: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column washing and regeneration.[28]

Table 2: Typical Starting Conditions for Chiral HPLC of Citronellic Acid
ParameterNormal Phase ConditionsReversed-Phase Conditions
Chiral Column Chiralpak® AD-H or Chiralcel® OD-HChiralpak® AD-RH or Chiralcel® OD-RH
Mobile Phase n-Hexane / Isopropanol (e.g., 95:5 v/v)Acetonitrile / Water (e.g., 60:40 v/v)
Acidic Modifier 0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid (FA)
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25°C (ambient)25°C (ambient)
Detection UV at low wavelength (~210 nm)UV at low wavelength (~210 nm)

Note: These are starting points. The optimal conditions must be determined experimentally.

Diagram: Troubleshooting Flowchart for Chiral HPLC

G start Poor or No Resolution q_csp Is the CSP appropriate for an acidic analyte? start->q_csp a_csp_no Select Polysaccharide or Anion-Exchange CSP q_csp->a_csp_no No q_mobile_phase Optimize Mobile Phase q_csp->q_mobile_phase Yes a_csp_no->q_mobile_phase q_modifier Is an acidic modifier (TFA, FA) present? q_mobile_phase->q_modifier a_modifier_no Add 0.1% Acid to Mobile Phase q_modifier->a_modifier_no No q_solvent_ratio Vary Solvent Ratio (e.g., %IPA in Hexane) q_modifier->q_solvent_ratio Yes a_modifier_no->q_solvent_ratio q_flow_rate Is flow rate optimized? q_solvent_ratio->q_flow_rate a_flow_rate_no Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) q_flow_rate->a_flow_rate_no No q_temp Is temperature optimized? q_flow_rate->q_temp Yes a_flow_rate_no->q_temp a_temp_no Test different temperatures (e.g., 10°C, 25°C, 40°C) q_temp->a_temp_no No success Resolution Achieved q_temp->success Yes a_temp_no->success

Caption: A troubleshooting workflow for poor peak resolution in chiral HPLC.

References

Technical Support Center: Dealing with Impurities in Natural Extracts of Citronellic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of citronellic acid from natural extracts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating high-purity citronellic acid. Here, you will find in-depth troubleshooting guides and frequently asked questions to assist you in your experimental workflows.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of citronellic acid.

Q1: What are the most common impurities in natural extracts of citronellic acid?

A1: Natural extracts containing citronellic acid, a monoterpenoid, are often complex mixtures.[1] The impurities largely depend on the natural source (e.g., citronella oil, lemongrass) but typically include:

  • Other Terpenoids: Citronellal, geraniol, and citronellol are structurally similar compounds that are often co-extracted.[2][3]

  • Terpene Hydrocarbons: Compounds like limonene can be present.[2]

  • Esters: Acetate esters of citronellol, nerol, and geraniol may be found.[4]

  • Degradation Products: Oxidation or isomerization byproducts can form during extraction or storage.

  • Non-Volatile Residues: Pigments, waxes, and other plant metabolites may also be present.

Q2: What is the first step I should take to purify my crude citronellic acid extract?

A2: The initial and most critical step is the characterization of your crude extract. Before attempting any purification, it is essential to identify the major impurities and their approximate concentrations. This will inform the selection of the most appropriate purification strategy. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for this purpose, providing information on the identity and relative abundance of volatile and semi-volatile components.[5][6]

Q3: Can I use distillation to purify citronellic acid?

A3: Yes, fractional distillation, particularly under reduced pressure (vacuum distillation), is a common and effective method for separating citronellic acid from impurities with different boiling points.[2][7] Citronellic acid has a boiling point of approximately 121-122 °C at 1 mm Hg.[8][9] This technique is particularly useful for removing both more volatile impurities like some terpene hydrocarbons and less volatile compounds.

Q4: Is chromatography a suitable method for citronellic acid purification?

A4: Absolutely. Chromatographic techniques offer high resolution and selectivity for separating complex mixtures of terpenoids.[5][10] Both normal-phase (e.g., silica gel) and reverse-phase (e.g., C18) High-Performance Liquid Chromatography (HPLC) can be employed.[11] For larger scale purifications, flash chromatography or counter-current chromatography (CCC) are also powerful options.[1][10][11]

Q5: How can I remove acidic or basic impurities from my extract?

A5: Liquid-liquid extraction is a highly effective technique for this purpose.[12] Since citronellic acid is a carboxylic acid, it can be selectively extracted into an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) as its water-soluble salt.[12][13] Neutral and basic impurities will remain in the organic phase. Subsequently, acidifying the aqueous layer will protonate the citronellate salt, causing the purified citronellic acid to precipitate or be extracted back into an organic solvent.[12][13]

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of citronellic acid.

Problem 1: Low Purity After a Single Purification Step

Scenario: You have performed a single purification step (e.g., distillation or column chromatography), but your citronellic acid is still not of the desired purity, as confirmed by GC-MS or HPLC analysis.

Probable Causes & Solutions:

  • Co-elution or Co-distillation of Structurally Similar Impurities: Impurities like citronellal and citronellol have similar polarities and boiling points to citronellic acid, making a single-step separation challenging.[14]

    • Solution: Employ a multi-step purification strategy. Combine techniques that exploit different chemical and physical properties. For instance, follow an initial fractional distillation with a chromatographic step.[5][15] The distillation will remove bulk impurities with significantly different boiling points, and the subsequent chromatography will resolve the closely related terpenoids.

  • Inadequate Separation Parameters: The conditions for your distillation or chromatography may not be optimal.

    • Solution (Distillation): For fractional distillation, ensure you are using a column with sufficient theoretical plates and are maintaining a stable vacuum.[16] A slow distillation rate and an appropriate reflux ratio are crucial for efficient separation.[14][17]

    • Solution (Chromatography): For column chromatography, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides the best separation between citronellic acid and the major impurities.[18] A gradient elution may be necessary to resolve complex mixtures.

Experimental Workflow: Combining Distillation and Chromatography

PurificationWorkflow CrudeExtract Crude Citronellic Acid Extract Distillation Vacuum Fractional Distillation CrudeExtract->Distillation Removes volatile & non-volatile impurities Chromatography Column Chromatography Distillation->Chromatography Partially purified product PureProduct High-Purity Citronellic Acid Chromatography->PureProduct Separates structurally similar compounds

Caption: A multi-step purification workflow for citronellic acid.

Problem 2: Degradation of Citronellic Acid During Purification

Scenario: You observe the appearance of new, unexpected peaks in your analytical chromatogram after purification, suggesting that your target compound is degrading.

Probable Causes & Solutions:

  • Thermal Degradation During Distillation: Prolonged exposure to high temperatures, even under vacuum, can cause degradation of terpenoids.

    • Solution: Use the lowest possible pressure to reduce the boiling point of citronellic acid. Ensure the heating mantle temperature is only slightly above the boiling point to avoid overheating. A short-path distillation apparatus can minimize the residence time at high temperatures.

  • Acid-Catalyzed Isomerization or Degradation on Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive compounds.[18]

    • Solution: Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed into the eluent. Alternatively, use a different stationary phase like neutral alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).[18]

Problem 3: Poor Yield After Liquid-Liquid Extraction

Scenario: After performing a base extraction to isolate citronellic acid, followed by acidification and back-extraction, the final yield is significantly lower than expected.

Probable Causes & Solutions:

  • Incomplete Extraction into the Aqueous Phase: The basic solution may not have been sufficient to deprotonate all the citronellic acid.

    • Solution: Ensure the pH of the aqueous phase is sufficiently high (at least 2 pH units above the pKa of citronellic acid) to ensure complete deprotonation. Perform multiple extractions with the basic solution to maximize the transfer of the citronellate salt into the aqueous layer.[12][13]

  • Incomplete Precipitation or Back-Extraction: Upon acidification, the citronellic acid may not have fully precipitated or been extracted back into the organic solvent.

    • Solution: After acidification, ensure the pH is sufficiently low (at least 2 pH units below the pKa of citronellic acid). If the citronellic acid oils out instead of precipitating, perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to recover it from the aqueous phase.[13]

  • Emulsion Formation: Emulsions can form at the interface between the organic and aqueous layers, trapping some of your product.

    • Solution: To break up emulsions, you can try adding a small amount of brine (saturated NaCl solution), gently swirling the separatory funnel, or passing the mixture through a bed of Celite.

Liquid-Liquid Extraction Workflow for Citronellic Acid

LLE_Workflow Start Crude Extract in Organic Solvent AddBase Add Aqueous Base (e.g., NaHCO3) Start->AddBase Separate1 Separate Layers AddBase->Separate1 Organic1 Organic Layer: Neutral & Basic Impurities Separate1->Organic1 Discard Aqueous1 Aqueous Layer: Citronellate Salt Separate1->Aqueous1 AddAcid Acidify Aqueous Layer (e.g., HCl) Aqueous1->AddAcid Extract Extract with Organic Solvent AddAcid->Extract Separate2 Separate Layers Extract->Separate2 Aqueous2 Aqueous Layer: Salts Separate2->Aqueous2 Discard Organic2 Organic Layer: Purified Citronellic Acid Separate2->Organic2

Caption: A schematic of the liquid-liquid extraction process.

III. Analytical Characterization of Impurities

Accurate identification and quantification of impurities are paramount for quality control.[19]

Recommended Analytical Techniques
TechniquePrincipleApplication for Citronellic Acid
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis for identification.[5]Ideal for identifying and quantifying volatile impurities like other terpenoids and residual solvents.[6][20]
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a stationary phase (e.g., silica, C18) and a liquid mobile phase.[5][20]Useful for analyzing less volatile impurities and for purity assessment. Can be coupled with UV or MS detectors.[11][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure of compounds.Essential for the structural elucidation of unknown impurities.[6][21]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies functional groups present in a molecule based on the absorption of infrared radiation.[5]Can confirm the presence of the carboxylic acid group in citronellic acid and help identify impurities with different functional groups.[21]

IV. References

  • Buchi.com. Purification of Terpenoids. --INVALID-LINK--

  • Fisher, D., & Sutherland, I. A. (2012). Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed. Phytochemical Analysis, 23(5), 487-505. --INVALID-LINK--

  • IIP Series. EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES FROM PLANT SOURCES. --INVALID-LINK--

  • Ye, H., Chen, G., & Ito, Y. (2012). Isolation and purification of terpenoids from Celastrus aculeatus Merr. by high-speed counter-current chromatography. African Journal of Pharmacy and Pharmacology, 6(12), 896-901. --INVALID-LINK--

  • Slideshare. 3.isolation and separation of terenoids. --INVALID-LINK--

  • Nayak, B., Dahm, V. V., & Dahm, K. D. (2022). Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes. Foods, 11(15), 2219. --INVALID-LINK--

  • Tiei Extraction. Purification Of Citric Acid By Solvent Extraction. --INVALID-LINK--

  • Eden, W. A., et al. (2018). Separation Process of Citronellal and Rhodinol from Citronella Oil using Vacuum Fractionations at Pilot Plant Scale. SciTePress. --INVALID-LINK--

  • Tiei Extraction. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. --INVALID-LINK--

  • Semantic Scholar. Comparison of the separation process of crude citronella oil using vacuum fractionation distillation on a pilot plant scale and. --INVALID-LINK--

  • Wulandari, C., Widayat, W., & Prasetya, A. (2021). Comparison of the separation process of crude citronella oil using vacuum fractionation distillation on a pilot plant scale and laboratory scale. ResearchGate. --INVALID-LINK--

  • ResearchGate. Fractional Distillation Mechanisms of Java Citronella Oil to produce Citronellal, Rhodinol, Citronellol, Geraniol, and p-menthane-3,4-diol Oils. --INVALID-LINK--

  • Sulaswatty, A., et al. (2018). Fractional distillation and distributional analysis of components within fractions on lime oil (Citrus hystrix DC.). The Pan African Medical Journal, 30, 263. --INVALID-LINK--

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References

Technical Support Center: Scaling Up the Production of (S)-(-)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-(-)-Citronellic acid is a valuable chiral monoterpenoid carboxylic acid used as a building block in the synthesis of pharmaceuticals and as a component in high-value fragrances.[1] Its biological activity is intrinsically linked to its stereochemistry, making the production of the (S)-enantiomer with high purity a critical objective. While laboratory-scale synthesis can be straightforward, scaling up production presents significant challenges related to reaction efficiency, catalyst stability, product inhibition, and downstream processing.

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this compound production. It offers a structured troubleshooting guide and answers to frequently asked questions, grounded in established scientific principles and field-proven insights. The focus will be on the biocatalytic oxidation of (S)-(-)-citronellal, a common and stereoselective pathway.

Section 1: The Scale-Up Workflow: From Bench to Bioreactor

The transition from a small-scale laboratory reaction to a pilot or industrial-scale bioprocess requires careful consideration of multiple interconnected stages. Each step must be optimized to ensure consistent yield, purity, and economic viability. The typical workflow involves moving from initial enzyme/catalyst selection and optimization to controlled bioreactor conditions, followed by robust downstream processing to isolate the final product.

Scale_Up_Workflow cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing lab_scale 1. Lab-Scale R&D (Enzyme/Strain Selection, Initial Optimization) media_prep 2. Media & Substrate Preparation (Sterilization, pH Adjustment) lab_scale->media_prep reaction 4. Controlled Bioreaction (pH, Temp, DO Control, Fed-Batch Strategy) bioreactor_setup 3. Bioreactor Setup (Inoculation, Parameter Setting) media_prep->bioreactor_setup clarification 5. Broth Clarification (Cell Removal via Centrifugation/Filtration) bioreactor_setup->reaction reaction->clarification extraction 6. Product Extraction (Liquid-Liquid Extraction) clarification->extraction purification 7. Purification (Distillation/Chromatography) extraction->purification qc 8. Final QC Analysis (Purity, Chiral Excess) purification->qc

Caption: High-level workflow for scaling up biocatalytic this compound production.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up process, organized by the stage of production.

Biotransformation/Reaction Phase

Q1: My conversion of (S)-citronellal to (S)-citronellic acid is stalling or incomplete, even with extended reaction times. What are the likely causes?

A1: This is a common scale-up challenge. The root cause often lies in one of the following areas:

  • Potential Cause 1: Product or Substrate Inhibition. High concentrations of the aldehyde substrate (citronellal) or the carboxylic acid product can inhibit the activity of the dehydrogenase or oxidase enzymes responsible for the conversion.[2][3] At scale, localized concentration gradients can exacerbate this issue.

    • Solution: Implement a fed-batch or continuous-feed strategy for the (S)-citronellal substrate. This maintains the substrate concentration at a low, non-inhibitory level while allowing the total product titer to accumulate over time. For product inhibition, consider in situ product recovery (ISPR) methods, such as integrating liquid-liquid extraction, to continuously remove citronellic acid from the aqueous phase.[4][5]

  • Potential Cause 2: Poor Mass Transfer (Oxygen Limitation). The oxidation of an aldehyde to a carboxylic acid often requires molecular oxygen. In large bioreactors, ensuring adequate dissolved oxygen (DO) throughout the vessel is critical. If the oxygen uptake rate (OUR) of the biocatalyst (e.g., whole cells) exceeds the oxygen transfer rate (OTR) of the bioreactor, the reaction will become oxygen-limited.

    • Solution: Increase the agitation speed and/or the aeration rate (vvm, vessel volumes per minute) to improve the OTR. Use DO probes to monitor levels in real-time and establish a control loop to maintain DO above a critical threshold (e.g., >20% saturation). In some cases, enriching the inlet gas with pure oxygen can be beneficial.[6]

  • Potential Cause 3: pH Drift. The production of a carboxylic acid will inherently cause the pH of the medium to drop. Most enzymes have a narrow optimal pH range for activity. A significant decrease in pH can drastically slow down or halt the enzymatic reaction.

    • Solution: Implement automated pH control. Use a pH probe connected to a controller that automatically adds a base (e.g., NaOH, KOH) to maintain the pH at the predetermined optimum for your specific enzyme. For a 2L scale-up, this is non-negotiable.[6]

Troubleshooting_Yield start Low Conversion Yield check_inhibition Is Substrate/Product Inhibition Likely? start->check_inhibition check_do Is Dissolved Oxygen (DO) Below Critical Level? check_inhibition->check_do No sol_inhibition Implement Fed-Batch Strategy or In-Situ Product Recovery check_inhibition->sol_inhibition Yes check_ph Has pH Dropped Significantly? check_do->check_ph No sol_do Increase Agitation/Aeration Monitor with DO Probe check_do->sol_do Yes sol_ph Implement Automated pH Control System check_ph->sol_ph Yes

Caption: Decision tree for troubleshooting low conversion yield.

Downstream Processing & Purification

Q2: I'm experiencing low recovery yields during the liquid-liquid extraction (LLE) of citronellic acid from the fermentation broth. How can I improve this?

A2: Low recovery during LLE is often a multifactorial issue related to the complex nature of the biotransformation broth.

  • Potential Cause 1: Incorrect pH. The extraction efficiency of a carboxylic acid into an organic solvent is highly dependent on its protonation state. Citronellic acid must be in its protonated (acid) form (R-COOH), not its deprotonated (salt) form (R-COO-), to be soluble in the organic phase.

    • Solution: Before extraction, acidify the clarified broth to a pH at least 1.5-2 units below the pKa of citronellic acid (~4.8). This ensures >99% of the product is in the protonated, extractable form.

  • Potential Cause 2: Emulsion Formation. Fermentation broths contain proteins, surfactants, and cell debris that can act as emulsifying agents, preventing clean phase separation between the aqueous broth and the organic solvent.

    • Solution: Ensure the clarification step (centrifugation and/or microfiltration) is highly effective at removing cells and macromolecules.[7] During extraction, use lower-energy mixing (e.g., slow paddle mixing vs. high-shear mixing) to minimize emulsion formation. A de-emulsifying agent can be added, or a centrifugation step can be used to break stubborn emulsions.

  • Potential Cause 3: Inappropriate Solvent Choice. The partition coefficient of citronellic acid varies significantly between different organic solvents.

    • Solution: Select a solvent with a high affinity for citronellic acid and low miscibility with water (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), or oleyl alcohol).[8] Perform small-scale shake-flask experiments to compare the extraction efficiency of several candidate solvents before scaling up.

Table 1: Influence of pH on Theoretical Extraction Efficiency

pH of Aqueous Phase % Citronellic Acid Protonated (R-COOH) Expected Extraction Efficiency
7.0 < 1% Very Poor
5.0 ~38% Poor
4.0 ~86% Moderate
3.0 ~98% Good
2.5 >99% Excellent

Note: Data is illustrative, based on the Henderson-Hasselbalch equation for a pKa of ~4.8.

Final Product Quality Control

Q3: My final product shows good chemical purity by GC/HPLC, but the enantiomeric excess (e.e.) is lower than expected. What could be the cause?

A3: A loss of stereochemical integrity can happen at several stages.

  • Potential Cause 1: Racemization of the Substrate. The starting material, (S)-(-)-citronellal, may undergo base-catalyzed racemization to (R)-(+)-citronellal, especially if the reaction is held at a high pH for extended periods before the enzyme can act on it. Oxidation of the (R)-enantiomer would lead to (R)-citronellic acid, lowering the overall e.e.

    • Solution: Ensure the starting material is of high enantiomeric purity. Keep the pH of the reaction medium at the optimal level for the enzyme, avoiding unnecessarily high pH values.

  • Potential Cause 2: Non-selective Side Reactions. Undesired chemical (non-enzymatic) oxidation of the aldehyde can occur, which is typically not stereoselective. This can be promoted by high temperatures or the presence of certain metal ions.

    • Solution: Operate the biotransformation at the optimal (and typically mild) temperature for the enzyme. Use high-purity media components to avoid catalytic metal contaminants.

  • Potential Cause 3: Inaccurate Analytical Method. Chiral analysis is a specialized technique. An unoptimized chromatography method may not fully resolve the two enantiomers, leading to inaccurate integration and a falsely low e.e. value.[9][10]

    • Solution: Validate your chiral HPLC or GC method. Ensure baseline separation of the (S) and (R) enantiomer peaks. Run a racemic standard of citronellic acid to confirm that the method separates it into two equal peaks. Use a suitable chiral stationary phase (CSP) column designed for separating organic acids.[][12]

Section 3: Frequently Asked Questions (FAQs)

Q: What is a typical starting concentration for (S)-citronellal in a scaled-up fed-batch process? A: In a fed-batch system, the goal is to maintain a low steady-state concentration in the bioreactor, often in the range of 1-5 g/L, to avoid substrate inhibition. The feed solution itself can be highly concentrated and is added at a controlled rate based on real-time monitoring of substrate consumption (e.g., via offline HPLC analysis) or other process parameters like oxygen uptake.

Q: What type of bioreactor is best suited for this process? A: A standard stirred-tank reactor (STR) is well-suited for this application. It provides good mixing and aeration, which are critical for overcoming mass transfer limitations. The key is to have a robust control system for pH, temperature, and dissolved oxygen.

Q: How do I remove the biocatalyst (whole cells or enzyme) before extraction? A: For whole-cell biocatalysts, a combination of centrifugation followed by microfiltration (e.g., using a 0.22 µm filter) is a standard and effective method. This two-step process removes the bulk of the biomass and then clarifies the broth of any remaining cells and large debris, which is crucial for preventing emulsions in the subsequent extraction step.

Q: Are there alternatives to liquid-liquid extraction for purification? A: Yes, while LLE is common, other techniques can be employed. Adsorption onto hydrophobic resins followed by solvent elution is one option. For concentration, high-pressure reverse osmosis has been explored for other carboxylic acids and could be applicable.[4][5] Final polishing steps might involve distillation or preparative chromatography depending on the required purity.

Section 4: Key Experimental Protocols

Protocol 1: Bench-Scale (2L) Fed-Batch Biotransformation
  • Bioreactor Preparation: Prepare and sterilize a 2L stirred-tank bioreactor containing 1.2 L of appropriate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • Parameter Setup: Calibrate pH and DO probes. Set the temperature to the enzyme's optimum (e.g., 30°C). Set an initial agitation of 300 rpm and an aeration rate of 1.0 vvm.

  • Biocatalyst Addition: Add the whole-cell biocatalyst or immobilized enzyme to the reactor.

  • Initial Substrate Charge: Add an initial dose of (S)-(-)-citronellal to achieve a concentration of 2 g/L.

  • Fed-Batch Operation: Prepare a sterile feed solution of 200 g/L (S)-(-)-citronellal. Start the feed pump at a pre-determined low rate (e.g., 2 mL/hr) once the initial substrate is consumed (as determined by offline GC/HPLC analysis).

  • Process Control: Maintain pH at 7.5 via automated addition of 2M NaOH. Maintain DO above 20% by creating a control loop that increases agitation speed as DO drops.

  • Monitoring: Take samples every 2-4 hours to measure substrate consumption and product formation via a validated HPLC or GC method.

  • Termination: Stop the reaction after 24-48 hours or when the reaction rate plateaus.

Protocol 2: Product Recovery and Purification
  • Cell Removal: Harvest the entire bioreactor broth (approx. 1.5 L). Centrifuge at 8,000 x g for 20 minutes to pellet the cells.

  • Clarification: Filter the supernatant through a 0.22 µm filter to obtain a particle-free aqueous solution containing the sodium citronellate salt.

  • Acidification: Transfer the clarified solution to a separation funnel or suitable vessel. Slowly add 6M HCl while stirring to lower the pH to ~2.5.

  • Extraction: Add an equal volume of ethyl acetate to the acidified broth. Mix gently for 15 minutes. Allow the phases to separate for 30 minutes.

  • Phase Separation: Drain and collect the lower aqueous phase. Collect the upper organic phase, which contains the citronellic acid. Repeat the extraction on the aqueous phase with fresh ethyl acetate to maximize recovery.

  • Drying & Concentration: Combine the organic extracts. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Final Analysis: Analyze the final product for chemical purity (GC/HPLC) and enantiomeric excess (chiral GC/HPLC).

References

Technical Support Center: Derivatization of (S)-(-)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of (S)-(-)-Citronellic Acid. As a Senior Application Scientist, I have designed this guide to address the common challenges and questions that researchers, scientists, and drug development professionals encounter. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your experiments.

Troubleshooting Guide: Common Pitfalls & Solutions

This section addresses specific issues you may encounter during the derivatization of this compound in a direct question-and-answer format.

Esterification Reactions
Q1: My Fischer esterification of citronellic acid is giving very low yields. What's going wrong?

A1: Low yields in Fischer esterification are a classic problem rooted in chemical equilibrium. The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[1] To achieve high yields, you must shift the equilibrium towards the product side.

Potential Causes & Solutions:

  • Equilibrium Not Disrupted: The accumulation of water, a byproduct, can drive the reaction backward, hydrolyzing your newly formed ester.

    • Solution 1: Use Excess Alcohol. The alcohol is often the solvent, so using it in a large excess (e.g., 5 to 20-fold molar excess) can effectively push the equilibrium forward.[1][2]

    • Solution 2: Water Removal. Employ a Dean-Stark apparatus with a suitable solvent (like toluene) to azeotropically remove water as it is formed. This is a highly effective method for driving the reaction to completion.

  • Insufficient Catalysis: While citronellic acid can self-catalyze the reaction at high temperatures, this is often slow and can lead to side reactions.[2][3]

    • Solution: Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2] For sensitive substrates, solid acid catalysts like macroporous ion-exchange resins (e.g., Amberlyst-15) are excellent alternatives that simplify workup and minimize corrosive side reactions.[2][4]

  • Sub-optimal Temperature: Reaction rates are temperature-dependent.

    • Solution: Ensure the reaction is conducted at a suitable temperature, typically at the reflux temperature of the alcohol being used. However, be aware that excessively high temperatures (>120°C) can promote side reactions.[4]

Q2: I'm observing an unexpected byproduct in my acid-catalyzed esterification. It appears to be a cyclic compound. What is it and how can I prevent it?

A2: The most likely culprit is an intramolecular cyclization, resulting in the formation of a lactone (a cyclic ester). This is a well-known side reaction for molecules like citronellal (the aldehyde precursor to citronellic acid), which readily cyclizes under acidic conditions in a process called the Prins reaction.[5][6]

Mechanism of Side Reaction: Under strong acidic conditions, the double bond in the citronellic acid backbone can be protonated. This generates a tertiary carbocation, which is then susceptible to intramolecular nucleophilic attack by the carboxylic acid's carbonyl oxygen. Subsequent rearrangement and loss of a proton yield a stable six-membered ring lactone.

Prevention Strategies:

  • Milder Reaction Conditions: Avoid harsh acidic conditions. Use a milder catalyst, such as an ion-exchange resin, or consider non-acidic derivatization methods.[2]

  • Protect the Double Bond: If the reaction conditions must be harsh, you could temporarily protect the double bond, though this adds steps to the synthesis.

  • Alternative Derivatization Methods: Switch to a method that does not employ strong acids. For example, use an alkyl halide with a non-acidic base or employ a coupling agent.

Diagram: Competing Reaction Pathways

cluster_main Reaction Pathways for this compound under Acidic Conditions cluster_desired Desired Pathway cluster_undesired Undesired Pathway CA This compound Acid H+ Catalyst + Alcohol (ROH) CA->Acid Ester Citronellate Ester (Desired Product) Acid->Ester Esterification Lactone Lactone Byproduct (via Intramolecular Cyclization) Acid->Lactone Cyclization

Caption: Competing pathways in acid-catalyzed derivatization.

Amidation Reactions
Q3: I'm trying to synthesize a citronellic acid amide, but the reaction is not working. Why is direct condensation with an amine so difficult?

A3: The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under standard conditions. The acidic proton of the carboxylic acid will simply perform an acid-base reaction with the basic amine, forming a stable and unreactive ammonium carboxylate salt. To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group.

Solutions for Effective Amide Synthesis:

  • Acid Activation: The most common strategy is to "activate" the carboxylic acid.

    • Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid into a highly reactive acyl chloride intermediate. The acyl chloride then readily reacts with the amine in a one-pot synthesis to form the amide in excellent yields.[7] This method is robust and works even with sterically hindered amines.[7]

    • Titanium Tetrachloride (TiCl₄): TiCl₄ can mediate the direct condensation of carboxylic acids and amines, providing moderate to excellent yields.[8] The reaction is typically performed in a base like pyridine.[8]

  • Coupling Reagents: A vast array of coupling reagents (e.g., DCC, EDC, HATU) are available that activate the carboxylic acid in situ, allowing it to react with the amine under milder conditions. These are standard in peptide synthesis and are very effective, though they can be more expensive.

Troubleshooting Workflow for Amidation

start Start: Synthesize Citronellic Acid Amide check_method Is the reaction a direct condensation of acid + amine? start->check_method salt_formation Problem: Acid-base reaction forms an unreactive salt. check_method->salt_formation Yes activate Solution: Activate the carboxylic acid. check_method->activate No, using activator salt_formation->activate method1 Method 1: Convert to Acyl Chloride (e.g., with SOCl₂) activate->method1 method2 Method 2: Use a Coupling Reagent (e.g., DCC, EDC) activate->method2 method3 Method 3: Use a Mediator (e.g., TiCl₄) activate->method3 react_amine React activated intermediate with amine method1->react_amine method2->react_amine method3->react_amine product Amide Product react_amine->product

Caption: Decision workflow for successful amide synthesis.

Derivatization for GC Analysis
Q4: My citronellic acid peaks are tailing and broad during GC analysis. What derivatization method should I use?

A4: The peak tailing you are observing is a classic sign of a polar analyte interacting with the GC system.[9] The active hydrogen on the carboxylic acid group leads to high polarity and low volatility, which are unsuitable for GC analysis.[9][10] Derivatization is necessary to make the molecule more "GC-amenable."

Recommended Method: Silylation

Silylation is the most common and effective method for derivatizing carboxylic acids for GC analysis.[11] It replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, which dramatically increases volatility and reduces peak tailing.[12]

ReagentDescriptionCatalystNotes
BSTFA N,O-Bis(trimethylsilyl)trifluoroacetamideOften not neededVery common and effective. Byproducts are volatile and do not interfere with chromatography.
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamideNot neededThe most volatile TMS-amide available; its byproducts are also highly volatile.[10]
BSTFA + TMCS BSTFA with 1-10% TrimethylchlorosilaneTMCS is the catalystThe addition of TMCS increases the reactivity of the reagent, making it suitable for hindered or less reactive acids.[11]

General Consideration: The ease of silylation follows the order: alcohol > phenol > carboxylic acid > amine > amide. While carboxylic acids are readily derivatized, optimizing reaction time and temperature may be required for complete conversion.

Frequently Asked Questions (FAQs)

Q: Why is derivatization of this compound necessary? A: Derivatization serves several key purposes:

  • To Enable Analysis: As discussed, it increases volatility and thermal stability for techniques like Gas Chromatography (GC).[11]

  • To Synthesize New Molecules: It is a primary method for creating new chemical entities, such as esters and amides, which may have unique properties for applications in flavors, fragrances, or pharmaceuticals.[13][14]

  • To Act as a Protecting Group: The carboxylic acid can be converted into an ester to protect it from reacting in subsequent synthetic steps.[15][16] The choice of ester (e.g., methyl vs. tert-butyl) depends on the specific conditions required for its eventual removal.[15]

Q: What are the most common derivatives of this compound? A: The most common derivatives are esters and amides.

  • Esters (e.g., Ethyl Citronellate, Methyl Citronellate): These are frequently synthesized for use in the flavor and fragrance industry.[13]

  • Amides: These are synthesized to explore biological activity or to incorporate the citronellyl moiety into larger molecules like peptides or polymers.[17]

Q: How do I choose the right derivatization reagent? A: The choice depends entirely on your goal:

  • For GC Analysis: Use a silylating reagent like BSTFA or MSTFA.[11]

  • For Synthesis of Esters: Use the desired alcohol (e.g., ethanol, methanol) with an acid catalyst for Fischer esterification.[1]

  • For Synthesis of Amides: Use an activating agent like thionyl chloride (SOCl₂) followed by the desired amine.[7]

Q: What analytical techniques are best for characterizing my citronellic acid derivatives? A: A combination of techniques is recommended for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of your derivative.[18][19]

  • Mass Spectrometry (MS): GC-MS is excellent for confirming the mass of volatile derivatives and assessing purity.[20] Electrospray ionization (ESI-MS) can be used for less volatile derivatives.

  • Infrared Spectroscopy (FTIR): Useful for confirming the functional group transformation, e.g., the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the new ester or amide.[20]

Experimental Protocols

Disclaimer: These protocols are intended as a guide. All laboratory work should be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment.

Protocol 1: Fischer Esterification to Synthesize Ethyl (S)-(-)-Citronellate

This protocol uses an excess of ethanol to drive the reaction to completion.

Materials:

  • This compound (1 eq)

  • Absolute Ethanol (20 eq, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~2-3 drops as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, heating mantle, separatory funnel

Procedure:

  • Combine this compound and absolute ethanol in a round-bottom flask.

  • Carefully add 2-3 drops of concentrated sulfuric acid to the mixture.

  • Attach a condenser and heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl citronellate.

  • Purify the product via column chromatography if necessary.

Protocol 2: One-Pot Amide Synthesis using Thionyl Chloride

This protocol converts the acid to an acyl chloride in situ before reaction with an amine.[7]

Materials:

  • This compound (1 eq)

  • Thionyl chloride (SOCl₂, 1.2 eq)

  • Desired amine (e.g., benzylamine, 2.5 eq)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Triethylamine (optional, as an acid scavenger)

  • Round-bottom flask, condenser, dropping funnel, ice bath

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride dropwise to the solution.

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until the conversion to the acyl chloride is complete (can be monitored by IR).

  • In a separate flask, dissolve the amine in anhydrous DCM.

  • Cool the acyl chloride solution back down in an ice bath and slowly add the amine solution via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours or until completion (monitor by TLC).

  • Quench the reaction by slowly adding water or 1M HCl.

  • Extract the product with DCM, wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. Purify the resulting amide by column chromatography or recrystallization.

References

Validation & Comparative

A Comparative Guide to the Synthesis of (S)-(-)-Citronellic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

(S)-(-)-Citronellic acid, a chiral monoterpenoid, is a valuable building block in the synthesis of various natural products and pharmaceutical intermediates. Its specific stereochemistry is crucial for the biological activity of the target molecules. This guide provides an in-depth comparison of the most relevant synthetic routes to enantiomerically pure this compound, offering insights into the underlying chemical principles and practical considerations for laboratory and industrial applications.

Chemo-Catalytic Oxidation of (S)-(-)-Citronellal

A common and direct approach to this compound is the oxidation of the corresponding aldehyde, (S)-(-)-Citronellal. This method's success hinges on the selection of an oxidizing agent that is chemoselective for the aldehyde functional group, preserving the stereocenter and the olefin.

Gold-Catalyzed Aerobic Oxidation

Scientific Principle: This method employs gold nanoparticles supported on a metal oxide as a heterogeneous catalyst to activate molecular oxygen for the selective oxidation of the aldehyde. The reaction is typically performed in an aqueous medium at elevated temperatures and a basic pH. The basic conditions are crucial to deprotonate the intermediate gem-diol, facilitating the oxidation and suppressing side reactions like the epoxidation of the double bond.

Experimental Data Summary:

ParameterValueReference
Starting Material(S)-(-)-Citronellal[1]
OxidantMolecular Oxygen (O₂)[1]
CatalystGold nanoparticles on Al₂O₃ or TiO₂[1]
Temperature60-90 °C[1]
pH9-12[1]
Yield>90%[1]
Enantiomeric PurityHigh (retention of configuration)Assumed

Experimental Protocol: Representative Gold-Catalyzed Oxidation

  • A solution of (S)-(-)-Citronellal is prepared in an aqueous buffer solution with a pH of 12.

  • The gold-on-metal-oxide catalyst is added to the solution.

  • The reaction mixture is heated to 80°C with vigorous stirring.

  • Molecular oxygen is bubbled through the mixture at a controlled flow rate.

  • The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or TLC).

  • Upon completion, the catalyst is removed by filtration.

  • The aqueous solution is acidified to precipitate the this compound, which is then extracted with an organic solvent.

  • The organic extracts are dried and the solvent is removed under reduced pressure to yield the final product.

Causality Behind Experimental Choices:

  • Gold Nanoparticles: Provide a high surface area for the catalytic activation of oxygen.

  • Alkaline pH: Suppresses radical-initiated side reactions at the C=C double bond, which are more prevalent at lower pH values[1].

  • Elevated Temperature: Increases the reaction rate to achieve a reasonable conversion in a practical timeframe.

Logical Flow of Gold-Catalyzed Oxidation:

Citronellal (S)-Citronellal GemDiol Gem-diol intermediate Citronellal->GemDiol H₂O/OH⁻ Citronellate (S)-Citronellate GemDiol->Citronellate Au catalyst, O₂ CitronellicAcid (S)-Citronellic Acid Citronellate->CitronellicAcid H₃O⁺ workup

Caption: Gold-catalyzed oxidation of (S)-Citronellal.

Pinnick Oxidation

Scientific Principle: The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant under mildly acidic conditions.[2][3] The active oxidant is chlorous acid (HClO₂), which is generated in situ. A key feature of this reaction is the inclusion of a scavenger, such as 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to undesired side reactions.[2][4] This method is renowned for its high functional group tolerance.[2]

Experimental Data Summary:

ParameterValueReference
Starting Material(S)-(-)-Citronellal[2][4]
OxidantSodium Chlorite (NaClO₂)[2][4]
BufferSodium Dihydrogen Phosphate (NaH₂PO₄)[4]
Scavenger2-Methyl-2-butene[4]
Solventt-BuOH/H₂O[4]
YieldHigh (typically >90%)[4]
Enantiomeric PurityHigh (retention of configuration)Assumed

Experimental Protocol: Representative Pinnick Oxidation

  • (S)-(-)-Citronellal is dissolved in a mixture of tert-butanol and water.

  • 2-Methyl-2-butene is added as a scavenger.

  • Sodium dihydrogen phosphate monohydrate is added, followed by the portion-wise addition of sodium chlorite at 0°C.

  • The reaction mixture is stirred at 0°C and allowed to warm to room temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

Causality Behind Experimental Choices:

  • Sodium Chlorite: A mild and selective oxidizing agent for aldehydes.

  • NaH₂PO₄: Acts as a buffer to maintain a mildly acidic pH, which is optimal for the formation of the active oxidant, chlorous acid.

  • 2-Methyl-2-butene: Its electron-rich double bond readily reacts with the electrophilic HOCl byproduct, preventing it from reacting with the starting material or product.[4]

  • t-BuOH/H₂O Solvent System: Solubilizes both the organic substrate and the inorganic reagents.

Logical Flow of Pinnick Oxidation:

Citronellal (S)-Citronellal ChloriteAdduct Chlorite Adduct Citronellal->ChloriteAdduct HClO₂ (from NaClO₂ + NaH₂PO₄) CitronellicAcid (S)-Citronellic Acid + HOCl ChloriteAdduct->CitronellicAcid Pericyclic Fragmentation QuenchedHOCl Quenched HOCl CitronellicAcid->QuenchedHOCl 2-methyl-2-butene

Caption: Pinnick oxidation of (S)-Citronellal.

Biocatalytic Routes

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. For the synthesis of this compound, this primarily involves the use of whole-cell microorganisms or isolated enzymes.

Microbial Oxidation of Racemic Citronellol

Scientific Principle: This approach utilizes the enzymatic machinery of certain microorganisms to perform an enantioselective oxidation of a racemic mixture of citronellol. The desired (S)-enantiomer is oxidized to (S)-citronellic acid, while the (R)-enantiomer is either left unreacted or is oxidized at a much slower rate, allowing for a kinetic resolution.

Experimental Data Summary:

ParameterValueReference
Starting Material(±)-Citronellol[5]
BiocatalystHansenula saturnus IFO 0809[5]
Enantiomeric Excess (e.e.)70-85%[5]
BiocatalystHansenula anomala IFO 0147[6]
Enantiomeric Excess (e.e.)20-68%[6]
BiocatalystGeotrichum candidum JCM 01747[6]
Conversion90% (in 5 days)[6]
Optical PurityLow[6]

Experimental Protocol: Representative Microbial Oxidation

  • A culture of the selected microorganism (e.g., Hansenula saturnus) is grown in a suitable nutrient medium.

  • Racemic citronellol is added to the culture, often in an interface bioreactor with an organic solvent like decane to reduce substrate toxicity.

  • The culture is incubated under controlled conditions (temperature, agitation) for several days.

  • The progress of the reaction and the enantiomeric excess of the product are monitored by chiral GC or HPLC.

  • After the desired conversion is reached, the biomass is separated by centrifugation.

  • The supernatant is acidified, and the this compound is extracted with an organic solvent.

  • The product is purified by standard techniques.

Causality Behind Experimental Choices:

  • Whole-Cell Biocatalyst: Provides a self-contained system with all the necessary enzymes and cofactors for the oxidation reaction.

  • Interface Bioreactor: Mitigates the toxicity of the substrate to the microbial cells by creating a separate organic phase from which the substrate can gradually diffuse into the aqueous phase.[5]

  • Kinetic Resolution: The enantioselectivity of the microbial enzymes allows for the preferential conversion of one enantiomer from a racemic mixture.

Logical Flow of Microbial Oxidation:

RacemicCitronellol (±)-Citronellol MicrobialCell Microorganism (e.g., Hansenula saturnus) RacemicCitronellol->MicrobialCell SCitronellicAcid (S)-Citronellic Acid MicrobialCell->SCitronellicAcid Enantioselective Oxidation RCitronellol Unreacted (R)-Citronellol MicrobialCell->RCitronellol Kinetic Resolution

Caption: Microbial kinetic resolution of racemic citronellol.

Chemo-Enzymatic Synthesis via Asymmetric Hydrogenation

This elegant multi-step approach combines the power of asymmetric catalysis to set the stereocenter with a subsequent classical oxidation to furnish the final product.

Asymmetric Hydrogenation of Geraniol to (S)-(-)-Citronellol followed by Jones Oxidation

Scientific Principle: The first step involves the enantioselective hydrogenation of the prochiral C2=C3 double bond of geraniol using a chiral ruthenium-BINAP catalyst. This reaction proceeds with high yield and excellent enantioselectivity. The resulting (S)-(-)-Citronellol is then oxidized to this compound using a strong oxidizing agent like the Jones reagent (chromic acid in acetone).

Experimental Data Summary:

StepParameterValueReference
Asymmetric Hydrogenation Starting MaterialGeraniol
CatalystRu(OAc)₂( (S)-BINAP )
SolventMethanol
Hydrogen Pressure100 atm
Temperature20°C
Yield96%
Enantiomeric Excess (e.e.)98%
Jones Oxidation Starting Material(S)-(-)-Citronellol[6][7]
ReagentCrO₃, H₂SO₄, Acetone[6][7]
YieldHigh[7]
Enantiomeric PurityHigh (retention of configuration)Assumed

Experimental Protocol: Asymmetric Hydrogenation of Geraniol

  • A solution of geraniol in methanol is placed in a high-pressure autoclave.

  • The chiral Ru(OAc)₂( (S)-BINAP ) catalyst is added under an inert atmosphere.

  • The autoclave is sealed, purged with hydrogen, and then pressurized to 100 atm with hydrogen.

  • The reaction is stirred at 20°C for 12 hours.

  • After releasing the pressure, the solvent is removed under reduced pressure.

  • The resulting (S)-(-)-Citronellol is purified by distillation.

Experimental Protocol: Jones Oxidation of (S)-(-)-Citronellol

  • A solution of (S)-(-)-Citronellol in acetone is cooled in an ice bath.

  • Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise, maintaining the temperature below 20°C. The solution will turn from orange to green.

  • The addition is continued until the orange color persists.

  • The excess oxidant is quenched by the addition of isopropanol.

  • The mixture is filtered to remove the chromium salts.

  • The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water and brine.

  • The organic layer is dried and concentrated to yield this compound.[7]

Causality Behind Experimental Choices:

  • Ru-BINAP Catalyst: The chiral diphosphine ligand (BINAP) creates a chiral environment around the ruthenium center, directing the hydrogenation to one face of the double bond, thus leading to high enantioselectivity.

  • High Hydrogen Pressure: Increases the concentration of hydrogen in the solution, leading to a faster reaction rate.

  • Jones Reagent: A powerful and inexpensive oxidizing agent capable of converting primary alcohols to carboxylic acids.[6] The use of acetone as a solvent is standard for this reagent.[7]

Logical Flow of Chemo-Enzymatic Synthesis:

Geraniol Geraniol SCitronellol (S)-(-)-Citronellol Geraniol->SCitronellol Asymmetric Hydrogenation (Ru-(S)-BINAP, H₂) SCitronellicAcid This compound SCitronellol->SCitronellicAcid Jones Oxidation (CrO₃, H₂SO₄, Acetone)

Caption: Chemo-enzymatic route to this compound.

Comparative Analysis of Synthesis Routes

FeatureGold-Catalyzed OxidationPinnick OxidationMicrobial OxidationAsymmetric Hydrogenation + Jones Oxidation
Starting Material (S)-Citronellal(S)-Citronellal(±)-CitronellolGeraniol
Key Reagents Au catalyst, O₂NaClO₂, NaH₂PO₄, scavengerWhole-cell microorganismRu-BINAP catalyst, H₂, CrO₃
Yield >90%>90%Variable (up to 90% conversion)High (>90% over 2 steps)
Enantiomeric Purity High (retention)High (retention)Moderate (20-85% e.e.)Excellent (>98% e.e.)
Process Conditions 60-90°C, basic pH0°C to RT, mild acidAmbient temp., neutral pHHigh pressure, then strong acid
Advantages Green oxidant (O₂), heterogeneous catalystHigh functional group tolerance, mild conditionsEnvironmentally benign, uses renewable resourcesExcellent enantioselectivity, scalable
Disadvantages Requires precious metal catalystStoichiometric waste from chlorite and scavengerLower enantioselectivity, long reaction times, potential for low yieldsRequires high-pressure equipment, use of toxic chromium reagent

Conclusion

The choice of the optimal synthetic route for this compound depends on the specific requirements of the application, including scale, cost, desired enantiomeric purity, and environmental considerations.

  • For high enantiomeric purity and scalability , the asymmetric hydrogenation of geraniol followed by Jones oxidation is the most robust method, albeit with the need for specialized high-pressure equipment and the use of a toxic chromium reagent.

  • The Pinnick oxidation offers a highly reliable and versatile laboratory-scale method with excellent yields and functional group tolerance, making it a go-to choice for complex molecule synthesis.

  • Gold-catalyzed aerobic oxidation represents a greener alternative to traditional oxidation methods, utilizing a heterogeneous catalyst and molecular oxygen as the oxidant.

  • Biocatalytic routes are promising from an environmental perspective but currently suffer from lower enantioselectivity and longer reaction times. Further developments in enzyme engineering and process optimization could make this a more competitive approach in the future.

This guide provides the foundational knowledge for researchers to make informed decisions when selecting a synthetic strategy for this compound. The provided protocols and data serve as a starting point for further optimization and adaptation to specific laboratory or industrial needs.

References

A Comparative Guide to the Biological Activities of (S)-(-)- and (R)-(+)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced differences between enantiomers is paramount. Chirality can dramatically alter a molecule's pharmacological, toxicological, and metabolic profile. This guide provides a comparative analysis of the biological activities of the two enantiomers of citronellic acid: (S)-(-)-citronellic acid and (R)-(+)-citronellic acid. While direct comparative data in the scientific literature is sparse, this document synthesizes the available information, including data from precursor molecules, and presents robust, validated experimental protocols to enable researchers to generate the critical data needed for their work.

Introduction: Chirality in Citronellic Acid

Citronellic acid (3,7-dimethyl-6-octenoic acid) is a monoterpenoid found in the essential oils of various plants, including citronella grass and rose oil.[1][2] It possesses a single stereocenter at the C3 position, giving rise to two distinct enantiomers: (S)-(-) and (R)-(+).

The spatial arrangement of the methyl group at this chiral center dictates how the molecule interacts with chiral biological targets such as enzymes and receptors. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities and safety profiles.[3] Therefore, evaluating each enantiomer independently is a critical step in any research or drug development program. This guide will explore the known activities of citronellic acid and provide the methodologies required to elucidate the specific contributions of each enantiomer.

Comparative Analysis of Biological Activities

The following table summarizes the currently available information on the biological activities of (S)-(-) and (R)-(+)-citronellic acid. A significant gap exists in the literature regarding direct, quantitative comparisons.

Biological ActivityThis compound(R)-(+)-Citronellic AcidKey Insights & Data Gaps
Antimicrobial Activity Reported to possess antimicrobial properties.[4]Reported to possess antimicrobial properties.[4]A key patent confirms that both (S)- and (R)-enantiomers have excellent antimicrobial activity, particularly when combined with hinokitiol.[4] However, quantitative data (e.g., Minimum Inhibitory Concentration - MIC) from a head-to-head comparison is not available in peer-reviewed literature.
Insect Repellent Activity Data not available.Data not available.Studies on the precursor alcohol, citronellol, found that differences in repellency between its (+) and (-) enantiomers were generally small.[5] This suggests stereochemistry may not be a primary driver of repellency for this molecular scaffold, but this hypothesis requires direct testing with the carboxylic acid forms.
Anti-inflammatory Activity Data not available.Data not available.The precursor aldehyde, citronellal, has demonstrated significant anti-inflammatory and redox-protective effects, likely through inhibition of the arachidonic acid pathway.[6] The differential effects of the (S) and (R) enantiomers of citronellic acid on inflammatory mediators have not been characterized.

Experimental Protocols for Enantiomer-Specific Biological Evaluation

To address the data gaps identified above, the following detailed protocols are provided. These represent standard, validated methods for quantifying and comparing the biological activities of the citronellic acid enantiomers.

Protocol: Antifungal Susceptibility Testing by Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of each enantiomer against a common fungal pathogen, Candida albicans, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A2 methodology.

Causality and Rationale: The broth microdilution method is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a quantitative and reproducible method, essential for comparing the potency of the two enantiomers. C. albicans is selected as it is a clinically relevant yeast and is known to be susceptible to some terpenoids.[7]

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve this compound and (R)-(+)-citronellic acid in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL. Rationale: DMSO is a common solvent for water-insoluble compounds; its final concentration in the assay should be kept low (≤1%) to avoid toxicity to the fungus.

  • Fungal Inoculum Preparation:

    • Culture C. albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ cells/mL.

  • Microplate Preparation:

    • Dispense 100 µL of RPMI-1640 medium into wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of one enantiomer to the first well and perform a 2-fold serial dilution across the plate.

    • This will create a concentration gradient (e.g., from 512 µg/mL down to 1 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a positive control (fungus + medium, no compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring absorbance at 600 nm.

Diagram: Workflow for MIC Determination

MIC_Workflow prep_stock Prepare Stock Solutions (S)-(-) & (R)-(+) Citronellic Acid in DMSO serial_dilution Perform Serial Dilutions in 96-well plate prep_stock->serial_dilution prep_inoculum Prepare Fungal Inoculum (C. albicans in RPMI-1640) inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35°C, 24-48h) inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic Edema_Workflow cluster_timeline Experimental Timeline t_neg60 T = -60 min Administer Test Compounds (Vehicle, S-CA, R-CA, Indo) t_0 T = 0 min Measure Baseline Paw Volume Inject Carrageenan t_neg60->t_0 t_60 T = 60 min Measure Paw Volume t_0->t_60 t_120 T = 120 min Measure Paw Volume t_60->t_120 t_180 T = 180 min Measure Paw Volume t_120->t_180 t_240 T = 240 min Measure Paw Volume Calculate Inhibition t_180->t_240 AA_Pathway cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway phospholipids Cell Membrane Phospholipids pla2 PLA2 phospholipids->pla2 aa Arachidonic Acid (AA) pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins (e.g., PGE2) cox->pgs inflammation_pg Inflammation, Pain, Fever pgs->inflammation_pg lts Leukotrienes (e.g., LTB4) lox->lts inflammation_lt Leukocyte Migration, Edema lts->inflammation_lt ca_enantiomers (S)-(-) & (R)-(+) Citronellic Acid ca_enantiomers->cox Putative Inhibition ca_enantiomers->lox Putative Inhibition

References

spectroscopic comparison of Citronellic acid enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Spectroscopic Comparison of Citronellic Acid Enantiomers for Researchers, Scientists, and Drug Development Professionals.

Authored by a Senior Application Scientist

In the realms of fragrance, food chemistry, and pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is often the very essence of its biological activity and sensory properties. Citronellic acid, a monoterpenoid carboxylic acid, exists as two non-superimposable mirror images, the (R)-(+)- and (S)-(-)-enantiomers[1]. While possessing identical physical properties in an achiral environment, their interactions with chiral biological systems, such as olfactory receptors or metabolic enzymes, can differ significantly[2]. This guide provides an in-depth spectroscopic comparison of these enantiomers, offering a robust framework for their differentiation and characterization. We will delve into the theoretical underpinnings and practical applications of key chiroptical and spectroscopic techniques, supported by experimental data and detailed protocols.

The Imperative of Chiral Discrimination of Citronellic Acid

Citronellic acid is a valuable chiral building block in the synthesis of various natural products and active pharmaceutical ingredients[3]. The distinct olfactory profiles of its enantiomers underscore the importance of stereochemical purity in the fragrance industry[1][4]. Furthermore, in drug development, where one enantiomer may exhibit therapeutic efficacy while the other is inactive or even toxic, the ability to accurately determine the absolute configuration and enantiomeric excess is paramount. This necessity drives the continuous refinement of analytical techniques capable of exquisitely sensitive chiral discrimination.

Vibrational Circular Dichroism (VCD): A Definitive Tool for Absolute Configuration

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule[5][6]. This technique is exceptionally sensitive to the three-dimensional arrangement of atoms and is a powerful method for determining the absolute configuration of chiral molecules in solution[5][6][7].

Principle of VCD in Enantiomeric Differentiation

Enantiomers, being mirror images, produce VCD spectra that are equal in magnitude but opposite in sign. This mirror-image relationship provides an unambiguous confirmation of the enantiomeric nature of the samples. By comparing the experimental VCD spectrum of an unknown enantiomer with the theoretically predicted spectrum from quantum chemical calculations (typically using Density Functional Theory, DFT), the absolute configuration (R or S) can be definitively assigned[5][8].

Experimental Workflow for VCD Analysis

VCD_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_computational Computational Analysis cluster_analysis Data Analysis & Assignment Sample Citronellic Acid Enantiomer Dissolution Dissolve in suitable solvent (e.g., CDCl3) Sample->Dissolution VCD_Spectrometer VCD Spectrometer Dissolution->VCD_Spectrometer Measure VCD and IR spectra Comparison Compare Experimental and Predicted Spectra VCD_Spectrometer->Comparison DFT_Calc DFT Calculations (e.g., Gaussian) Spectrum_Prediction Predict VCD Spectrum for one enantiomer (e.g., R) DFT_Calc->Spectrum_Prediction Conformational_Search Conformational Search Conformational_Search->DFT_Calc Spectrum_Prediction->Comparison Assignment Assign Absolute Configuration Comparison->Assignment

Caption: Experimental workflow for determining the absolute configuration of citronellic acid enantiomers using VCD spectroscopy.

Protocol for VCD Analysis
  • Sample Preparation: Dissolve a known concentration of the citronellic acid enantiomer (e.g., 0.1 M) in a suitable deuterated solvent, such as chloroform-d (CDCl3), to minimize solvent interference in the mid-IR region.

  • Instrumentation: Utilize a VCD spectrometer, which is typically a Fourier Transform Infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.

  • Data Acquisition: Record the VCD and conventional IR absorption spectra of the sample in a suitable sample cell (e.g., a 100 µm pathlength BaF2 cell).

  • Computational Modeling: Perform a conformational search for one of the enantiomers (e.g., (R)-citronellic acid) using molecular mechanics. Optimize the geometries of the low-energy conformers and calculate their vibrational frequencies and VCD intensities using DFT at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Spectral Comparison: Generate a Boltzmann-averaged theoretical VCD spectrum from the calculated spectra of the individual conformers. Compare this predicted spectrum with the experimental VCD spectrum. A good agreement in terms of sign and relative intensity of the bands allows for the unambiguous assignment of the absolute configuration.

Electronic Circular Dichroism (ECD): A Sensitive Probe of Chiral Chromophores

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible (UV-Vis) light[9][10]. It is a highly sensitive technique for studying chiral molecules containing chromophores.

Principle of ECD in Enantiomeric Differentiation

Similar to VCD, enantiomers exhibit ECD spectra that are mirror images of each other[11]. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of atoms around the chromophore. For citronellic acid, the carboxylic acid group and the carbon-carbon double bond act as chromophores. The ECD spectrum is highly dependent on the molecular conformation, making it a valuable tool for conformational analysis in addition to absolute configuration determination[9].

Experimental Workflow for ECD Analysis

ECD_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_computational Computational Analysis cluster_analysis Data Analysis & Assignment Sample Citronellic Acid Enantiomer Dissolution Dissolve in transparent solvent (e.g., Methanol) Sample->Dissolution ECD_Spectrometer ECD Spectrometer Dissolution->ECD_Spectrometer Measure ECD and UV-Vis spectra Comparison Compare Experimental and Predicted Spectra ECD_Spectrometer->Comparison TDDFT_Calc TD-DFT Calculations Spectrum_Prediction Predict ECD Spectrum for one enantiomer (e.g., R) TDDFT_Calc->Spectrum_Prediction Conformational_Search Conformational Search Conformational_Search->TDDFT_Calc Spectrum_Prediction->Comparison Assignment Assign Absolute Configuration and assess enantiomeric purity Comparison->Assignment NMR_CSA_Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis Sample Citronellic Acid Enantiomers Mixing Mix Sample, CSA, and Solvent in NMR tube Sample->Mixing CSA Chiral Solvating Agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) CSA->Mixing Solvent Anhydrous NMR Solvent (e.g., CDCl3) Solvent->Mixing NMR_Spectrometer High-Resolution NMR Spectrometer Mixing->NMR_Spectrometer Acquire 1H or 13C NMR spectrum Signal_Splitting Observe Signal Splitting of Enantiomers NMR_Spectrometer->Signal_Splitting Integration Integrate Separated Signals Signal_Splitting->Integration Enantiomeric_Ratio Calculate Enantiomeric Ratio Integration->Enantiomeric_Ratio

References

The Significance of Enantiomeric Excess in (S)-(-)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess of (S)-(-)-Citronellic Acid

In the realm of pharmaceuticals, fragrances, and fine chemicals, the stereochemical purity of a chiral molecule is not merely a quality parameter but a critical determinant of its biological activity, efficacy, and safety. This compound, a naturally occurring monoterpenoid, is a valuable chiral building block, and the precise determination of its enantiomeric excess (ee) is paramount. This guide provides a comprehensive comparison of established analytical techniques for this purpose, offering in-depth technical insights and field-proven protocols for researchers, scientists, and drug development professionals.

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. For this compound, the desired enantiomer in many applications, ensuring high enantiomeric purity is crucial. The enantiomeric excess, defined as the absolute difference between the mole fractions of the two enantiomers, is a direct measure of this purity. An accurate and robust analytical method for determining ee is therefore indispensable for quality control, process optimization, and regulatory compliance.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess for this compound can be approached through several analytical techniques. The choice of method often depends on factors such as the required accuracy, sample throughput, available instrumentation, and the stage of research or development. Here, we compare four principal methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Optical Polarimetry.

Table 1: Comparison of Analytical Methods for Enantiomeric Excess Determination of this compound

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[1]High accuracy and precision, broad applicability, direct separation without derivatization.[2]Method development can be time-consuming, requires specialized and expensive chiral columns.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.[3][4]High resolution, suitable for volatile compounds, can be coupled with mass spectrometry (MS) for identification.[5][6]May require derivatization to increase volatility and thermal stability, not suitable for non-volatile compounds.
NMR Spectroscopy Formation of diastereomers with a chiral auxiliary, leading to distinct NMR signals.[7][8][9][10]Rapid analysis, provides structural information, can be non-destructive.[11][12]Lower sensitivity compared to chromatographic methods, may require chiral derivatizing or solvating agents.[10]
Optical Polarimetry Measurement of the rotation of plane-polarized light by a chiral compound.Simple and rapid, non-destructive.Lower accuracy and sensitivity, requires a pure sample, ee value is dependent on the specific rotation of the pure enantiomer which must be known.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often the gold standard for ee determination due to its accuracy and robustness. The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Causality of Experimental Choices: The selection of the CSP is the most critical step. For carboxylic acids like citronellic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. The mobile phase composition is optimized to achieve baseline separation of the enantiomeric peaks. A polar organic solvent like isopropanol or ethanol mixed with a non-polar solvent like hexane is a common choice. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and resolution.

Experimental Workflow: Chiral HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare this compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject sample onto Chiral HPLC column Filter->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (e.g., 210 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas of Enantiomers Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for ee determination by Chiral HPLC.

Protocol: Chiral HPLC Analysis of this compound

  • Column: Chiralpak AD-H (or equivalent polysaccharide-based chiral column).

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of citronellic acid in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. Identify the peaks corresponding to the (S) and (R) enantiomers based on the injection of a racemic standard.

  • Calculation of ee: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Chiral Gas Chromatography (GC)

For volatile compounds like citronellic acid, or its more volatile derivatives, chiral GC offers excellent resolution. The principle is similar to chiral HPLC, relying on a chiral stationary phase to separate the enantiomers.

Causality of Experimental Choices: Derivatized cyclodextrin-based capillary columns are commonly used for chiral GC separations.[3][4] To enhance the volatility and thermal stability of citronellic acid, it is often derivatized to its methyl ester. The temperature program of the GC oven is optimized to achieve baseline separation of the enantiomeric peaks in a reasonable analysis time.

Experimental Workflow: Chiral GC

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Analysis cluster_data Data Analysis Sample Prepare this compound Sample Derivatize Derivatize to Methyl Ester (e.g., with Diazomethane or TMSH) Sample->Derivatize Extract Extract with appropriate solvent Derivatize->Extract Inject Inject sample onto Chiral GC column Extract->Inject Separate Temperature Programmed Elution Inject->Separate Detect FID or MS Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas of Enantiomers Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for ee determination by Chiral GC.

Protocol: Chiral GC Analysis of this compound Methyl Ester

  • Derivatization: Convert citronellic acid to its methyl ester using a standard procedure (e.g., with trimethylsilyldiazomethane).

  • Column: Chiraldex G-TA (or equivalent cyclodextrin-based chiral column).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: 80 °C (hold for 2 min), then ramp to 150 °C at 2 °C/min.

  • Detector: Flame Ionization Detector (FID) at 270 °C.

  • Injection: 1 µL, split ratio 50:1.

  • Analysis: Inject the derivatized sample and record the chromatogram.

  • Calculation of ee: ee (%) = [ (Area(S)-ester - Area(R)-ester) / (Area(S)-ester + Area(R)-ester) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be a powerful and rapid tool for ee determination. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required. This can be either a chiral derivatizing agent (CDA) that forms a covalent bond with the analyte to create diastereomers, or a chiral solvating agent (CSA) that forms non-covalent diastereomeric complexes.[7][10]

Causality of Experimental Choices: The choice of the chiral auxiliary is key. For carboxylic acids, chiral amines or alcohols are often used as CDAs. The resulting diastereomeric amides or esters will exhibit distinct signals in the ¹H or ¹³C NMR spectrum. The chemical shift difference (Δδ) between the signals of the two diastereomers should be large enough for accurate integration. Chiral solvating agents, such as quinine or chiral alcohols, can also be used, which is a non-destructive method.

Logical Relationship: NMR Chiral Recognition

NMR_Principle cluster_reactants Reactants cluster_products Products cluster_nmr NMR Analysis Analyte Racemic Citronellic Acid ((R)-CA & (S)-CA) Diastereomers Diastereomeric Mixture ((R)-CA-(R)-CDA & (S)-CA-(R)-CDA) Analyte->Diastereomers Reaction Auxiliary Chiral Auxiliary (e.g., (R)-CDA) Auxiliary->Diastereomers Spectrum Distinct NMR Signals for each Diastereomer Diastereomers->Spectrum Integration Integration of Signals Spectrum->Integration Calculation ee Calculation Integration->Calculation

Caption: Principle of ee determination by NMR using a chiral auxiliary.

Protocol: ¹H NMR Analysis using a Chiral Derivatizing Agent

  • Derivatization: React the citronellic acid sample (approx. 10 mg) with an equimolar amount of a chiral amine, for example, (R)-1-phenylethylamine, in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) in an NMR tube with a suitable deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Analysis: Identify a well-resolved proton signal that is sensitive to the different diastereomeric environments. This is often a proton close to the newly formed amide bond or the chiral center.

  • Integration: Carefully integrate the distinct signals corresponding to the two diastereomers.

  • Calculation of ee: ee (%) = [ (Integraldiastereomer 1 - Integraldiastereomer 2) / (Integraldiastereomer 1 + Integraldiastereomer 2) ] x 100

Optical Polarimetry

This classical method relies on the ability of chiral molecules to rotate the plane of polarized light. The magnitude and direction of this rotation are characteristic of the enantiomer.

Causality of Experimental Choices: The observed optical rotation is directly proportional to the concentration of the chiral substance and the path length of the polarimeter cell. The specific rotation [α] is a standardized value for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). The enantiomeric excess can be calculated by comparing the observed specific rotation of the sample to the known specific rotation of the pure enantiomer. For this compound, the specific rotation is approximately -8° (neat, at 25°C, D-line of sodium).

Protocol: Optical Polarimetry

  • Sample Preparation: Prepare a neat sample of this compound or a solution of known concentration in a suitable solvent.

  • Measurement: Measure the optical rotation of the sample using a polarimeter at a specified wavelength (usually the sodium D-line, 589 nm) and temperature.

  • Calculation of Specific Rotation: [α]obs = α / (l x c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

  • Calculation of ee: ee (%) = ( [α]obs / [α]max ) x 100 where [α]max is the specific rotation of the enantiomerically pure substance.

Conclusion and Recommendations

The choice of the most suitable method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.

  • For high accuracy and routine quality control , Chiral HPLC is the recommended method.

  • For volatile samples or when coupling with mass spectrometry is desired , Chiral GC is an excellent alternative, although it may require derivatization.

  • For rapid screening and when structural confirmation is beneficial , NMR spectroscopy with a chiral auxiliary is a valuable tool.

  • Optical polarimetry can be used for a quick and straightforward estimation of enantiomeric purity , provided that a reliable value for the specific rotation of the pure enantiomer is available and the sample is free from other chiral impurities.

By understanding the principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of this compound in their applications.

References

Introduction: The Significance of Citronellic Acid and Its Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalytic Systems for Citronellic Acid Synthesis

Citronellic acid, a monoterpenoid and monounsaturated fatty acid (3,7-dimethyl-6-octenoic acid), is a valuable compound found in various natural sources.[1][2] Its utility spans multiple industries, serving as a flavoring agent in foods, a fragrance component in cosmetics, and a precursor in the synthesis of more complex chemicals.[3][4] In the pharmaceutical sector, it is gaining attention for its potential anti-inflammatory and antimicrobial properties, making it a target for drug development and innovative therapeutic applications.[3]

The primary and most direct route to synthesizing citronellic acid is through the selective oxidation of citronellal.[5][6] This transformation, while seemingly straightforward, presents a significant chemical challenge: the selective oxidation of the aldehyde group (-CHO) to a carboxylic acid (-COOH) without affecting the reactive carbon-carbon double bond (C=C) within the molecule's backbone. Unwanted side reactions at the C=C bond can lead to the formation of epoxides, diols, and other byproducts, reducing yield and complicating purification.

This guide provides a comparative analysis of the leading catalytic systems developed to overcome this challenge. We will explore the mechanisms, performance, and practical considerations of both heterogeneous metal-based catalysts and whole-cell biocatalysts. By examining the causality behind experimental choices and presenting supporting data, this document serves as a critical resource for researchers and process chemists aiming to optimize the synthesis of citronellic acid.

Heterogeneous Catalysis: The Efficacy of Supported Gold Nanoparticles

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of green and sustainable chemistry. The primary advantage is the ease of catalyst separation from the reaction mixture, enabling recycling and continuous processing.[7] For the selective oxidation of citronellal, supported gold nanoparticles (AuNPs) have emerged as a highly effective and well-documented solution.[5][6]

Causality and Mechanistic Insights

The success of AuNPs lies in their ability to activate the aldehyde group for oxidation by molecular oxygen—a green and atom-economical oxidant—while maintaining the integrity of the C=C bond under optimized conditions.[5][6] The crucial parameter governing this selectivity is the reaction pH.

  • At Low to Neutral pH (<9): The reaction is prone to radical-initiated side reactions. These pathways attack the electron-rich C=C bond, leading primarily to the formation of diols, likely via an epoxide intermediate. This significantly reduces the selectivity for the desired citronellic acid.[5][6]

  • At High pH (>10): The presence of a base (e.g., NaOH) is critical. It facilitates the formation of a geminal diol from the aldehyde, which is the species that adsorbs onto the gold nanoparticle surface and is subsequently oxidized. This mechanism favors the aldehyde oxidation pathway and effectively suppresses the undesired reactions at the double bond.[5][6][8]

Therefore, maintaining a highly alkaline environment (pH 11-12) is the key experimental choice to ensure high selectivity. Other influential factors include reaction temperature (typically 60-90°C) and an adequate catalyst-to-oxygen ratio to ensure the catalytic cycle proceeds efficiently.[6]

Performance and Key Data

Studies using gold nanoparticles supported on metal oxides like titania (TiO₂) or alumina (Al₂O₃) have demonstrated excellent results. With precise control of reaction conditions, it is possible to achieve greater than 90% yield of citronellic acid with complete conversion of citronellal .[5][6] This highlights the industrial viability of this catalytic system.

Biocatalysis: The Green and Highly Selective Alternative

Biocatalysis leverages the exquisite selectivity of enzymes and whole microorganisms to perform chemical transformations. This approach offers significant advantages, including operation under mild conditions (ambient temperature and pressure), exceptional selectivity, and an environmentally friendly profile.[9]

Whole-Cell Biotransformation

For citronellic acid synthesis, whole-cell biotransformation using specific strains of oxidizing bacteria has proven to be a powerful method. These microorganisms possess the necessary enzymatic machinery to convert citronellal to citronellic acid efficiently.

  • Key Microorganisms: Bacteria from the Gluconobacter genus are particularly adept at this oxidation. Research has shown that Gluconobacter cerinus can achieve a remarkable 100% conversion of citronellal into citronellic acid .[10] Similarly, Gluconobacter oxydans is also capable of performing this transformation.[10] Yeast, such as Saccharomyces cerevisiae, has also been identified as having the endogenous enzymatic capacity to oxidize citronellal to its acid form.[11]

Causality and Experimental Considerations

The high selectivity observed in biocatalytic systems is due to the specific nature of the enzymes' active sites, which are tailored to recognize and act upon the aldehyde functional group while leaving the C=C bond untouched. The process involves culturing the selected microorganism and then introducing citronellal as the substrate. The reaction proceeds in an aqueous medium under mild conditions, eliminating the need for harsh chemicals or high energy input. The main considerations for process optimization involve media composition, substrate loading, pH control of the culture, and aeration.

Comparative Data Summary: Heterogeneous vs. Biocatalytic Systems

The following table summarizes the key performance indicators and practical considerations for the leading catalytic systems for citronellic acid synthesis.

FeatureHeterogeneous CatalysisBiocatalysis
Catalyst Example Gold Nanoparticles on TiO₂/Al₂O₃Whole Cells (Gluconobacter cerinus)
Oxidant Molecular Oxygen (O₂)Ambient Air (O₂)
Key Conditions 80°C, pH 12 ~30°C, Neutral pH
Conversion >99%[5][6]100%[10]
Selectivity/Yield >90% Yield[5][6]High (Implied near 100%)
Reaction Time HoursHours to Days
Pros - Fast reaction rates- High throughput- Catalyst is reusable- Extremely high selectivity- Environmentally benign (green)- Mild reaction conditions
Cons - Requires precious metal (Gold)- Needs harsh alkaline conditions- Energy intensive (heating)- Longer reaction times- Potentially lower substrate loading- Requires sterile conditions

Visualization of Reaction Control

The choice of catalytic system and conditions directly impacts the product distribution. The following diagram illustrates the critical divergence in reaction pathways based on pH control in the heterogeneous gold-catalyzed system.

G cluster_main Heterogeneous AuNP Catalysis citronellal Citronellal acid Citronellic Acid (Desired Product) citronellal->acid pH > 10 (High Selectivity) byproducts Epoxide / Diol (Byproducts) citronellal->byproducts pH < 9 (Radical Attack on C=C) G cluster_workflow General Catalytic Synthesis Workflow start Catalyst Selection (Heterogeneous vs. Bio) prep Catalyst Preparation (Synthesis / Cell Culture) start->prep setup Reaction Setup (Reactor / Bioreactor) prep->setup execute Reaction Execution (Controlled T, P, pH, Time) setup->execute isolate Product Isolation & Purification (Filtration, Extraction) execute->isolate analyze Product Analysis (GC, NMR, HPLC) isolate->analyze end Final Product analyze->end

References

A Comparative Guide to the Efficacy of (S)-(-)-Citronellic Acid and Other Natural Antimicrobials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ongoing search for novel antimicrobial agents, natural compounds have emerged as a promising reservoir of bioactive molecules. This guide provides an in-depth, objective comparison of the antimicrobial efficacy of (S)-(-)-Citronellic acid against other well-established natural antimicrobials, including thymol, carvacrol, eugenol, and tea tree oil. The information presented is synthesized from experimental data to aid researchers and drug development professionals in their evaluation of these compounds for various applications.

Introduction to this compound

This compound is a monoterpenoid and a monounsaturated fatty acid found in plants such as Daphne odora and Eucalyptus camaldulensis.[1] It is recognized for its pleasant aroma and has applications in fragrances and flavorings.[1][2] Emerging research has also highlighted its antimicrobial properties, making it a compound of interest for further investigation in the pharmaceutical and cosmetic industries.[2]

Comparative Antimicrobial Efficacy

The effectiveness of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. A comprehensive comparison of the reported MIC values for this compound and other selected natural antimicrobials is presented below.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)

MicroorganismThis compoundThymolCarvacrolEugenolTea Tree Oil
Staphylococcus aureusNo specific data found7 - 250[3][4]15 - 399[3][5]115[6]3130 - 25000[7]
Escherichia coliNo specific data found7 - 30[3]30 - 459[3][5]-780 - 3130[7]
Candida albicans500[8][9]50 - 400[7]100 - 200[7]-6250[7]
Aspergillus niger1250 - 5000 (v/v)[10]----

Note: Data for this compound is limited in direct comparative studies. The provided MIC for Candida albicans is for citronella oil, of which citronellal is a major component, and citronellic acid is a related compound. The data for Aspergillus niger is also for citronella oil. The efficacy of these compounds can vary based on the specific microbial strain, testing methodology, and purity of the compound.

Mechanisms of Antimicrobial Action

Understanding the mechanism of action is crucial for the development of effective antimicrobial therapies. Natural antimicrobials often exert their effects through multiple mechanisms.

  • This compound and Related Compounds: The antimicrobial action of citronella oil, which contains related compounds like citronellal and geraniol, is attributed to its ability to disrupt the cell membrane and interfere with cellular processes.[10][11] It has been hypothesized that citronella oil can damage the cell wall of fungi like Aspergillus niger, penetrate the cytoplasm, and act on organelles, leading to cell death.[10]

  • Thymol and Carvacrol: These phenolic monoterpenoids, found in thyme and oregano oils, are known to disrupt the bacterial plasma membrane's lipid fraction.[7] This disruption alters the membrane's permeability, leading to the leakage of intracellular components and ultimately cell death.[7][12] The presence of hydroxyl groups in their chemical structure facilitates interaction with the microbial cell envelope.[13]

  • Eugenol: A major component of clove oil, eugenol's antimicrobial activity is largely attributed to its free hydroxyl group.[14] It can damage the cytoplasmic membrane of Gram-negative bacteria due to its hydrophobic nature, allowing it to penetrate the lipopolysaccharide layer.[14] This leads to alterations in the cell structure and leakage of intracellular contents.[14] Eugenol may also inhibit the production of bacterial virulence factors and prevent biofilm formation.[14]

  • Tea Tree Oil: The antimicrobial properties of tea tree oil are primarily attributed to its main component, terpinen-4-ol.[15][16] It is believed to disrupt the permeability barrier of microbial membranes, leading to cell death.[17] Studies have shown that tea tree oil can inhibit cellular respiration in E. coli and cause the leakage of potassium ions.[17]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized and quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism.[18]

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the antimicrobial stock solution to the first well of a row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well in the dilution series.[19]

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism on an agar plate (18-24 hours old), suspend isolated colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized inoculum to the final desired concentration for testing (typically 5 x 10⁵ CFU/mL).[20]

  • Inoculation of the Microtiter Plate:

    • Inoculate each well containing the antimicrobial dilutions with a specific volume of the standardized inoculum (e.g., 5 µL or 10 µL).[19][20]

    • Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).[18]

  • Incubation:

    • Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for a specified period (typically 18-24 hours).[21]

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[18][20]

Conclusion

This compound and its related compounds show promise as natural antimicrobial agents, particularly against fungi. However, the available data is not as extensive as that for more established natural antimicrobials like thymol, carvacrol, eugenol, and tea tree oil. These latter compounds have demonstrated broad-spectrum activity against a range of bacteria and fungi, with their mechanisms of action being relatively well-characterized.

For researchers and drug development professionals, this compound represents an area ripe for further investigation. Direct comparative studies using standardized methodologies are needed to fully elucidate its antimicrobial potential relative to other natural compounds. The exploration of synergistic effects with other antimicrobials could also be a fruitful avenue of research.

References

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of (S)-(-)-Citronellic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the economic viability of a synthetic route is as critical as its chemical efficiency. (S)-(-)-Citronellic acid, a valuable chiral building block and fragrance component, presents a classic case study in the strategic selection of a synthesis methodology.[1][2][3][4] Its single chiral center dictates that any scalable synthesis must be enantioselective, a challenge that brings both cost and complexity.[5][6][7]

This guide provides an in-depth cost-benefit analysis of two predominant methodologies for synthesizing this compound: traditional asymmetric chemical oxidation and modern whole-cell biocatalysis. We will dissect the underlying principles, experimental protocols, and economic drivers of each approach to inform your selection process for laboratory and industrial-scale production.

Methodology 1: Asymmetric Chemical Oxidation

The most direct chemical route to this compound involves the oxidation of its corresponding aldehyde, (R)-(+)-Citronellal, a naturally abundant precursor. The core principle is to employ an oxidation method that is mild enough to avoid racemization of the adjacent stereocenter.

Underlying Principle: The Pinnick Oxidation

The Pinnick oxidation is a highly effective and widely used method for converting aldehydes to carboxylic acids in the presence of other sensitive functional groups.[8] It utilizes sodium chlorite (NaClO₂) as the oxidant, buffered at a slightly acidic pH. A chlorine scavenger, typically 2-methyl-2-butene, is added to prevent the formation of reactive chlorine species that could lead to unwanted side reactions. The reaction proceeds with high chemoselectivity, making it ideal for this transformation.

Experimental Protocol: Pinnick Oxidation of (R)-(+)-Citronellal
  • Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer, under an inert atmosphere (e.g., Nitrogen).

  • Reagent Preparation: (R)-(+)-Citronellal (1.0 eq) and 2-methyl-2-butene (2.0 eq) are dissolved in tert-butanol.

  • Oxidant Solution: In a separate beaker, sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq) are dissolved in deionized water.

  • Reaction: The aqueous oxidant solution is added dropwise to the stirred solution of citronellal at room temperature, maintaining the internal temperature below 30°C.

  • Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Workup and Purification: The reaction is quenched with a saturated solution of sodium sulfite. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to yield this compound.

cluster_setup Reaction Setup cluster_process Process cluster_purification Purification Start (R)-(+)-Citronellal in t-BuOH/2-methyl-2-butene Reaction Dropwise Addition & Stirring (T < 30°C) Start->Reaction Substrate Oxidant Aqueous NaClO₂ & NaH₂PO₄ Oxidant->Reaction Oxidant Quench Quench with Sodium Sulfite Reaction->Quench Extraction Solvent Extraction Quench->Extraction Purify Chromatography/ Distillation Extraction->Purify Product This compound Purify->Product

Figure 1: Workflow for chemical synthesis via Pinnick Oxidation.

Cost-Benefit Analysis: Chemical Oxidation
MetricBenefitsCosts & Drawbacks
Speed Relatively fast reaction times (typically a few hours).Purification steps (extraction, chromatography) can be time-consuming.
Reagent Cost Oxidizing agents like sodium chlorite are inexpensive bulk chemicals.The primary cost driver is the enantiomerically pure starting material, (R)-(+)-Citronellal.
Yield Generally high chemical yields can be achieved.Yield losses can occur during multi-step workup and purification.
Scalability Well-established and straightforward to scale up with standard chemical reactors.Exothermic nature requires careful thermal management on a large scale.
Environmental High atom economy is possible.Use of organic solvents and chlorinated waste streams presents disposal challenges and costs.[9][10]
Infrastructure Requires standard chemical synthesis laboratory equipment.Requires equipment rated for handling corrosive and oxidizing materials.

Methodology 2: Whole-Cell Biocatalysis

An increasingly attractive alternative, particularly for industrial-scale production, is the use of microorganisms to perform the desired chemical transformation. This "green chemistry" approach leverages the inherent selectivity of enzymes to produce the target enantiomer.[11][12][13]

Underlying Principle: Microbial Oxidation

Certain strains of bacteria, notably from the Gluconobacter genus, possess oxidoreductase enzymes capable of converting aldehydes or alcohols into carboxylic acids with exceptional fidelity.[3] In this case, the microorganism can be used as a "whole-cell" catalyst to directly oxidize a substrate like citronellal or citronellol to this compound. The process relies on the cell's natural metabolic machinery. A patent demonstrates that Gluconobacter cerinus can convert citronellal into citronellic acid with 100% conversion.[3]

Experimental Protocol: Whole-Cell Biotransformation
  • Inoculum Preparation: A seed culture of the selected microorganism (e.g., Gluconobacter cerinus) is grown in a suitable sterile nutrient broth.

  • Fermentation/Biotransformation: The main production fermenter, containing sterile growth medium, is inoculated with the seed culture. The cells are grown under controlled conditions (temperature, pH, aeration).

  • Substrate Addition: Once the cell culture reaches a target density, the substrate (e.g., citronellal) is added. It may be fed gradually to avoid substrate toxicity.

  • Conversion: The biotransformation is allowed to proceed for an extended period (e.g., 144 hours), with samples taken periodically to monitor the conversion of the substrate and formation of the product via GC or HPLC.[3]

  • Harvesting: Once maximum conversion is achieved, the fermentation broth is harvested.

  • Downstream Processing: The cells are separated from the broth by centrifugation or filtration. The product is then extracted from the aqueous broth using a suitable solvent, followed by purification steps to isolate the this compound.

cluster_upstream Upstream Processing cluster_bioconversion Bioconversion cluster_downstream Downstream Processing Seed Seed Culture (e.g., Gluconobacter cerinus) Fermenter Inoculate Production Fermenter Seed->Fermenter Substrate Add Substrate (Citronellal) Fermenter->Substrate Incubate Incubation (Controlled T, pH, Aeration) ~144 hours Substrate->Incubate Harvest Harvest Broth Incubate->Harvest Separate Separate Cells (Centrifugation) Harvest->Separate Extract Product Extraction from Broth Separate->Extract Product This compound Extract->Product

Figure 2: Workflow for whole-cell biocatalytic synthesis.

Cost-Benefit Analysis: Biocatalysis
MetricBenefitsCosts & Drawbacks
Selectivity Extremely high enantioselectivity is typical due to enzyme specificity.Side-product formation is possible if the organism has competing metabolic pathways.
Reagent Cost Uses inexpensive media components (sugars, salts). Can utilize racemic or less pure starting materials.Biocatalyst (enzyme/cell) development and production can be a major cost component.[1][2]
Operating Conditions Mild conditions (ambient temperature/pressure, aqueous media) lead to low energy costs.Long reaction times (days) lead to low space-time yield and high capital cost for reactors.[11]
Scalability Highly scalable using standard fermentation technology.Downstream processing to isolate the product from complex broth can be difficult and costly to scale.
Environmental Considered a "green" technology; uses water as a solvent and biodegradable catalysts.Large volumes of aqueous waste are generated. Sterilization of equipment requires significant energy.
Infrastructure Requires specialized fermentation and downstream processing equipment.High upfront capital investment in bioreactors and purification systems.

Comparative Summary and Strategic Recommendation

The optimal synthesis route for this compound is highly dependent on the desired scale of production and the strategic priorities of the organization.

FeatureAsymmetric Chemical OxidationWhole-Cell Biocatalysis
Ideal Scale Lab-scale to Pilot-scalePilot-scale to Industrial-scale
Key Advantage Speed and use of standard equipmentHigh enantioselectivity and sustainability
Primary Cost Driver Cost of enantiopure starting materialCapital cost of bioreactors and long reaction times
Yield & Purity High yield, purity dependent on purificationHigh purity, yield dependent on conversion rate
Environmental Impact Moderate (solvent/reagent waste)Low (aqueous waste)
Process Complexity Low to ModerateHigh (requires microbiology expertise)
Conclusion for the Researcher and Drug Developer:
  • For rapid, lab-scale synthesis where material is needed for early-stage R&D, and high-purity (R)-(+)-Citronellal is readily available, asymmetric chemical oxidation (Pinnick) is the most logical and cost-effective choice. Its speed and simplicity allow for quick access to the target molecule.

  • For large-scale, sustainable industrial production , where long-term cost of goods and environmental impact are paramount, whole-cell biocatalysis represents the superior strategy. Despite the higher initial investment and longer development timelines, the ability to use cheaper feedstocks, operate under mild conditions, and achieve exceptional enantiopurity makes it economically compelling at scale. The future of cost-effective chiral synthesis increasingly lies in harnessing optimized biocatalytic pathways.[5][11]

References

A Tale of Two Molecules: Unraveling the Chiral Fragrance Profiles of (S)-(-)- and (R)-(+)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of fragrance chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its olfactory perception. This principle is vividly illustrated by the enantiomeric pair of citronellic acid: (S)-(-)- and (R)-(+)-3,7-dimethyloct-6-enoic acid. While possessing identical chemical formulas and connectivity, these mirror-image isomers present distinct fragrance profiles to the human olfactory system. This guide provides a comprehensive comparison of their aromatic characteristics, supported by established analytical methodologies and an exploration of the underlying principles of chiral recognition in olfaction.

Introduction: The Significance of Chirality in Aroma Perception

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with profound implications in pharmacology, toxicology, and, notably, the science of fragrance.[1] Our olfactory receptors, themselves chiral entities, often exhibit stereoselectivity, interacting differently with each enantiomer of a chiral odorant. This can result in one enantiomer being potent while the other is weak or odorless, or, as in the case of citronellic acid, each enantiomer possessing a unique and distinguishable scent. Understanding these differences is paramount for researchers, perfumers, and flavorists in the precise crafting of scents and flavors.

Citronellic acid, a monoterpenoid, is a naturally occurring compound found in the essential oils of various plants.[2][3] The racemic mixture is generally described as having a fatty, waxy, and heavy floral aroma with nuances of citronella, vegetative notes, and even a hint of tobacco. However, this broad description masks the distinct contributions of each stereoisomer.

Comparative Fragrance Profile: A Sensory Divide

(R)-(+)-Citronellic Acid , often referred to as the d-form, is a constituent of essential oils from plants like Java citronella, geranium, and lemongrass. Its fragrance profile is consistently associated with citrusy, rosy, and fruity-melon characteristics. This enantiomer is often described as having a more pleasant and fresh aroma.

(S)-(-)-Citronellic Acid , the l-form, is reportedly found in cypress oil. Its scent is generally characterized as having more green, grassy, and potentially woody notes. Some sources also describe a strong odor with a distinct lemon aroma.[1]

This divergence in scent profiles highlights the remarkable specificity of olfactory receptors. The subtle difference in the three-dimensional shape of the enantiomers leads to differential binding affinities and activation of distinct combinations of olfactory receptors, resulting in the perception of two different smells.

Table 1: Summary of Fragrance Descriptors for Citronellic Acid Enantiomers

EnantiomerAssociated Natural SourcesGeneral Fragrance Descriptors
(R)-(+)-Citronellic Acid Java citronella, geranium, lemongrassCitrus, Rosy, Fruity, Melon, Pleasant, Fresh
This compound Cypress oilGreen, Grassy, Woody, Strong Lemon Aroma
(dl)-Citronellic Acid (Racemic) Camphor oilFatty, Waxy, Heavy, Floral, Citronella, Vegetative, Tobacco

Physicochemical Properties

While their olfactory properties differ, the physicochemical properties of the enantiomers of citronellic acid are largely identical, with the exception of their interaction with polarized light.

Table 2: Physicochemical Properties of Citronellic Acid Enantiomers

PropertyThis compound(R)-(+)-Citronellic AcidRacemic Citronellic Acid
Molecular Formula C₁₀H₁₈O₂C₁₀H₁₈O₂C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol [2]170.25 g/mol 170.25 g/mol [2][4]
Appearance Colorless to pale-yellow liquidColorless liquidColorless liquid[4]
Boiling Point 115-120 °C at 0.4 mmHg119 °C at 3 mmHg257 °C[4]
Density 0.926 g/mL at 25 °C0.926 g/mL at 25 °C~0.93 g/mL[4]
Refractive Index (@ 20°C) ~1.453~1.45341.455 - 1.462[4]
Optical Rotation [α]²⁵/D -8°, neat[α]²⁵/D +8°, neatNot applicable
Solubility Insoluble in water; soluble in alcohol and oils.[5]Insoluble in water; soluble in alcohol and oils.Insoluble in water; soluble in alcohol and oils.[2]

Experimental Methodologies for Chiral Fragrance Analysis

To definitively characterize and compare the fragrance profiles of (S)-(-)- and (R)-(+)-Citronellic acid, a combination of chemical and sensory analysis techniques is required.

Synthesis of Enantiomerically Pure Samples

The prerequisite for any sensory or instrumental analysis is the availability of highly pure, individual enantiomers. The synthesis of optically pure citronellic acid typically starts from the corresponding enantiomers of citronellal. A common synthetic route is the oxidation of citronellal.[3]

Synthesis_of_Citronellic_Acid cluster_S (S)-(-)-Citronellal cluster_R (R)-(+)-Citronellal S_Citronellal (S)-(-)-Citronellal Oxidation Oxidation (e.g., Pinnick Oxidation) S_Citronellal->Oxidation R_Citronellal (R)-(+)-Citronellal R_Citronellal->Oxidation S_Citronellic_Acid This compound Oxidation->S_Citronellic_Acid R_Citronellic_Acid (R)-(+)-Citronellic Acid Oxidation->R_Citronellic_Acid

Caption: Synthesis of Citronellic Acid Enantiomers.

The Pinnick oxidation, utilizing sodium chlorite and a mild acid, is an effective method for this transformation.[4] The enantiomeric purity of the resulting acids must be verified, typically by chiral gas chromatography.

Chiral Gas Chromatography-Olfactometry (GC-O)

Gas chromatography-olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[6] This method is indispensable for determining the specific odor contribution of individual compounds in a complex mixture, and it is particularly well-suited for differentiating the aromas of enantiomers.

Experimental Workflow:

  • Sample Preparation: Dilute the enantiomerically pure citronellic acid samples in an appropriate solvent.

  • Injection: Inject the sample into a gas chromatograph equipped with a chiral stationary phase column. Cyclodextrin-based columns, such as those with β-DEX™ 225, are often effective for separating terpene enantiomers.[7]

  • Separation: The enantiomers are separated based on their differential interactions with the chiral stationary phase.

  • Detection and Olfactory Evaluation: The column effluent is split between a chemical detector (e.g., Flame Ionization Detector or Mass Spectrometer) and a heated sniffing port. Trained sensory panelists sniff the effluent and record the odor descriptors and intensity at the retention time of each eluting compound.

GC_O_Workflow Sample Enantiopure Citronellic Acid Sample Injector GC Injector Sample->Injector Column Chiral GC Column (e.g., β-DEX™ 225) Injector->Column Splitter Effluent Splitter Column->Splitter FID_MS FID/MS Detector Splitter->FID_MS Sniffing_Port Sniffing Port Splitter->Sniffing_Port Data_System Data System FID_MS->Data_System Sensory_Panelist Sensory Panelist Sniffing_Port->Sensory_Panelist Odor_Profile Odor Profile (Descriptors & Intensity) Sensory_Panelist->Odor_Profile

Caption: Gas Chromatography-Olfactometry Workflow.

Sensory Panel Analysis

A trained sensory panel is essential for obtaining objective and reproducible data on the fragrance profiles of the citronellic acid enantiomers.

Protocol:

  • Panelist Selection and Training: Select panelists based on their olfactory acuity and ability to describe scents. Train them with a wide range of standard odorants to establish a common vocabulary.

  • Sample Preparation: Prepare solutions of each enantiomer and the racemic mixture at various concentrations in an odorless solvent.

  • Evaluation: Present the samples to the panelists in a controlled environment. Panelists will rate the intensity of various odor descriptors (e.g., citrus, rosy, green, woody, fatty) on a standardized scale.

  • Data Analysis: Statistically analyze the data to identify significant differences in the fragrance profiles of the enantiomers.

Sensory_Panel_Logic cluster_stimuli Stimuli cluster_evaluation Evaluation S_Acid This compound Panel Trained Sensory Panel S_Acid->Panel R_Acid (R)-(+)-Citronellic Acid R_Acid->Panel Racemic_Acid Racemic Mixture Racemic_Acid->Panel Descriptors Odor Descriptors (e.g., Citrus, Green, Woody) Panel->Descriptors Intensity Intensity Rating Panel->Intensity Analysis Statistical Analysis Descriptors->Analysis Intensity->Analysis Comparison Comparative Fragrance Profile Analysis->Comparison

Caption: Logic of a Sensory Panel Evaluation.

Conclusion: The Practical Implications for Industry Professionals

The distinct fragrance profiles of (S)-(-)- and (R)-(+)-Citronellic acid underscore the critical importance of stereochemistry in the development of fragrances and flavors. For researchers and product developers, the ability to isolate or synthesize the desired enantiomer allows for a much finer control over the final scent profile of a product. The fresh, citrusy notes of the (R)-(+)-enantiomer may be desirable in fine fragrances and personal care products, while the greener, potentially more complex aroma of the (S)-(-)-enantiomer could find application in functional perfumery or as a component in more nuanced fragrance compositions. A thorough understanding and application of chiral separation and sensory analysis techniques are therefore indispensable tools for innovation in the fragrance and flavor industry.

References

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying (S)-(-)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Why" Behind Chiral Purity Analysis

(S)-(-)-Citronellic acid is a chiral monoterpenoid carboxylic acid found in various essential oils.[1] Its enantiomeric counterpart is (R)-(+)-Citronellic acid. In pharmaceutical, fragrance, and food industries, the specific enantiomer of a chiral compound is of paramount importance as different enantiomers can exhibit distinct biological activities, pharmacological effects, and sensory properties.[2] Consequently, the ability to accurately quantify a specific enantiomer, such as this compound, is not merely an analytical exercise but a critical component of quality control, efficacy assessment, and regulatory compliance.

This guide provides a comparative analysis of the primary chromatographic techniques for the enantioselective quantification of this compound: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will delve into the principles behind method selection, provide detailed validation protocols grounded in ICH Q2(R1) guidelines, and present comparative data to inform your analytical strategy.[2][3]

Pillar 1: Strategic Selection of the Analytical Technique

The choice between HPLC and GC is fundamental and depends on the physicochemical properties of the analyte and the analytical objective.[4][5] this compound, being a carboxylic acid, presents specific challenges and opportunities for each technique.

Gas Chromatography (GC): GC separates compounds based on their volatility.[6] For direct analysis, this compound requires derivatization to increase its volatility and thermal stability.[2] This is a critical step that introduces potential variability but also opportunities for enhancing chromatographic performance. The primary advantage of GC is its high resolution, often resulting in sharp, narrow peaks ideal for quantification.[6]

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[5] It is well-suited for non-volatile and thermally labile compounds, potentially allowing for the direct analysis of this compound without derivatization.[6] The versatility of HPLC lies in the vast array of available chiral stationary phases (CSPs) and mobile phase compositions.[1]

At-a-Glance Comparison: Chiral GC vs. Chiral HPLC for this compound
FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Analyte Volatility Requires volatile and thermally stable analytes. Derivatization is mandatory for citronellic acid.[2]Suitable for non-volatile compounds. Direct analysis is possible.[6]
Derivatization Required. Typically esterification (e.g., methyl or silyl esters) to increase volatility.[7]Optional. Can be used to form diastereomers for separation on an achiral column (indirect method).[8]
Stationary Phase Chiral capillary column (e.g., cyclodextrin-based).[9][10]Chiral Stationary Phase (CSP) for direct separation (e.g., polysaccharide-based, Pirkle-type).[1]
Detection Mass Spectrometry (MS), Flame Ionization Detector (FID).[3]UV-Vis Detector (requires chromophore), Fluorescence, Mass Spectrometry (MS).[3]
Key Advantage High separation efficiency and resolution.[6]Broad applicability, direct analysis possible, wide variety of stationary phases.[5]
Key Consideration Extra sample preparation step (derivatization) can introduce errors.Lower efficiency than GC, potential for peak broadening.

Pillar 2: The Validation Workflow: A Self-Validating System

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[11] The validation process should be thorough and adhere to international standards, such as the ICH Q2(R1) guideline.[2][3]

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Dev Technique Selection (GC vs. HPLC) Opt Parameter Optimization (Column, Mobile Phase/Temp Program) Dev->Opt Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Detection Limit (LOD) Prec->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Rob Robustness LOQ->Rob SST System Suitability Testing (Resolution, Tailing Factor) Rob->SST Quant Sample Quantification SST->Quant

Caption: The analytical method lifecycle, from development through validation and routine use.

Pillar 3: Experimental Protocols & Performance Data

The following sections provide detailed, step-by-step methodologies and expected performance data for both Chiral GC-MS and Chiral HPLC-UV methods.

Method 1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

This method relies on the direct separation of derivatized enantiomers on a chiral stationary phase. Derivatization to methyl esters is a common and effective strategy for carboxylic acids.

Experimental Protocol: GC-MS

1. Sample Preparation & Derivatization:

  • Accurately weigh 10 mg of the sample (e.g., essential oil) into a 2 mL vial.

  • Add 1 mL of a solution of 2% sulfuric acid in methanol.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of a saturated sodium bicarbonate solution to neutralize the acid.

  • Add 500 µL of hexane and vortex for 1 minute to extract the methyl esters.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a new GC vial.

GC_Derivatization_Workflow Sample Sample containing This compound Reagent Add H₂SO₄ in Methanol Sample->Reagent Heat Heat at 60°C Reagent->Heat Neutralize Neutralize with NaHCO₃ solution Heat->Neutralize Extract Extract with Hexane Neutralize->Extract Analysis Analyze Hexane Layer by GC-MS Extract->Analysis HPLC_Workflow Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (S)-(-)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of (S)-(-)-Citronellic acid, ensuring the protection of laboratory personnel and our shared environment. Our approach is grounded in the "cradle-to-grave" principle of hazardous waste management, where responsibility extends from the moment a chemical is synthesized or opened to its final, documented disposal.[1]

Hazard Assessment: Understanding the Chemical Profile

Before any disposal procedure is initiated, a thorough understanding of the hazards associated with this compound is essential. This proactive assessment informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway. This compound is classified as a hazardous substance, primarily due to its potential to cause skin and eye irritation.[2][3][4]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS Hazard StatementPrecautionary Statement Examples
Skin Irritation H315: Causes skin irritation.[3]P264: Wash skin thoroughly after handling.[3][5]
H317: May cause an allergic skin reaction.[3]P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[3][5]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]
Aquatic Hazard H401: Toxic to aquatic life.[3]P273: Avoid release to the environment.[3]

Causality: The carboxylic acid functional group contributes to the irritant nature of the compound. Its designation as an aquatic toxin underscores why drain disposal is strictly prohibited.[3][6] Environmental release must be avoided to prevent harm to aquatic ecosystems.[3]

Engineering Controls & Personal Protective Equipment (PPE)

The first line of defense is to minimize exposure. All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors.[6][7]

Mandatory PPE includes:

  • Eye Protection : Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[4][6]

  • Hand Protection : Use chemical-impermeable gloves (e.g., nitrile) to prevent skin contact.[6]

  • Body Protection : A standard lab coat is necessary. For tasks with a higher risk of splashing, a chemically resistant apron should be worn.[6][7]

Self-Validating System: This combination of engineering controls and PPE creates a redundant safety system. The fume hood contains potential vapors, while the PPE protects against direct contact, ensuring a minimal risk of exposure during the disposal process.

Step-by-Step Disposal Protocol: From Bench to EHS

The primary and only acceptable disposal route for this compound is through your institution's approved hazardous waste program.[2][3][7][8] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [7]

Part A: Waste Minimization & Collection
  • Minimize Waste Generation : Before beginning any experiment, carefully calculate the required amounts of this compound to avoid generating excess waste.[7][9]

  • Designate a Waste Container : Use a chemically compatible, sealable container for waste collection. High-density polyethylene (HDPE) containers are a suitable choice.[9][10] The container must be in good condition with no leaks.

  • Segregate Waste Streams : This is a critical step to prevent dangerous reactions.[7][9]

    • Collect this compound waste separately.

    • Do NOT mix with incompatible materials such as strong bases, strong oxidizing agents, or other reactive chemicals.[2][4][7]

    • If dissolved in a solvent, segregate based on the solvent type (e.g., halogenated vs. non-halogenated).

Part B: Labeling and Temporary Storage
  • Label the Container Immediately : As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste ".[7]

    • The full chemical name: "This compound ".[7]

    • A clear indication of the hazards (e.g., "Irritant," "Aquatic Toxin").[7]

    • The accumulation start date.[7]

    • The name of the Principal Investigator and the specific laboratory location.[7]

  • Store in a Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA within your laboratory.[7][11]

    • The SAA must be at or near the point of waste generation.[7]

    • The container must be stored within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[7][12]

    • Keep the waste container securely closed at all times, except when you are actively adding waste.[7][12]

Part C: Arranging for Final Disposal
  • Monitor Waste Volume : Do not overfill the waste container. Leave adequate headspace (at least 10%) to allow for expansion.

  • Schedule a Pickup : Once the container is full or has reached your institution's time limit for satellite accumulation, arrange for collection by your Environmental Health & Safety (EHS) department.[7] Follow your institution's specific procedures for requesting a hazardous waste pickup.

Spill & Emergency Procedures

Even with meticulous planning, accidents can occur. Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[1]

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate if Necessary : For large spills, evacuate the area and contact your institution's emergency number.

  • Don Appropriate PPE : Before addressing a small, manageable spill, ensure you are wearing the full PPE described in Section 2.

  • Contain and Absorb : Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the neat liquid.

  • Collect and Containerize : Carefully scoop the absorbent material into your designated this compound hazardous waste container.

  • Decontaminate : Clean the spill area with soap and water. The first rinseate should be collected as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for managing this compound waste, from generation to final handoff.

G Figure 1: this compound Disposal Workflow cluster_0 Figure 1: this compound Disposal Workflow A Waste Generated (this compound) B Is this a spill? A->B C Follow Spill & Emergency Procedure (Section 4) B->C Yes D Collect in designated, labeled waste container B->D No C->D E Is container full or accumulation time limit reached? D->E F Continue to store in SAA with secondary containment E->F No G Ensure container is sealed and properly labeled E->G Yes F->D H Contact EHS or licensed waste disposal company for pickup G->H

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling (S)-(-)-Citronellic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the mere provision of chemical products; it is to empower our partners in research and development with the knowledge to handle these materials with the utmost safety and efficacy. This guide provides a detailed, experience-driven framework for the safe handling of (S)-(-)-Citronellic acid, focusing on the critical role of Personal Protective Equipment (PPE). The protocols herein are designed not as a static checklist, but as a dynamic system of risk assessment and mitigation, ensuring a self-validating culture of safety within your laboratory.

Foundational Risk Assessment: Understanding this compound

Effective safety protocols are built upon a thorough understanding of the material's intrinsic hazards. This compound is an organic acid that, while utilized in fragrance and as a chemical intermediate, possesses significant hazards that demand respect and careful handling.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard information. However, as data can vary slightly between suppliers, a consolidated view is crucial for a comprehensive risk assessment.

The primary dangers associated with this compound are dermal toxicity, skin irritation, and serious eye irritation. The hazard statement H311, "Toxic in contact with skin," is of particular concern, indicating that skin exposure can lead to serious, potentially lethal, health consequences.[2][3]

Table 1: GHS Hazard Classifications for Citronellic Acid

Hazard Class & CategoryHazard StatementSignal WordRepresentative Sources
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skinDangerTCI Chemicals, PubChem, Sigma-Aldrich[2][3]
Acute Toxicity, Dermal (Category 4)Harmful in contact with skinWarningFisher Scientific[4]
Skin Irritation (Category 2)H315: Causes skin irritationDanger / WarningTCI Chemicals, Sigma-Aldrich[3][5]
Eye Irritation (Category 2)H319: Causes serious eye irritationDangerTCI Chemicals

This data underscores that the principal route of hazardous exposure is through the skin. Therefore, our primary focus in PPE selection must be the establishment of an impermeable barrier between the chemical and the researcher.

The Hierarchy of Controls: A Proactive Safety Paradigm

While PPE is essential, it is the final line of defense. A robust safety culture prioritizes proactive measures to engineer out risks. The Hierarchy of Controls is a fundamental concept in laboratory safety that systematically minimizes exposure.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound cluster_1 Practical Application Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Elim_Action Is the use of this chemical necessary? Elimination->Elim_Action Engineering Engineering Controls Substitution->Engineering Sub_Action Can a less hazardous acid be used? Substitution->Sub_Action Administrative Administrative Controls Engineering->Administrative Eng_Action Work within a certified Chemical Fume Hood. Engineering->Eng_Action PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Admin_Action Develop & train on SOPs. Restrict access. Label work areas. Administrative->Admin_Action PPE_Action Mandatory use of gloves, eye protection, and lab coat. PPE->PPE_Action

Caption: The Hierarchy of Controls applied to handling this compound.

The most effective control is to work within a properly functioning chemical fume hood.[6] This engineering control minimizes inhalation exposure to vapors or mists and provides a contained space for handling.[4]

Mandatory Personal Protective Equipment (PPE) Protocol

When direct handling of this compound is necessary, a specific and non-negotiable PPE ensemble is required.

Eye and Face Protection

Due to the risk of serious eye irritation (H319), robust eye protection is mandatory.

  • Minimum Requirement: Safety glasses with side shields that meet ANSI Z87.1 (US) or EN166 (Europe) standards must be worn for all activities involving this compound.[4][7]

  • Elevated Risk: When there is a potential for splashing (e.g., transferring volumes >100 mL, working under pressure), chemical splash goggles must be worn.[7][8] For significant splash hazards, a full-face shield should be worn in addition to goggles.[3][8]

Hand Protection

This is the most critical component of your PPE, given the H311 "Toxic in contact with skin" classification.

  • Glove Selection: Standard nitrile gloves may offer limited protection and are easily penetrated by many organic chemicals.[8] For this compound, heavier-duty gloves are recommended. Always consult the glove manufacturer's specific chemical resistance chart for "Citronellic acid" or a similar organic acid before use.

  • Double Gloving: Wearing two pairs of gloves can provide additional protection, particularly during tasks with a high risk of contamination.

  • Inspection and Removal: Always inspect gloves for tears or pinholes before use. After handling, remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin. Dispose of contaminated gloves immediately as hazardous waste.

Table 2: General Glove Compatibility for Organic Acids (Guidance Only)

Glove MaterialGeneral Resistance to Organic AcidsNotes
NitrileFair to GoodSuitable for incidental contact, but check breakthrough times. Not for prolonged immersion.
NeopreneGood to ExcellentA robust choice for moderate to extended contact.
Butyl RubberExcellentOften recommended for a wide range of acids and corrosive materials.
Viton™ExcellentProvides superior protection against many aggressive chemicals, including organic acids.
Note: This table is for general guidance. The user MUST verify compatibility with the specific glove manufacturer for this compound.
Skin and Body Protection

A complete barrier is necessary to prevent accidental skin contact.

  • Lab Coat: A clean, buttoned lab coat is the minimum requirement.[7][9]

  • Chemical Apron: For procedures involving larger quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6][8]

  • Apparel: Full-length pants and closed-toe shoes are mandatory in any laboratory where chemicals are handled.[7][9] Fabric shoes are not permitted as they absorb spills.

  • Contamination: If skin contact occurs, immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.

Respiratory Protection

Engineering controls should eliminate the need for respiratory protection in most scenarios.

  • Primary Control: All handling of this compound that may generate vapors or mists must be performed inside a certified chemical fume hood.[4][6]

  • Emergency Use: In the event of a large spill or ventilation failure, a respirator may be necessary. A respirator with a Type ABEK filter is specified by some suppliers, which protects against organic vapors, inorganic vapors, acid gases, and ammonia.[3][5] All respirator use must be under a formal respiratory protection program, including fit testing and training, as required by OSHA 29 CFR 1910.134.

Operational and Disposal Plans

Safe practices extend beyond PPE to include the entire lifecycle of the chemical in the lab.

Step-by-Step Handling Protocol
  • Pre-use Assessment: Review the Safety Data Sheet (SDS) and this guide. Ensure the fume hood is operational and the work area is clear of clutter.

  • Don PPE: Put on all required PPE (lab coat, goggles, appropriate gloves) before handling the primary container.

  • Dispensing: Perform all transfers of this compound within the fume hood. Use a pipette with a mechanical aid or bulb for small volumes; never pipette by mouth.[8]

  • Cleanup: After use, decontaminate the work surface. Wipe up any minor drips immediately.[8]

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands and forearms thoroughly with soap and water.

Emergency Response: Spills and Exposures
  • Skin Contact: Immediately flush skin with water for 15 minutes, removing contaminated clothing. Call a poison center or doctor.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Minor Spill (in fume hood): Wearing full PPE, use an acid neutralization kit or an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4] Collect the material in a sealed, labeled container for hazardous waste.

  • Major Spill: Evacuate the immediate area and alert others. Contact your institution's environmental health and safety (EH&S) department immediately.[8]

Waste Disposal
  • Collection: All waste contaminated with this compound (including used absorbent material, gloves, and empty containers) must be collected as hazardous waste.

  • Containerization: Use a designated, leak-proof, and corrosion-resistant container.[11] Do not mix with incompatible waste streams (e.g., bases).

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Arrange for pickup and disposal through your institution's EH&S department, following all local and national regulations.

By integrating these expert-level protocols and understanding the causality behind each safety measure, you build a resilient and trustworthy safety system. This approach not only protects researchers but also ensures the integrity and success of your scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.